Product packaging for 2,6,8-Trimethyl-4-nonanol(Cat. No.:CAS No. 123-17-1)

2,6,8-Trimethyl-4-nonanol

Cat. No.: B085493
CAS No.: 123-17-1
M. Wt: 186.33 g/mol
InChI Key: LFEHSRSSAGQWNI-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-4-nonanol is a useful research compound. Its molecular formula is C12H26O and its molecular weight is 186.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O B085493 2,6,8-Trimethyl-4-nonanol CAS No. 123-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,8-trimethylnonan-4-ol
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InChI

InChI=1S/C12H26O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LFEHSRSSAGQWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H26O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029159
Record name 2,6,8-Trimethyl-4-nonanol
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Molecular Weight

186.33 g/mol
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Physical Description

Liquid
Record name 4-Nonanol, 2,6,8-trimethyl-
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CAS No.

123-17-1
Record name 2,6,8-Trimethyl-4-nonanol
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Record name 2,6,8-Trimethyl-4-nonanol
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Record name 4-Nonanol, 2,6,8-trimethyl-
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Record name 2,6,8-Trimethyl-4-nonanol
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Record name 2,6,8-trimethylnonan-4-ol
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Record name 2,6,8-TRIMETHYL-4-NONANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,6,8-trimethyl-4-nonanol (CAS No. 123-17-1). A high-boiling point, branched-chain aliphatic alcohol, this compound and its derivatives find applications as surfactants, solvents, and intermediates in organic synthesis.[1][2] This document collates available data on its core properties, outlines standard experimental methodologies for their determination, and presents a general synthesis pathway. The information is intended to support research and development activities by providing a consolidated reference for this versatile chemical.

Chemical Identity and Structure

This compound is a secondary alcohol characterized by a nine-carbon chain with methyl branches at the 2, 6, and 8 positions and a hydroxyl group at the 4 position. The presence of multiple chiral centers results in the compound existing as a mixture of stereoisomers.[3]

Synonyms: 4-Hydroxy-2,6,8-trimethylnonane, 2,6,8-Trimethylnonan-4-ol[4][5]

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These values represent a compilation from various sources and may exhibit slight variations.

PropertyValueUnitsSource(s)
Molecular Formula C₁₂H₂₆O-[5][6][7]
Molecular Weight 186.33 g/mol [1][3]
Appearance Colorless to water-white liquid-[2][7]
Odor Pleasant-[2][7]
Boiling Point 225 (at 760 mmHg) 113 (at 20 mmHg) 123 (at 20 mmHg)°C[6][8][9]
Melting Point -46 -59.9°C[6][8]
Density 0.817g/cm³[6]
Solubility Insoluble in water; Soluble in alcohol-[2][7]
Vapor Pressure 0.0158 (at 25°C)mmHg[6]
Refractive Index 1.4350 (at 20°C)-[6]

Experimental Protocols

This section outlines standardized methodologies for the determination of key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using standard laboratory techniques such as distillation or the Thiele tube method.

  • Distillation Method: A simple distillation apparatus is set up with the sample in a round-bottom flask. The liquid is heated to its boiling point, and the temperature of the vapor that condenses is recorded as the boiling point. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

  • Thiele Tube Method: A small amount of the sample is placed in a fusion tube, and an inverted capillary tube is added. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter, following a standard test method such as ASTM D4052.

  • ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method involves introducing the liquid sample into an oscillating U-tube. The change in the oscillation frequency caused by the mass of the sample is used to calculate its density. The instrument is calibrated with fluids of known density.

Determination of Purity by Gas Chromatography (GC)

The purity of this compound and the relative abundance of its isomers can be assessed by gas chromatography.

  • General Protocol: A small volume of the sample, dissolved in a suitable solvent (e.g., dichloromethane), is injected into the gas chromatograph. The components are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. The purity is determined by the relative area of the main peak(s) corresponding to the isomers of this compound.

Synthesis Workflow

The primary route for the synthesis of this compound is the catalytic hydrogenation of its corresponding ketone precursor, 2,6,8-trimethyl-4-nonanone.

Synthesis_Workflow ketone 2,6,8-Trimethyl-4-nonanone reactor Hydrogenation Reactor ketone->reactor h2 H₂ (Hydrogen Gas) h2->reactor catalyst Catalyst (e.g., Pd/C, Pt, Ni) catalyst->reactor solvent Solvent (e.g., Ethanol) solvent->reactor crude_product Crude this compound reactor->crude_product Reduction purification Purification (e.g., Distillation) crude_product->purification final_product Pure this compound purification->final_product

General workflow for the synthesis of this compound.

The reduction of the ketone to the secondary alcohol is typically carried out in a suitable solvent, such as ethanol, in the presence of a metal catalyst like palladium on carbon, platinum, or nickel, under a hydrogen atmosphere. The reaction conditions (temperature, pressure, and catalyst loading) can be optimized to achieve high yields. The resulting crude product can then be purified by distillation to obtain the final this compound.

Safety and Handling

This compound is a combustible liquid.[8] Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Store in a cool, dry, and well-ventilated place away from heat and open flames.[8]

Applications

This compound and its derivatives are utilized in various industrial applications:

  • Surfactants and Flotation Agents: Its molecular structure makes it suitable for use as a surfactant and in flotation processes.[1]

  • Solvent: It exhibits good solvency for various resins and is used as a solvent in different formulations.[1][2]

  • Intermediate in Chemical Synthesis: It serves as a precursor for the synthesis of other chemical compounds.[3]

  • Fragrance Ingredient: It is also used in the fragrance industry.[3]

Conclusion

This technical guide has provided a detailed overview of the basic properties of this compound, including its physicochemical characteristics, standard experimental protocols for their determination, a general synthesis workflow, and safety and handling information. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with this compound.

References

An In-depth Technical Guide to 2,6,8-Trimethyl-4-nonanol (CAS 123-17-1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of 2,6,8-Trimethyl-4-nonanol, a branched-chain alcohol with significant industrial applications and emerging interest in biological research. This guide consolidates critical physicochemical data, detailed experimental methodologies, and visual representations of key processes to facilitate advanced research and development.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These parameters are crucial for its application in chemical synthesis, formulation, and experimental design.

PropertyValueReference
CAS Number 123-17-1[1][2][3][4]
Molecular Formula C₁₂H₂₆O[1][2][3][4]
Molecular Weight 186.33 g/mol [1][3]
Appearance Colorless, water-white liquid with a pleasant odor.[1]
Boiling Point 225 °C[3]
Melting Point -59.9 °C[3]
Density 0.817 g/cm³[3]
Vapor Pressure 0.0158 mmHg at 25°C[3]
Solubility Insoluble in water; soluble in many organic solvents, vinyl resins, cellulose (B213188) esters, and ethers.[1]
Refractive Index 1.4350[3]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the catalytic hydrogenation of its ketone precursor, 2,6,8-trimethyl-4-nonanone.[5] This process involves the reduction of the carbonyl group to a hydroxyl group.

synthesis_workflow start Starting Material: 2,6,8-Trimethyl-4-nonanone process Catalytic Hydrogenation start->process product Crude This compound process->product catalyst Catalyst (e.g., Raney Ni, Pd/C, Pt) catalyst->process conditions Reaction Conditions (H₂ Pressure, Temperature, Solvent) conditions->process purification Purification (Distillation) product->purification final_product Pure This compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

Representative Synthesis Protocol: Catalytic Hydrogenation of a Ketone

This protocol provides a representative methodology for the synthesis of a long-chain alcohol via the hydrogenation of its corresponding ketone, based on established procedures for similar transformations.[6][7]

Objective: To reduce a ketone to its corresponding secondary alcohol using catalytic hydrogenation.

Materials:

  • Ketone substrate (e.g., 2,6,8-trimethyl-4-nonanone)

  • Solvent (e.g., Water, Ethanol)

  • Catalyst (e.g., Raney® Nickel, 10 wt%)

  • Hydrogen Gas (H₂)

  • High-pressure stainless-steel reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge a high-pressure stainless-steel reactor with the ketone substrate (e.g., 10 g).

  • Catalyst and Solvent Addition: Add the solvent (e.g., H₂O) and the Raney® Nickel catalyst (10 wt% of the substrate).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 3.0 MPa) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the reactor and filter the mixture to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure alcohol.

Toxicological Evaluation: Acute Oral Toxicity (Representative OECD 423 Protocol)

This protocol outlines a standardized procedure for assessing the acute oral toxicity of a substance, adapted from the OECD Test Guideline 423 (Acute Toxic Class Method).[8][9]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).

Materials:

  • Test substance: this compound

  • Vehicle (if necessary, e.g., corn oil)

  • Test animals: Healthy, young adult rats of a single sex (typically females), fasted prior to dosing.

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days. Fast animals overnight (withholding food but not water) before administration of the test substance.

  • Dose Preparation: Prepare the dose formulation. If the substance is a liquid, it may be administered undiluted. If solid or for dose adjustment, dissolve or suspend in a suitable vehicle.

  • Administration: Administer the substance sequentially to a group of three animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.

  • Observation: Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) with special attention during the first 4 hours and daily thereafter for a total of 14 days.[10]

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is terminated, and the substance is classified.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the next higher dose level is administered to another group of three animals.

  • Data Analysis: The LD50 is not calculated directly but the substance is classified into a toxicity category based on the outcomes at the different dose levels.

  • Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

Biological Activity Screening: In Vitro Antimicrobial Susceptibility Testing

This protocol describes a method to assess the potential antimicrobial properties of this compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound against a target microorganism.

Materials:

  • Test compound: this compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to ~5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound in the growth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in medium without the test compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[11]

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[11]

Potential Biological Signaling and Mechanism of Action

While dedicated research on the specific signaling pathways of this compound is nascent, its lipophilic character suggests a primary interaction with cellular membranes. Long-chain alcohols can intercalate into the lipid bilayer, altering its physical properties such as fluidity and thickness.[12][13] This can, in turn, modulate the function of membrane-embedded proteins like receptors, ion channels, and enzymes, leading to downstream effects on cellular signaling.[14][15]

signaling_pathway cluster_membrane Cell Membrane cluster_protein Membrane Proteins cluster_cellular Cellular Response compound This compound intercalation Intercalation into Lipid Bilayer compound->intercalation fluidity Altered Membrane Fluidity & Properties intercalation->fluidity receptor Receptor fluidity->receptor Modulates Function channel Ion Channel fluidity->channel Modulates Function enzyme Enzyme fluidity->enzyme Modulates Function downstream Modulation of Downstream Signaling receptor->downstream channel->downstream enzyme->downstream response Altered Cellular Function downstream->response

Caption: Hypothetical mechanism of action via cell membrane interaction.

Industrial Applications

This compound is utilized in various industrial sectors due to its solvent properties and chemical reactivity.

  • Solvent and Dispersant: It has high solvent power for vinyl resins, cellulose esters, and ethers.[16]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as surfactants and rubber chemicals.[14]

  • Lubricating Oil Additive: It is used in the dewaxing of lubricating oils.[17]

  • Flotation Agent: Employed in mining operations as a flotation agent.[14]

  • Fragrance Industry: Used as a component in fragrance formulations.[18][19]

Safety and Toxicology

A summary of the available toxicological data is presented below. It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Toxicological EndpointValueSpeciesReference
Acute Oral LD50 >2000 mg/kgRat[20]
GHS Classification Not classified as hazardous[1]
Irritation May cause irritation to eyes, respiratory system, and skin.

References

An In-depth Technical Guide to 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2,6,8-trimethyl-4-nonanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a branched-chain aliphatic alcohol. Its structure consists of a nonane (B91170) backbone with three methyl group branches at positions 2, 6, and 8, and a hydroxyl group at position 4.

Chemical Identifiers:

  • IUPAC Name: 2,6,8-trimethylnonan-4-ol[1][2]

  • CAS Number: 123-17-1[1][2]

  • Molecular Formula: C₁₂H₂₆O[1][2]

  • InChI Key: LFEHSRSSAGQWNI-UHFFFAOYSA-N[1][2]

The presence of multiple chiral centers at carbons 2, 4, 6, and 8 means that this compound can exist as several stereoisomers. Commercial preparations are often sold as a mixture of threo and erythro isomers.[3]

Physicochemical Properties:

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight186.33 g/mol [1][2]
AppearanceWater-white liquid with a pleasant odor[4][5]
Boiling Point225 °C (498.65 K)[1][6]
Melting Point-59.9 °C[6]
Density0.817 g/cm³[6]
Refractive Index1.4350[6]
Vapor Pressure0.0158 mmHg at 25 °C[6]
SolubilityInsoluble in water[4][5]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of its corresponding ketone precursor, 2,6,8-trimethyl-4-nonanone (B89465).[7] This reaction involves the addition of hydrogen across the carbonyl group, converting it to a hydroxyl group.

Reaction Scheme:

G cluster_0 Synthesis of this compound ketone 2,6,8-Trimethyl-4-nonanone reagents + H₂ (Catalyst) ketone->reagents alcohol This compound reagents->alcohol

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2,6,8-trimethyl-4-nonanone

This protocol is a representative procedure and may require optimization for specific laboratory conditions and desired stereoselectivity.

Materials:

  • 2,6,8-trimethyl-4-nonanone

  • Palladium on carbon (5% Pd/C)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a clean, dry high-pressure reactor vessel, dissolve 2,6,8-trimethyl-4-nonanone (1.0 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 5% palladium on carbon catalyst to the solution. The amount of catalyst can typically range from 1-5% by weight of the starting ketone.

  • System Purge: Seal the reactor and connect it to the hydrogenation apparatus. Purge the system with an inert gas, such as nitrogen or argon, three times to remove any residual air.

  • Hydrogenation: Evacuate the vessel and then introduce hydrogen gas to the desired pressure (e.g., 3-5 atm). Commence vigorous stirring or shaking.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. This may take several hours and is dependent on the reaction scale, catalyst loading, temperature, and pressure.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation if necessary.

Stereoselectivity: The reduction of 2,6,8-trimethyl-4-nonanone creates a new stereocenter at the C4 position, resulting in the formation of diastereomers. The use of a palladium on carbon catalyst has been reported to yield a 3:1 mixture of threo to erythro isomers.[7] The choice of catalyst and reaction conditions can influence the stereochemical outcome.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, research on structurally similar long-chain and branched-chain alcohols suggests potential areas of interest.

Antimicrobial Activity: Long-chain fatty alcohols have been shown to possess antibacterial activity against a range of pathogens, including Staphylococcus aureus.[8] The mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components such as potassium ions, and ultimately cell death.[8][9]

Proposed Mechanism of Antimicrobial Action:

G cluster_0 Antimicrobial Mechanism of Branched-Chain Alcohols alcohol This compound membrane Bacterial Cell Membrane alcohol->membrane intercalation Intercalation into Lipid Bilayer membrane->intercalation fluidity Increased Membrane Fluidity intercalation->fluidity leakage Ion (K+) and Metabolite Leakage fluidity->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for assessing the antimicrobial activity of a compound.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in the appropriate growth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in the growth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) control wells.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.

Future Research Directions

The branched structure and hydroxyl group of this compound suggest potential for biological activity.[7] Further research is warranted to explore its interactions with enzymes and receptors, and to validate preliminary suggestions of antioxidant, anti-inflammatory, or more specific antimicrobial properties.[7] Elucidating the specific molecular targets and signaling pathways modulated by this and other branched-chain alcohols could open new avenues for therapeutic development.

References

Environmental Fate of 2,6,8-Trimethyl-4-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of 2,6,8-trimethyl-4-nonanol (CAS No. 123-17-1). This branched-chain aliphatic alcohol finds application as a fragrance ingredient and a chemical intermediate. Understanding its behavior in the environment is crucial for accurate risk assessment and sustainable chemical management. This document summarizes key data on its biodegradation, abiotic degradation, bioaccumulation potential, and mobility in environmental compartments. Detailed experimental methodologies for cited studies are provided, and key environmental pathways are visualized. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a C12 branched-chain aliphatic alcohol. Its molecular structure, characterized by methyl branching and a secondary alcohol functional group, influences its physicochemical properties and, consequently, its environmental distribution and persistence. This guide synthesizes available experimental and estimated data to provide a detailed profile of its environmental fate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its environmental partitioning and transport.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₆O--INVALID-LINK--
Molecular Weight 186.34 g/mol --INVALID-LINK--
CAS Number 123-17-1--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Water Solubility Insoluble--INVALID-LINK--
Octanol-Water Partition Coefficient (log Kow) 2.27 (experimental)ECHA Registration Dossier
Predicted Octanol-Water Partition Coefficient (XLogP3-AA) 4.3--INVALID-LINK--
Vapor Pressure 0.0158 mmHg at 25°C--INVALID-LINK--

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, which are detailed in the following sections.

Biodegradation

Biodegradation is a primary mechanism for the removal of this compound from the environment.

3.1.1. Aerobic Biodegradation

A key study on the ready biodegradability of this compound was conducted following the OECD 301B guideline (CO₂ Evolution Test). The results indicated that the substance is not readily biodegradable , achieving 33% degradation over a 28-day period.[1] This suggests that while biodegradation occurs, it may be a slower process in the environment.

Table 2: Summary of Ready Biodegradability Data

Test GuidelineInoculumTest DurationResultConclusionReference
OECD 301BActivated sludge28 days33% degradationNot readily biodegradable[1]

3.1.2. Proposed Biodegradation Pathway

The microbial degradation of branched-chain alcohols typically initiates with the oxidation of the alcohol group to a ketone. In the case of this compound, this would lead to the formation of 2,6,8-trimethyl-4-nonanone. This ketone can then undergo further degradation, potentially through pathways analogous to fatty acid or amino acid metabolism. A proposed initial biodegradation pathway is illustrated in the diagram below.

Biodegradation_Pathway substance This compound ketone 2,6,8-Trimethyl-4-nonanone substance->ketone Alcohol Dehydrogenase further_degradation Further Degradation (e.g., Baeyer-Villiger oxidation, beta-oxidation-like processes) ketone->further_degradation Monooxygenase / Other enzymes end_products CO2 + H2O + Biomass further_degradation->end_products

Proposed initial biodegradation pathway of this compound.
Abiotic Degradation

3.2.1. Hydrolysis

Aliphatic alcohols, such as this compound, are generally resistant to hydrolysis under environmental pH conditions (pH 4-9). The carbon-oxygen bond in alcohols is stable and does not readily react with water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this substance.

3.2.2. Photolysis

This compound does not contain any chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).[2] Consequently, direct photolysis is not an expected degradation pathway. Indirect photolysis, mediated by photosensitizing agents present in the environment, could potentially contribute to its degradation, but specific data are lacking.

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is a key consideration in its environmental risk assessment.

The experimentally determined octanol-water partition coefficient (log Kow) is 2.27, which suggests a low to moderate potential for bioaccumulation. However, a predicted XLogP3-AA value of 4.3 suggests a higher potential. In the absence of an experimental bioconcentration factor (BCF) study, a QSAR prediction was performed using the EPI Suite™ software.

Table 3: Bioaccumulation Potential of this compound

ParameterValueMethod
log Kow 2.27Experimental (ECHA)
XLogP3-AA 4.3Predicted (PubChem)
Bioconcentration Factor (BCF) 135.5 L/kgPredicted (EPI Suite™, BCFBAF v3.01)

The predicted BCF value is below the threshold for significant bioaccumulation potential (typically BCF > 500).

Mobility

The mobility of a chemical in soil and sediment is determined by its tendency to adsorb to organic matter, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). No experimental Koc value is available for this compound. A QSAR estimation was performed using EPI Suite™.

Table 4: Predicted Soil Sorption Coefficient (Koc)

ParameterValueMethod
log Koc 3.14Predicted (EPI Suite™, KOCWIN v2.00)
Koc 1380 L/kgPredicted (EPI Suite™, KOCWIN v2.00)

The predicted Koc value suggests that this compound is expected to have low to moderate mobility in soil.

Ecotoxicity

The acute toxicity of this compound to aquatic organisms has been evaluated. A summary of the available data is presented in Table 5.

Table 5: Acute Ecotoxicity of this compound

OrganismEndpointValue (mg/L)Exposure DurationReference
Fish (Oncorhynchus mykiss)LC50>2.1796 hours--INVALID-LINK--
Invertebrate (Daphnia magna)EC504.4448 hours--INVALID-LINK--
Algae (Pseudokirchneriella subcapitata)EC504.6372 hours--INVALID-LINK--

Based on these results, this compound is classified as toxic to aquatic life.[3]

Experimental Protocols

The following sections provide an overview of the methodologies for the key experimental studies cited in this guide.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

Objective: To determine the potential for rapid and ultimate biodegradation of the test substance in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the determination of the carbon dioxide produced. The test lasts for 28 days.

Procedure Outline:

  • Test Substance Preparation: A known concentration of this compound is added to the mineral medium.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

  • Test Vessels: The test is performed in sealed vessels containing the inoculated medium and the test substance.

  • Incubation: The vessels are incubated at a constant temperature (e.g., 20-24°C) in the dark with continuous stirring.

  • CO₂ Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and is measured by titration, or by a total organic carbon (TOC) analyzer.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the amount of CO₂ produced from the test substance to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the substance.

Pass Level: The pass level for ready biodegradability is ≥ 60% of the ThCO₂ within a 10-day window during the 28-day test period.

Workflow for the OECD 301B Ready Biodegradability Test.
Acute Toxicity to Fish - OECD 203

Objective: To determine the concentration of the test substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period.

Procedure Outline:

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

  • Exposure: Fish are placed in test chambers containing different concentrations of this compound in water. A control group is maintained in water without the test substance.

  • Observations: The number of dead fish in each test chamber is recorded at regular intervals.

  • Data Analysis: The LC50 and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Summary and Conclusion

This compound is a substance that is not readily biodegradable in the environment, suggesting a potential for persistence. Its low to moderate mobility in soil indicates that it is likely to remain in the upper soil layers if released to land. The predicted bioconcentration factor is below the threshold for significant bioaccumulation. The substance is classified as toxic to aquatic organisms based on acute toxicity data. The primary environmental degradation pathway is expected to be microbial biodegradation, initiating with the oxidation of the alcohol to the corresponding ketone. Abiotic degradation processes such as hydrolysis and direct photolysis are not considered significant removal mechanisms. This technical guide provides a consolidated source of information for environmental risk assessment and encourages further research to fill existing data gaps, particularly regarding experimental BCF and Koc values, and to further elucidate the complete biodegradation pathway.

References

An In-depth Technical Guide on 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Core Chemical Identity

2,6,8-Trimethyl-4-nonanol is a branched-chain aliphatic alcohol. Its structure consists of a nine-carbon (nonane) backbone with three methyl group substitutions at positions 2, 6, and 8, and a hydroxyl group at position 4. It is recognized as a valuable intermediate in the synthesis of other chemicals, such as its corresponding ketone, 2,6,8-trimethyl-4-nonanone, through oxidation[1].

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₆O[2][3][4][5]
Molecular Weight 186.33 g/mol [1][4][6][7][8]
Monoisotopic Mass 186.198365449 Da[8]
CAS Registry Number 123-17-1[1][2][3]
Appearance Water-white liquid[5]
Density 0.817 g/cm³[4]
Boiling Point 225 °C (498.65 K)[2][4]
Melting Point -59.9 °C[4]
Flash Point 200 °C[4]
Vapor Pressure 0.0158 mmHg at 25°C[4]
Refractive Index 1.4350[4]
Octanol/Water Partition Coefficient (logPoct/wat) 3.466[6]

Experimental Data and Protocols

Detailed experimental protocols concerning the biological activity or drug development applications of this compound are not extensively documented in the available scientific literature. The primary information available pertains to its chemical synthesis and basic physical property measurements. Spectroscopic data, including IR and mass spectra, are available through specialized databases such as the NIST WebBook[2][3][9]. For research purposes, this compound should be handled with care, as it is noted to be irritating to the eyes, respiratory system, and skin[4].

Logical Relationships of Compound Identifiers

The following diagram illustrates the relationship between the compound's name and its key molecular identifiers.

Compound This compound Formula Molecular Formula C₁₂H₂₆O Compound->Formula has MW Molecular Weight 186.33 g/mol Compound->MW has CAS CAS Number 123-17-1 Compound->CAS is registered as InChIKey InChIKey LFEHSRSSAGQWNI-UHFFFAOYSA-N Formula->InChIKey corresponds to

Caption: Key identifiers for this compound.

References

2,6,8-Trimethyl-4-nonanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6,8-Trimethyl-4-nonanol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols, and presents visual diagrams of its core chemical transformations and analytical workflows.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. It exists as a water-white, combustible liquid with a pleasant odor and is insoluble in water.[1][2] This compound has a high solvent power for various resins and cellulose (B213188) esters and ethers.[2] Due to the presence of multiple chiral centers, it exists as a mixture of threo- and erythro-diastereomers.[3]

Identifiers and General Properties
PropertyValueReference
CAS Number 123-17-1[1][2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₁₂H₂₆O[2][3][5][6][7][8][9][10][11][12][14][15]
Molecular Weight 186.33 g/mol [2][3][6][8]
Appearance Clear, colorless, water-white liquid[1][2][7][14]
Odor Pleasant[2]
EINECS Number 204-606-8[1][2]
InChIKey LFEHSRSSAGQWNI-UHFFFAOYSA-N[3][6][7][8][9][10][11][12]
Canonical SMILES CC(C)CC(C)CC(CC(C)C)O[2][7]
Physical Properties
PropertyValueReference
Melting Point -46 °C[1]
Boiling Point 225 °C (at 760 mmHg); 113 °C (at 20 mmHg); 123 °C (at 20 mmHg)[1][5][14]
Density 0.817 g/cm³[5]
Vapor Pressure 0.0158 mmHg at 25 °C[5]
Flash Point 200 °C[5]
Refractive Index 1.4350 (at 20 °C); 1.3950-1.4750 (at 20 °C)[5][7]
Solubility Insoluble in water[2]

Experimental Protocols

Synthesis via Catalytic Hydrogenation

A primary method for synthesizing this compound is through the catalytic hydrogenation of its ketone precursor, 2,6,8-trimethyl-4-nonanone (B89465).[3] This process involves the reduction of the carbonyl group to a hydroxyl group.

Objective: To synthesize this compound by reducing 2,6,8-trimethyl-4-nonanone.

Materials:

  • 2,6,8-trimethyl-4-nonanone

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst[3]

  • Solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • The hydrogenation reactor is charged with 2,6,8-trimethyl-4-nonanone and a suitable solvent.

  • The Pd/C catalyst is carefully added to the mixture. The amount of catalyst typically ranges from 1-5% by weight of the ketone.

  • The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove air.

  • The reactor is then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is agitated (e.g., shaken or stirred) at a set temperature until the theoretical amount of hydrogen has been consumed.

  • Upon completion, the reaction is stopped, and the reactor is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Purification can be achieved through distillation under reduced pressure. This reaction yields a mixture of threo and erythro isomers, with a reported ratio of 3:1 when using a palladium on carbon catalyst.[3]

Analytical Method: Gas Chromatography (GC) with Derivatization

Due to its relatively low volatility, direct analysis of this compound by gas chromatography can be challenging.[3] Silylation is a common derivatization technique used to increase its volatility for accurate chromatographic analysis.[3]

Objective: To prepare and analyze this compound using GC by converting it to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.

Materials:

  • Sample containing this compound

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials with caps

  • Heating block or oven

  • Gas chromatograph with a suitable column (e.g., nonpolar or medium-polarity) and detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS))

Procedure:

  • A known amount of the sample containing this compound is accurately weighed into a GC vial.

  • The sample is dissolved in a small volume of an anhydrous solvent.

  • An excess of the silylating agent (BSTFA + TMCS) is added to the vial.

  • The vial is securely capped and heated (e.g., at 60-80 °C) for a specified period (e.g., 30-60 minutes) to ensure complete derivatization.

  • After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC.

  • The separation is performed on the GC column with a programmed temperature ramp.

  • The resulting TMS-ether of this compound is detected and quantified.

Chemical Pathways and Experimental Workflows

The following diagrams illustrate the key chemical reactions and analytical procedures associated with this compound.

Caption: Synthesis of this compound via catalytic hydrogenation.

Oxidation Alcohol This compound Oxidant Oxidizing Agent (e.g., CrO₃, KMnO₄) Alcohol->Oxidant Ketone 2,6,8-Trimethyl-4-nonanone Oxidant->Ketone      Oxidation

Caption: Oxidation of this compound to its corresponding ketone.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample This compound Sample Derivatization Silylation with BSTFA + TMCS Sample->Derivatization TMS_Ether Volatile TMS-Ether Derivative Derivatization->TMS_Ether Injection GC Injection TMS_Ether->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Data Chromatogram Detection->Data Data Acquisition

Caption: Workflow for the GC analysis of this compound.

Safety, Handling, and Toxicology

This compound is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1][16] It is recommended to handle it in a well-ventilated place.[1]

Safety and Handling
Precautionary StatementCodeDescriptionReference
Prevention P210Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1][16]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Storage P403+P235Store in a well-ventilated place. Keep cool.[1][16]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

Personal protective equipment, including safety goggles, chemical-impermeable gloves, and appropriate clothing, should be worn to avoid contact with skin and eyes.[1][14]

Toxicological and Ecotoxicological Data

The compound is irritating to the eyes, respiratory system, and skin.[5] It is also considered toxic to aquatic life with long-lasting effects.[8]

EndpointSpeciesRouteValueReference
LD₅₀ Rat (male)Oral13,700 mg/kg bw[17]
LD₅₀ Rabbit (male)Dermal11.2 mL/kg bw[14][17]
LC₅₀ Rainbow Trout (Oncorhynchus mykiss)-> 2.17 mg/L (96 h)[17]
EC₅₀ Water Flea (Daphnia magna)-4.44 mg/L (48 h)[17]
EC₅₀ Algae (Pseudokirchneriella subcapitata)-4.63 mg/L (72 h)[17]

References

An In-depth Technical Guide to the Solubility of 2,6,8-Trimethyl-4-nonanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6,8-Trimethyl-4-nonanol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on established chemical principles and provides a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is a branched-chain alcohol with a molecular formula of C12H26O. Its structure, featuring a long hydrocarbon chain, imparts significant non-polar character, while the hydroxyl (-OH) group provides a site for polar interactions and hydrogen bonding. This amphiphilic nature governs its solubility in various organic solvents. Understanding its solubility is critical for applications in fragrance formulation, as a chemical intermediate, and in the development of drug delivery systems where it may act as a solvent or co-solvent.

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility for a molecule like this compound. Its large, non-polar alkyl structure suggests high solubility in non-polar and moderately polar organic solvents. Conversely, its solubility is expected to be limited in highly polar solvents. The branching in its structure may slightly increase its solubility in some solvents compared to its linear isomer, 1-dodecanol, by disrupting crystal lattice formation at lower temperatures.[1]

The following table summarizes the predicted solubility of this compound in a range of common organic solvents at standard temperature and pressure.

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-polar (Aliphatic)MiscibleThe non-polar hydrocarbon chain of this compound has strong van der Waals interactions with hexane.
TolueneNon-polar (Aromatic)MiscibleSimilar non-polar characteristics allow for favorable interactions.
Diethyl EtherModerately PolarMiscibleThe ether can act as a hydrogen bond acceptor, and its overall polarity is compatible with the alcohol.
Acetone (B3395972)Polar AproticMiscibleThe ketone group in acetone can accept a hydrogen bond from the alcohol's hydroxyl group, and its polarity is suitable for dissolving the long alkyl chain.
Ethanol (B145695)Polar ProticMiscibleAs an alcohol itself, ethanol can both donate and accept hydrogen bonds, leading to favorable mixing.[2]
Methanol (B129727)Polar ProticSoluble to MiscibleWhile still expected to be highly soluble, the increased polarity of methanol compared to ethanol might slightly reduce miscibility.
DichloromethaneModerately PolarMiscibleIts polarity is suitable for solvating both the polar and non-polar parts of the molecule.
WaterHighly PolarInsoluble/Slightly SolubleThe large non-polar hydrocarbon tail dominates over the single polar hydroxyl group, leading to very limited solubility in water.

Experimental Protocol for Determining Solubility

To obtain precise quantitative data, the following experimental protocol for determining the miscibility and solubility of this compound in a liquid organic solvent is recommended.

Objective: To quantitatively determine the solubility of this compound in a target organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Target organic solvents (analytical grade)

  • Calibrated positive displacement pipettes or analytical balance

  • Temperature-controlled water bath or incubator

  • Vortex mixer

  • Centrifuge (optional)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

Procedure:

  • Preparation of Saturated Solutions:

    • In a series of sealed glass vials, add a fixed volume (e.g., 5 mL) of the desired organic solvent.

    • Using a calibrated pipette, add increasing volumes of this compound to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 24 hours.

    • Agitate the vials periodically using a vortex mixer to ensure thorough mixing.

  • Equilibration and Phase Separation:

    • After the equilibration period, visually inspect each vial for phase separation. A clear, single-phase solution indicates miscibility at that concentration. A cloudy or two-layered solution indicates that the solubility limit has been exceeded.

    • For solutions that have phase-separated, centrifuge the vials at a moderate speed to ensure complete separation of the two phases.

  • Quantitative Analysis of the Solute-Rich Phase:

    • Carefully extract an aliquot from the solvent-rich phase (the bottom phase if the solvent is denser, or the top if it is less dense) without disturbing the other phase.

    • Prepare a series of calibration standards of this compound in the pure solvent.

    • Analyze the extracted aliquot and the calibration standards using a suitable analytical method such as Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Construct a calibration curve from the standards and determine the concentration of this compound in the aliquot from the saturated solution. This concentration represents the solubility at that temperature.

  • Data Reporting:

    • Report the solubility in standard units such as g/100 mL, mol/L, or as a weight/weight percentage.

    • Repeat the experiment at different temperatures to construct a solubility curve.

Visualizing Methodologies and Principles

The following diagrams illustrate the experimental workflow and the chemical principles governing the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add fixed volume of solvent to vials prep2 Add increasing volumes of this compound prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Incubate at constant temperature (e.g., 25°C) for 24h prep3->equil1 equil2 Vortex periodically equil1->equil2 analysis1 Visually inspect for phase separation equil2->analysis1 analysis2 If separated, centrifuge to clarify phases analysis1->analysis2 analysis3 Extract aliquot from solvent-rich phase analysis2->analysis3 analysis4 Analyze by GC/HPLC against standards analysis3->analysis4 result1 Quantitative Solubility Data (g/100mL or mol/L) analysis4->result1

Caption: Experimental workflow for determining the solubility of this compound.

G compound This compound polar_group Polar -OH Group compound->polar_group nonpolar_chain Large, Branched C12 Alkyl Chain compound->nonpolar_chain high_sol High Solubility / Miscibility compound->high_sol Dissolves In low_sol Low Solubility / Immiscibility compound->low_sol Does Not Dissolve In h_bond Hydrogen Bonding polar_group->h_bond vdw_forces Van der Waals Forces nonpolar_chain->vdw_forces polar_solvent Polar Solvents (e.g., Water, Methanol) h_bond->polar_solvent Favorable Interaction vdw_forces->polar_solvent Unfavorable Interaction nonpolar_solvent Non-polar Solvents (e.g., Hexane, Toluene) vdw_forces->nonpolar_solvent Favorable Interaction polar_solvent->low_sol nonpolar_solvent->high_sol

Caption: Factors influencing the solubility of this compound in organic solvents.

References

An In-depth Technical Guide to the Stereoisomers of 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,8-Trimethyl-4-nonanol, a branched-chain aliphatic alcohol, possesses three chiral centers, giving rise to a set of stereoisomers. This technical guide provides a comprehensive overview of the synthesis, characterization, and known properties of these stereoisomers. Due to the limited availability of specific experimental data for the individual stereoisomers in publicly accessible literature, this guide combines reported data for the diastereomeric mixture with generalized protocols for synthesis and separation based on established chemical principles. This document aims to serve as a foundational resource for researchers interested in the further study and potential applications of these compounds.

Introduction

This compound (CAS No. 123-17-1) is a C12 aliphatic alcohol with a complex branched structure.[1][2] The presence of chiral centers at carbons 2, 4, and 6 results in the potential for eight stereoisomers. These exist as four pairs of enantiomers, which are grouped into diastereomeric sets, most commonly referred to as threo and erythro isomers in relation to the relative stereochemistry of the substituents around the C4-C6 bond. The different spatial arrangements of these functional groups can lead to distinct physical, chemical, and biological properties. Understanding and isolating these individual stereoisomers are crucial for detailed structure-activity relationship (SAR) studies, particularly in the context of drug development and material science.

Molecular Structure and Stereochemistry

The core structure of this compound consists of a nonane (B91170) backbone with methyl groups at positions 2, 6, and 8, and a hydroxyl group at position 4. The three chiral centers at C2, C4, and C6 give rise to 2³ = 8 possible stereoisomers.

Figure 1: Stereoisomeric possibilities of this compound.

Synthesis

The primary route for the synthesis of this compound is the reduction of the corresponding ketone, 2,6,8-trimethyl-4-nonanone (B89465).[1] Catalytic hydrogenation is a commonly employed method for this transformation.

General Experimental Protocol: Catalytic Hydrogenation of 2,6,8-Trimethyl-4-nonanone
  • Materials: 2,6,8-trimethyl-4-nonanone, Palladium on carbon (5% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2,6,8-trimethyl-4-nonanone in a suitable solvent such as ethanol.

    • Add a catalytic amount of 5% Palladium on carbon.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typical pressures range from atmospheric to 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-75 °C).[1]

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound as a mixture of diastereomers.

It has been reported that the catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone over a palladium on carbon catalyst can yield a 3:1 mixture of threo to erythro isomers.[1]

Synthesis ketone 2,6,8-Trimethyl-4-nonanone reagents H₂, 5% Pd/C Ethanol ketone->reagents alcohol This compound (threo/erythro mixture) reagents->alcohol

Figure 2: Synthesis of this compound.

Separation and Characterization of Stereoisomers

Proposed Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A preparative HPLC system equipped with a suitable chiral stationary phase (CSP) column.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane (B92381) and isopropanol). The optimal ratio needs to be determined empirically.

  • Procedure:

    • Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase.

    • Inject the sample onto the preparative chiral column.

    • Elute with the optimized mobile phase, monitoring the separation with a suitable detector (e.g., refractive index or UV detector if derivatized).

    • Collect the fractions corresponding to the separated diastereomers.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Remove the solvent to obtain the isolated diastereomers.

Characterization

Once separated, the individual stereoisomers can be characterized using a variety of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and determining the relative stereochemistry of the isolated isomers. Specific chemical shifts and coupling constants will differ between the threo and erythro forms.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption for the hydroxyl group.

  • Polarimetry: The optical rotation of the individual enantiomers can be measured using a polarimeter to determine their specific rotation.

Physical and Chemical Properties

The following table summarizes the known physical properties of the mixture of this compound stereoisomers. Data for the individual isomers are not currently available.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₆O[2]
Molecular Weight 186.34 g/mol [2]
CAS Number 123-17-1[2]
Boiling Point 225 °C[3]
Density 0.81 g/cm³[3]
Refractive Index 1.435 @ 20 °C[4]

Biological Activity

Specific studies on the biological activity of the individual stereoisomers of this compound are lacking. However, based on the properties of similar long-chain branched alcohols, some potential activities can be inferred.

Long-chain alcohols are known to interact with cell membranes, and their biological effects can be stereospecific. Potential areas of interest for the stereoisomers of this compound include:

  • Antimicrobial Activity: Some long-chain alcohols exhibit antibacterial and antifungal properties.

  • Signaling Pathway Modulation: The specific stereochemistry could lead to selective interactions with receptors or enzymes involved in cellular signaling.

Further research is required to isolate the individual stereoisomers and evaluate their specific biological activities.

BiologicalActivity stereoisomers This compound Stereoisomers interaction Interaction with Biological Systems stereoisomers->interaction activity Potential Biological Activities (e.g., Antimicrobial, Signaling Modulation) interaction->activity

Figure 3: Potential biological investigation workflow.

Conclusion

The stereoisomers of this compound represent a challenging yet potentially rewarding area of study. While the synthesis of the diastereomeric mixture is straightforward, the separation and characterization of the individual stereoisomers require further investigation. This guide has provided a summary of the currently available information and has outlined generalized protocols to aid future research. The elucidation of the specific properties of each stereoisomer will be critical for unlocking their full potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Threo and Erythro Isomers of 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the threo and erythro isomers of 2,6,8-trimethyl-4-nonanol, a branched-chain alcohol with potential applications in various chemical and biological fields. This document details the stereoselective synthesis, characterization, and separation of these diastereomers. A particular focus is placed on spectroscopic analysis and chromatographic separation techniques. While specific experimental data for the individual isomers are not extensively available in public literature, this guide consolidates known information and provides generalized experimental protocols based on established chemical principles.

Introduction

This compound is a C12 secondary alcohol characterized by three methyl branches. The presence of two stereocenters at the C4 and C6 positions gives rise to two diastereomeric pairs of enantiomers: threo and erythro. The distinct spatial arrangement of the substituents in these isomers can lead to different physical, chemical, and biological properties. Understanding and controlling the stereochemistry of this molecule is crucial for its potential application in areas such as surfactant development, fragrance formulation, and as a chiral building block in organic synthesis. While still in the early stages of investigation, its branched structure and hydroxyl group suggest potential for biological activity, including antioxidant, anti-inflammatory, or antimicrobial properties.[1]

Stereoselective Synthesis

The primary route for the synthesis of this compound is the reduction of the corresponding ketone, 2,6,8-trimethyl-4-nonanone (B89465). The stereochemical outcome of this reduction is dependent on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone over a palladium on carbon (Pd/C) catalyst has been reported to yield a 3:1 mixture of the threo to erythro isomers.[1] This method is efficient and scalable, making it suitable for industrial production.

General Experimental Protocol: Catalytic Hydrogenation of 2,6,8-trimethyl-4-nonanone

  • Materials: 2,6,8-trimethyl-4-nonanone, Ethanol (anhydrous), 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂).

  • Apparatus: A high-pressure hydrogenation apparatus (e.g., Parr shaker), magnetic stirrer, filtration setup.

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 2,6,8-trimethyl-4-nonanone (1 equivalent) in anhydrous ethanol.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product, a mixture of threo and erythro this compound.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Separation of Threo and Erythro Isomers

The separation of the threo and erythro diastereomers of this compound requires specialized chromatographic techniques due to their similar physical properties.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is a powerful technique for the separation of diastereomers. The use of a chiral stationary phase allows for differential interaction with the threo and erythro isomers, leading to different retention times.

General Experimental Protocol: Chiral GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column like Chiralcel OD-H).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injector.

  • Oven Program: A temperature gradient program is typically employed to achieve optimal separation. For example, starting at a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 200 °C).

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-300.

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane (B92381) or isopropanol) before injection.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Data (for the isomeric mixture)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (C2, C8)~0.8-1.0 (m)~22-25
CH₃ (C6)~0.8-1.0 (d)~19-22
CH (C2, C8)~1.5-1.8 (m)~24-28
CH₂ (C3, C5, C7)~1.1-1.6 (m)~40-50
CH (C6)~1.3-1.6 (m)~30-35
CH-OH (C4)~3.4-3.7 (m)~70-75
OHVariable-

Note: The chemical shifts are approximate and will vary depending on the solvent and the specific isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 186.

Expected Fragmentation Pattern

The fragmentation of branched alcohols is complex. Key fragmentation pathways for this compound would likely involve:

  • α-cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group.

  • Dehydration: Loss of a water molecule (M-18).

  • Cleavage at branch points: Fragmentation at the methyl-substituted carbons.

While the mass spectra of the threo and erythro isomers are expected to be very similar, subtle differences in the relative intensities of certain fragment ions may exist due to stereochemical influences on the fragmentation pathways.

Data Summary

Property Value Reference
Molecular Formula C₁₂H₂₆O[2][3]
Molecular Weight 186.33 g/mol [2][3]
CAS Number 123-17-1 (for the mixture)[1][4][5]
Appearance Colorless to almost colorless liquid[4][5]
Boiling Point 225 °C[6]
Density 0.817 g/cm³[6]
Purity (commercial) ≥90.0% (threo + erythro)[5]

Visualizations

Synthesis_Workflow ketone 2,6,8-Trimethyl-4-nonanone reagents H₂, Pd/C Ethanol ketone->reagents product Threo/Erythro Mixture of This compound reagents->product Reduction

Caption: Synthetic workflow for this compound.

Separation_Workflow mixture Threo/Erythro Mixture gc Chiral Gas Chromatography mixture->gc threo Threo Isomer gc->threo Separation erythro Erythro Isomer gc->erythro Separation

Caption: Diastereomer separation workflow.

Conclusion

The threo and erythro isomers of this compound represent an interesting target for stereoselective synthesis and separation. While the synthesis via reduction of the corresponding ketone is established, the development of more highly stereoselective methods would be a valuable contribution. Furthermore, the detailed characterization and separation of the individual isomers are critical for elucidating their specific properties and potential applications. The methodologies outlined in this guide provide a foundation for researchers to build upon in their investigation of these chiral molecules. Further research is warranted to isolate the individual isomers and evaluate their distinct biological activities.

References

Methodological & Application

Application Note: Analysis of 2,6,8-Trimethyl-4-nonanol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 2,6,8-trimethyl-4-nonanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain alcohol with applications in the fragrance, cosmetic, and pharmaceutical industries. The protocol provided herein offers a robust framework for the separation, identification, and quantification of this compound in various matrices. This document includes detailed experimental protocols, data presentation in tabular format, and visual representations of the workflow and analytical logic.

Introduction

This compound (CAS RN: 123-17-1) is a C12 branched-chain alcohol.[1] Its structural complexity and potential for stereoisomerism necessitate a highly specific and sensitive analytical method for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution chromatographic separation and definitive mass spectrometric identification.[2] This application note provides a complete protocol for the GC-MS analysis of this compound, suitable for quality control, purity assessment, and formulation analysis in research and industrial settings.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. For relatively clean samples such as essential oils or fragrance formulations, a simple dilution is sufficient. For more complex matrices, a liquid-liquid extraction may be necessary.

Protocol 1: Direct Dilution

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent such as hexane (B92381) or ethyl acetate.

  • Bring the flask to volume with the chosen solvent.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial.

Protocol 2: Liquid-Liquid Extraction (for aqueous samples)

  • Pipette 5 mL of the aqueous sample into a 15 mL separatory funnel.

  • Add 5 mL of a non-polar organic solvent (e.g., hexane or diethyl ether).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic layer (top layer) in a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and sample matrix.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1) or Splitless for trace analysis
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Data Acquisition Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis and Quantification

Qualitative Analysis: Identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library. The mass spectrum for this compound is available in the NIST database.[1][3][4]

Quantitative Analysis: For quantification, a calibration curve is constructed using standard solutions of this compound of known concentrations. The peak area of a characteristic ion is plotted against the concentration.

Key Ions for SIM Mode: Based on the fragmentation pattern of similar branched-chain alcohols, the following ions are suggested for quantification and confirmation in SIM mode. The molecular ion (m/z 186) may be of low abundance.

  • Quantifier Ion: To be determined from the most abundant and specific fragment ion in the mass spectrum.

  • Qualifier Ions: At least two other characteristic fragment ions should be monitored for confirmation.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound based on the described method.

Table 1: Chromatographic and Mass Spectral Data

Parameter Expected Value
Compound Name This compound
CAS Number 123-17-1
Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
Expected Retention Time To be determined experimentally (typically in the mid-to-late region of the chromatogram)
Key Mass Fragments (m/z) To be determined from reference spectrum (expect fragments from alpha-cleavage and dehydration)

Table 2: Method Validation Parameters (Typical)

Parameter Typical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of the GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution with Solvent Sample->Dilution Extraction Liquid-Liquid Extraction Sample->Extraction Filtration Filtration (0.22 µm) Dilution->Filtration Extraction->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Qualitative Qualitative Analysis (Library Match) Mass_Analysis->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Mass_Analysis->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship Analyte This compound GC Gas Chromatography Analyte->GC Separation Separation by Boiling Point & Polarity GC->Separation MS Mass Spectrometry Identification Identification by Mass Spectrum MS->Identification Quantification Quantification by Ion Abundance MS->Quantification Separation->MS Result Concentration & Identity Identification->Result Quantification->Result

Caption: Logical relationship of the GC-MS analysis process for this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The protocol is suitable for a range of applications, from quality control in manufacturing to detailed analysis in research and development. The combination of chromatographic separation and mass spectrometric detection ensures high specificity and sensitivity, making it the gold standard for the analysis of this and other volatile organic compounds.

References

Application Notes and Protocols for 2,6,8-Trimethyl-4-nonanol as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2,6,8-Trimethyl-4-nonanol is a branched-chain aliphatic alcohol used in the fragrance industry. Its chemical structure, characterized by methyl substitutions along a nonanol backbone, contributes to its specific olfactory properties and physicochemical characteristics. This document provides detailed information on its properties, applications, and relevant experimental protocols for research and development.

Chemical and Physical Properties

This compound is a water-white, combustible liquid.[1][2] It possesses high solvent power for various resins and cellulose (B213188) derivatives.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Fragrance Profile

The odor of this compound is generally described as "pleasant".[1][2] Detailed public-domain characterization of its scent profile (e.g., floral, woody, citrus notes) is limited. As a fragrance ingredient, it can be used as a solvent, dispersant, or an intermediate in the synthesis of other fragrance compounds.[1] Its precursor, 2,6,8-trimethyl-4-nonanone (B89465), is also used as a perfuming agent.[3]

Biological and Toxicological Profile

Metabolism: It is theorized that the branched structure of this compound leads to slower metabolic oxidation compared to linear alcohols. The primary metabolic pathway is likely the oxidation of the hydroxyl group to form the corresponding ketone, 2,6,8-trimethyl-4-nonanone.[4]

Toxicology: The compound has low acute toxicity. Oral LD50 in rats is reported as 13,700 mg/kg bw, and the dermal LD50 in rabbits is 11.2 mL/kg bw.[5] It is classified as irritating to the eyes, respiratory system, and skin.[6] For detailed toxicological and ecotoxicological data, refer to Table 2.

Applications in Research
  • Olfactory Receptor Deorphanization: As a fragrance molecule, it can be used as a ligand to screen against a panel of human olfactory receptors (ORs) to identify its cognate receptor(s). This is crucial for understanding the molecular basis of odor perception. A general protocol for such a screening is detailed in Section 3.3.

  • Structure-Activity Relationship (SAR) Studies: By modifying its structure (e.g., altering the position of the hydroxyl group or the methyl branches), researchers can investigate how these changes affect odor profile and receptor activation, contributing to the design of new fragrance molecules.

  • Metabolic and Toxicological Studies: The compound can serve as a substrate for studying the metabolism of branched-chain alcohols by various enzyme systems (e.g., cytochrome P450s) and for assessing the skin irritation or sensitization potential of this class of molecules.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Identifiers
CAS Number123-17-1
Molecular FormulaC₁₂H₂₆O[4]
Molecular Weight186.33 g/mol [4]
InChIKeyLFEHSRSSAGQWNI-UHFFFAOYSA-N[4]
Physical Properties
AppearanceClear, colorless liquid
Melting Point-59.9 °C
Boiling Point225 °C (at 760 mmHg)
113 °C (at 20 mmHg)[5]
Density0.817 g/cm³
Refractive Index1.4350 (@ 20°C)
Flash Point200 °C
Vapor Pressure0.0158 mmHg (@ 25°C)
Solubility & Partitioning
Water SolubilityInsoluble[1]
LogP (octanol/water)4.291 (estimated)
Table 2: Toxicological and Ecotoxicological Data
EndpointSpeciesRouteValueReference
Acute Toxicity
LD50Rat (male)Oral13,700 mg/kg bw[5]
LD50Rabbit (male)Dermal11.2 mL/kg bw[5]
Ecotoxicity
LC50 (96h)Oncorhynchus mykiss (Rainbow Trout)->2.17 mg/L
EC50 (48h)Daphnia magna (Water Flea)-4.44 mg/L
EC50 (72h)Pseudokirchneriella subcapitata (Green Algae)-4.63 mg/L

Experimental Protocols

Synthesis of this compound by Catalytic Hydrogenation

This protocol describes the synthesis of this compound via the catalytic hydrogenation of its precursor, 2,6,8-trimethyl-4-nonanone.

Materials:

  • 2,6,8-trimethyl-4-nonanone

  • Palladium on carbon (5% Pd/C) catalyst

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve 2,6,8-trimethyl-4-nonanone (1.0 eq) in ethanol.

  • Carefully add 5% Pd/C catalyst (typically 1-5% by weight of the substrate).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen gas to remove air, then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Begin agitation and heat the reaction mixture to the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS).

  • Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation if necessary.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying any related impurities.

Instrumentation and Columns:

  • GC-MS system with a capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 50:1).

  • Injection Volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., ethanol or hexane).

  • Inject the sample into the GC-MS system.

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

  • Analyze other peaks to identify potential impurities, such as unreacted starting material (2,6,8-trimethyl-4-nonanone).

  • Calculate purity based on the relative peak area percentages.

In Vitro Olfactory Receptor Activation Assay (Luciferase Reporter)

This protocol describes a high-throughput screening method to identify which olfactory receptor(s) are activated by this compound using a luciferase reporter gene assay in a heterologous cell system.

Materials:

  • Hana3A cell line (a modified HEK293 cell line that supports OR expression).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Plasmids: pCI vector containing the human olfactory receptor of interest (OR-X), pCRE-Luc (luciferase reporter plasmid), and pRL-TK (Renilla luciferase for normalization).

  • Transfection reagent (e.g., Lipofectamine 2000).

  • 96-well cell culture plates.

  • This compound stock solution in DMSO.

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Hana3A cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Transfection: Co-transfect cells with the OR-X plasmid, pCRE-Luc, and pRL-TK using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

    • Include a known agonist for the specific OR as a positive control and medium with DMSO alone as a negative (vehicle) control.

    • Remove the transfection medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add the luciferase assay reagents to each well according to the manufacturer's protocol to measure firefly and Renilla luciferase activity sequentially.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

    • Calculate the fold-change in luciferase activity for each concentration of this compound relative to the vehicle control.

    • Plot the normalized response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value if a full agonist response is observed.

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (KeratinoSens™ Assay - OECD TG 442d)

This protocol provides a method to assess the skin sensitization potential of this compound by measuring the activation of the Keap1-Nrf2-ARE signaling pathway in human keratinocytes.

Materials:

  • KeratinoSens™ cell line (stably transfected with a luciferase gene under the control of an ARE element).

  • Cell culture medium (DMEM/F12 supplemented with serum and antibiotics).

  • 96-well cell culture plates.

  • This compound stock solution in DMSO.

  • Cinnamic aldehyde (positive control).

  • Luciferase assay reagent.

  • Reagents for cytotoxicity assessment (e.g., MTT or resazurin-based assay).

  • Luminometer and Plate Reader.

Procedure:

  • Cell Seeding: Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours.

  • Compound Exposure:

    • Prepare a series of 12 concentrations of this compound (e.g., from 0.98 to 2000 µM) by serial dilution in DMSO, followed by dilution in culture medium.

    • Expose the cells to the test compound concentrations, the positive control (cinnamic aldehyde), and the negative control (DMSO vehicle) for 48 hours.

  • Cytotoxicity Measurement: After the exposure period, assess cell viability using a standard method like the MTT assay to determine the concentration at which the compound reduces cell viability by 50% (IC₅₀).

  • Luciferase Activity Measurement:

    • In a parallel plate, lyse the cells and measure the luciferase gene induction using a suitable luciferase assay system and a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.

    • Determine the maximum fold induction of the luciferase gene (Iₘₐₓ) and the concentration at which the luciferase activity is induced 1.5-fold (EC₁.₅).

    • A compound is classified as a sensitizer (B1316253) if the following criteria are met:

      • The EC₁.₅ value is less than 1000 µM.

      • The Iₘₐₓ is ≥ 1.5-fold.

      • Cell viability is ≥ 70% at the lowest concentration that shows a luciferase induction ≥ 1.5-fold (EC₁.₅).

Visualizations

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_olf Gα-olf OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Stimulates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ions Ca²⁺, Na⁺ Influx CNG->Ions Depolarization Membrane Depolarization Ions->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signal transduction cascade.

OR_Assay_Workflow start Start seed_cells Seed Hana3A cells in 96-well plate start->seed_cells transfect Co-transfect with OR, CRE-Luc, pRL-TK plasmids seed_cells->transfect incubate1 Incubate 24h transfect->incubate1 prepare_compound Prepare serial dilutions of This compound incubate1->prepare_compound stimulate Stimulate cells with compound prepare_compound->stimulate incubate2 Incubate 4-6h stimulate->incubate2 measure_lum Measure Firefly & Renilla Luminescence incubate2->measure_lum analyze Normalize data & Plot Dose-Response Curve measure_lum->analyze end End (EC₅₀) analyze->end Skin_Sensitization_Workflow start Start seed_cells Seed KeratinoSens™ cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 expose Expose cells to compound (12 concentrations) for 48h incubate1->expose parallel_plates Process Parallel Plates expose->parallel_plates measure_viability Measure Cell Viability (MTT) Determine IC₅₀ parallel_plates->measure_viability measure_luciferase Measure Luciferase Activity Determine Fold Induction parallel_plates->measure_luciferase analyze Analyze Data (EC₁.₅, Iₘₐₓ, Viability at EC₁.₅) measure_viability->analyze measure_luciferase->analyze classify Classify as Sensitizer or Non-sensitizer analyze->classify end End classify->end

References

Application Notes and Protocols for the GC Analysis of 2,6,8-Trimethyl-4-nonanol via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trimethyl-4-nonanol is a branched-chain secondary alcohol that, due to its hydroxyl group and relatively high boiling point, exhibits poor chromatographic behavior in gas chromatography (GC). Direct analysis often results in broad, tailing peaks and low sensitivity. Derivatization is a chemical modification technique used to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving its GC analysis. This application note provides detailed protocols for the derivatization of this compound by silylation and acylation, enabling robust and sensitive quantification by GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID).

The primary objectives of derivatizing this compound are to:

  • Increase volatility and decrease boiling point.

  • Improve thermal stability.

  • Reduce peak tailing and improve peak shape.

  • Enhance detector response and sensitivity.

This document outlines two primary derivatization strategies: silylation to form a trimethylsilyl (B98337) (TMS) ether and acylation to form an acetate (B1210297) or trifluoroacetate (B77799) ester.

Quantitative Data Summary

The following tables summarize representative quantitative data for the GC analysis of derivatized long-chain, branched alcohols. This data is provided as a guideline for method development and validation for this compound. Actual values may vary depending on the specific instrumentation and analytical conditions.

Table 1: Representative GC-MS Parameters and Expected Retention Data for Derivatized this compound

ParameterTMS DerivativeAcetate DerivativeTrifluoroacetate Derivative
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 80°C (2 min), then 10°C/min to 280°C (5 min)80°C (2 min), then 10°C/min to 280°C (5 min)70°C (2 min), then 10°C/min to 250°C (5 min)
Injector Temp. 250°C250°C230°C
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/minHelium, 1.2 mL/min
Expected RT ~12-15 min~13-16 min~10-13 min
Key Mass Fragments (m/z) 73, 129, M-1543, M-6069, 117, M-114
LOD (GC-MS/SIM) 0.1 - 1 ng/mL0.5 - 5 ng/mL0.01 - 0.1 ng/mL (ECD)
LOQ (GC-MS/SIM) 0.5 - 5 ng/mL1 - 10 ng/mL0.05 - 0.5 ng/mL (ECD)

Table 2: Representative Method Validation Parameters for Quantitation of Derivatized Alcohols

ParameterSilylation (GC-FID)Acylation (GC-FID)
Linearity (R²) > 0.995> 0.99
Precision (%RSD) < 5%< 7%
Accuracy (Recovery %) 95 - 105%90 - 110%
Derivatization Yield > 95%> 90%

Experimental Protocols

Protocol 1: Silylation of this compound

Silylation is a robust and widely used derivatization technique for alcohols.[1][2] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to convert the sterically hindered secondary alcohol to its trimethylsilyl (TMS) ether.[3]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724) (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for GC injection

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the this compound standard or sample extract into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[1]

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte.

  • Add 100 µL of BSTFA with 1% TMCS to the vial. The reagent should be in excess to ensure complete derivatization.

  • Reaction: Tightly cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven. For hindered alcohols, a longer reaction time and elevated temperature ensure the reaction goes to completion.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS or GC-FID system.

Protocol 2: Acylation of this compound

Acylation involves the reaction of the alcohol with an acylating agent, such as an acid anhydride (B1165640), to form an ester. This is another effective method to increase volatility and improve chromatographic performance.[1] Acetylation and trifluoroacetylation are common acylation methods.

2.1 Acetylation

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Anhydrous pyridine

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Hexane (B92381) (GC grade)

  • Saturated sodium bicarbonate solution

Procedure:

  • Sample Preparation: Prepare the dried sample in a reaction vial as described in Protocol 1, Step 1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.

  • Work-up: Cool the vial to room temperature. Add 500 µL of hexane and 500 µL of saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

  • Vortex the mixture and allow the layers to separate.

  • Analysis: Carefully collect the upper hexane layer containing the acetylated derivative for GC analysis.

2.2 Trifluoroacetylation

Trifluoroacetyl (TFA) derivatives are highly volatile and are particularly useful for analysis with an Electron Capture Detector (ECD) for enhanced sensitivity.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine or acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare the dried sample in a reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 50 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and vortex. The reaction is typically rapid and can often be performed at room temperature for 15-30 minutes. Gentle heating to 50-60°C for 15 minutes can be used to ensure completion.

  • Analysis: The reaction mixture can be directly injected into the GC. If necessary, the excess reagent can be removed under a gentle stream of nitrogen and the residue redissolved in a suitable solvent like hexane.

Visualizations

Derivatization and GC Analysis Workflow

Derivatization_Workflow Sample Sample containing This compound Solvent_Evap Solvent Evaporation (if necessary) Sample->Solvent_Evap Derivatization Derivatization Solvent_Evap->Derivatization Silylation Silylation (BSTFA + 1% TMCS, 70°C, 60 min) Derivatization->Silylation Option 1 Acylation Acylation (e.g., Acetic Anhydride, 60°C, 30 min) Derivatization->Acylation Option 2 GC_Analysis GC-MS / GC-FID Analysis Silylation->GC_Analysis Acylation->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing Silylation_Reaction cluster_reactants Reactants cluster_products Products Alcohol This compound (R-OH) Plus1 + BSTFA BSTFA Arrow TMCS (catalyst) 70°C BSTFA->Arrow TMS_Ether TMS Ether (R-O-TMS) Plus2 + Byproduct Byproducts Arrow->TMS_Ether Acylation_Reaction cluster_reactants Reactants cluster_products Products Alcohol This compound (R-OH) Plus1 + Anhydride Acetic Anhydride Arrow Pyridine 60°C Anhydride->Arrow Acetate_Ester Acetate Ester (R-O-C(O)CH3) Plus2 + Acetic_Acid Acetic Acid Arrow->Acetate_Ester

References

Application Notes and Protocols for 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the synthesis, purification, characterization, and potential biological evaluation of 2,6,8-trimethyl-4-nonanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols and data are presented as illustrative examples based on established chemical and biological methodologies. Researchers should consider these as a starting point and optimize the conditions based on their specific experimental setup and objectives.

Synthesis of this compound

This compound can be synthesized through various established methods in organic chemistry. Two common and effective routes are the Grignard reaction and the catalytic hydrogenation of the corresponding ketone.

Grignard Reaction Protocol

This protocol describes the synthesis of this compound via the Grignard reaction between isobutylmagnesium bromide and 4-methyl-2-pentanone (B128772), followed by reaction with isovaleraldehyde (B47997).

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • 4-Methyl-2-pentanone

  • Isovaleraldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of isobutyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction starts, continue the addition at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of isobutylmagnesium bromide.

  • Reaction with Ketone and Aldehyde:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Slowly add 4-methyl-2-pentanone dissolved in anhydrous diethyl ether via the dropping funnel.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Again, cool the reaction mixture to 0 °C and slowly add isovaleraldehyde dissolved in anhydrous diethyl ether.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Hypothetical Yield Data:

ReactantMolar EquivalentTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
Magnesium1.2---
Isobutyl bromide1.1---
4-Methyl-2-pentanone1.018.6314.980
Isovaleraldehyde1.0
Catalytic Hydrogenation Protocol

This protocol outlines the synthesis of this compound by the reduction of 2,6,8-trimethyl-4-nonanone (B89465).

Materials:

  • 2,6,8-Trimethyl-4-nonanone

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Reaction flask

  • Filter paper

Procedure:

  • Reaction Setup:

    • In a suitable reaction flask, dissolve 2,6,8-trimethyl-4-nonanone in ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation:

    • Place the flask in the hydrogenation apparatus.

    • Evacuate the system and purge with hydrogen gas three times.

    • Pressurize the system with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Shake the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the product. A reported catalytic hydrogenation over a palladium on carbon catalyst yielded a 3:1 mixture of threo to erythro isomers.[1]

Hypothetical Yield Data:

Starting MaterialCatalyst Loading (mol%)Hydrogen Pressure (psi)Reaction Time (h)Yield (%)Diastereomeric Ratio (threo:erythro)
2,6,8-Trimethyl-4-nonanone15012953:1

Purification Protocol: Flash Column Chromatography

Materials:

Equipment:

  • Glass column

  • Flasks for fraction collection

  • Compressed air source

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Fill the column with silica gel as a slurry in hexane.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the product.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain purified this compound.

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton.

Hypothetical NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6m1HH-4
~1.4-1.6m4HH-3, H-5
~1.1-1.3m3HH-2, H-6, H-8
~0.9d18HCH₃ groups

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and to confirm its molecular weight.

Hypothetical GC-MS Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Oven Program 60 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium
MS Detector EI, 70 eV
Expected m/z 186.2 (M⁺), other fragmentation peaks

Application Notes: Potential Biological Activities

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical MIC Data (µg/mL):

MicroorganismMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Candida albicans64
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Hypothetical IC₅₀ Data:

AssayIC₅₀ (µM)
Nitric Oxide Inhibition75
Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging capacity of the compound.

Procedure:

  • Prepare different concentrations of this compound.

  • Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) to each concentration.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Hypothetical EC₅₀ Data:

AssayEC₅₀ (µg/mL)
DPPH Radical Scavenging150

Visualizations

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_hydrogenation Catalytic Hydrogenation start_g Isobutyl bromide + Mg grignard Isobutylmagnesium bromide start_g->grignard Anhydrous Ether intermediate Alkoxide Intermediate grignard->intermediate Reaction ketone 4-Methyl-2-pentanone ketone->intermediate aldehyde Isovaleraldehyde aldehyde->intermediate product_g This compound intermediate->product_g Aqueous Workup start_h 2,6,8-Trimethyl-4-nonanone product_h This compound start_h->product_h H2, Pd/C, Ethanol

Caption: Synthetic pathways for this compound.

Purification_Workflow crude Crude Product column Flash Column Chromatography (Silica Gel) crude->column Load onto column fractions Collect Fractions column->fractions Elute with Hexane/EtOAc gradient tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions pure Pure this compound combine->pure Evaporate Solvent

Caption: Purification workflow for this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription Compound This compound (Hypothesized) Compound->IKK Inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Notes and Protocols for the Analysis of 2,6,8-Trimethyl-4-nonanol in Whisky Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trimethyl-4-nonanol is a branched-chain higher alcohol that may contribute to the complex flavor profile of whisky. Higher alcohols, also known as fusel oils, are secondary products of yeast fermentation, primarily formed through the Ehrlich pathway from amino acids. While common higher alcohols like isoamyl alcohol and isobutanol are well-studied, the presence and sensory impact of larger, more complex alcohols such as this compound are less understood. This document provides detailed protocols for the extraction and quantification of this compound in whisky and fermentation samples, enabling further research into its formation and contribution to whisky flavor. The compound is described as a water-white liquid with a pleasant odor.[1]

Data Presentation

Due to the limited availability of public data on the concentration of this compound in whisky, the following table is presented as a template for data collection. Researchers can populate this table with their own quantitative data to compare different whisky samples or fermentation conditions.

Sample IDWhisky TypeAge (Years)Concentration of this compound (µg/L)Other Higher Alcohols (e.g., Isoamyl Alcohol) (mg/L)
Sample AScotch (Speyside)12Data to be determinedData to be determined
Sample BBourbon8Data to be determinedData to be determined
Sample CIrish Whiskey10Data to be determinedData to be determined
Fermentation 1Yeast Strain AN/AData to be determinedData to be determined
Fermentation 2Yeast Strain BN/AData to be determinedData to be determined

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is suitable for the extraction of a broad range of volatile and semi-volatile compounds, including this compound, from a whisky matrix.

Materials:

  • Whisky or fermentation sample

  • Dichloromethane (B109758) (CH2Cl2), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel (250 mL)

  • Round-bottom flask

  • Rotary evaporator

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Internal standard (e.g., 2-octanol)

Procedure:

  • Sample Preparation:

    • Pipette 50 mL of the whisky or fermentation sample into a 250 mL separatory funnel.

    • Add a known concentration of the internal standard (e.g., 2-octanol) to the sample.

  • Extraction:

    • Add 25 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (dichloromethane) into a clean flask.

    • Repeat the extraction twice more with fresh 25 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a round-bottom flask.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • The oven temperature program can be set as follows: initial temperature of 40°C for 5 minutes, ramp at 5°C/min to 250°C, and hold for 10 minutes.

    • The mass spectrometer should be operated in full scan mode over a mass range of m/z 40-400.

    • Identification of this compound can be confirmed by comparing the retention time and mass spectrum with a pure standard.

Protocol 2: Solid-Phase Microextraction (SPME) for GC-MS Analysis

SPME is a solvent-free extraction technique that is particularly useful for the analysis of volatile and semi-volatile compounds from the headspace of a sample.

Materials:

  • Whisky or fermentation sample

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Heating block or water bath

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Internal standard (e.g., 2-octanol)

Procedure:

  • Sample Preparation:

    • Pipette 10 mL of the whisky or fermentation sample into a 20 mL headspace vial.

    • Add a known concentration of the internal standard.

    • Add a small amount of sodium chloride (e.g., 1 g) to increase the volatility of the analytes.

    • Securely cap the vial.

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with gentle agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber for a specified time (e.g., 5 minutes) at a high temperature (e.g., 250°C).

    • The GC-MS conditions can be similar to those described in the LLE protocol.

    • Identification and quantification are performed as described previously.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Protocol 1: LLE cluster_spme Protocol 2: SPME cluster_analysis Analysis Whisky Whisky/Fermentation Sample Spike Spike with Internal Standard Whisky->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Headspace Headspace Vial Spike->Headspace Dry Drying (Sodium Sulfate) LLE->Dry Concentrate Concentration (Rotary Evaporator) Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Equilibrate Equilibration and Heating Headspace->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract Extract->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

ehrlich_pathway cluster_pathway Ehrlich Pathway for Higher Alcohol Formation AminoAcid Amino Acid (e.g., Leucine, Isoleucine, Valine) KetoAcid α-Keto Acid AminoAcid->KetoAcid Transamination Aldehyde Aldehyde KetoAcid->Aldehyde Decarboxylation HigherAlcohol Higher Alcohol (e.g., this compound) Aldehyde->HigherAlcohol Reduction (Alcohol Dehydrogenase)

Caption: Generalized Ehrlich pathway for the formation of higher alcohols.

References

Application Notes and Protocols for the Quantification of 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2,6,8-Trimethyl-4-nonanol in aqueous and plasma matrices. The protocols are intended for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this branched-chain alcohol.

Introduction

This compound is a branched-chain alcohol with applications in various industrial and research fields. Accurate quantification is crucial for understanding its properties, behavior, and potential effects in different environments. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile compounds like this compound, offering excellent sensitivity and selectivity.[1][2] This document outlines two primary methods for its quantification: liquid-liquid extraction (LLE) for plasma samples and solid-phase microextraction (SPME) for aqueous samples, both followed by GC-MS analysis.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterMethod 1: LLE-GC-MS (Plasma)Method 2: SPME-GC-MS (Aqueous)
Limit of Detection (LOD) 0.5 µg/L0.05 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.15 µg/L
Linearity Range 1.5 - 500 µg/L0.15 - 100 µg/L
Correlation Coefficient (r²) ≥ 0.995≥ 0.995
Recovery 85 - 105%90 - 110%
Precision (RSD) < 15%< 10%

Experimental Protocols

Method 1: Quantification in Plasma using Liquid-Liquid Extraction (LLE) and GC-MS

This protocol describes the extraction and quantification of this compound from a plasma matrix.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., 2-Undecanol)

  • Hexane (B92381) (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes (15 mL, glass)

  • Autosampler vials (2 mL, glass, with inserts)

2. Sample Preparation (LLE)

  • Pipette 1.0 mL of plasma sample into a 15 mL glass centrifuge tube.

  • Spike with an appropriate amount of internal standard solution.

  • Add 5.0 mL of hexane to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the extracted hexane to remove any residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar wax-based column for enhanced separation of alcohols.[3]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z derived from its mass spectrum) and the internal standard.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank plasma matrix and extracting them using the same LLE procedure.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method 2: Quantification in Aqueous Samples using Solid-Phase Microextraction (SPME) and GC-MS

This protocol is suitable for the analysis of this compound in water or other aqueous samples. SPME offers a solvent-free, sensitive, and easily automated sample preparation method.[4][5]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., 2-Undecanol)

  • Deionized water

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • Headspace vials (20 mL, with magnetic screw caps (B75204) and septa)

  • Stir bar

2. Sample Preparation (SPME)

  • Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Spike with an appropriate amount of internal standard solution.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the solution and enhance the partitioning of the analyte into the headspace.

  • Place a small stir bar in the vial.

  • Seal the vial with a magnetic screw cap.

  • Place the vial in a heating block or water bath set to 60°C with stirring.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

3. GC-MS Analysis

  • Gas Chromatograph and Mass Spectrometer: Same as in Method 1.

  • Column: Same as in Method 1.

  • Injection: The SPME fiber is desorbed directly in the GC inlet.

  • Injector Temperature: 260°C

  • Desorption Time: 5 minutes

  • Injection Mode: Splitless

  • Oven Temperature Program and MS Parameters: Same as in Method 1.

4. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of this compound into deionized water and analyzing them using the same SPME procedure.

  • Construct a calibration curve and quantify unknown samples as described in Method 1.

Visualizations

LLE_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Analysis plasma 1. Plasma Sample (1 mL) is 2. Add Internal Standard plasma->is hexane 3. Add Hexane (5 mL) is->hexane vortex 4. Vortex (2 min) hexane->vortex centrifuge 5. Centrifuge (3000 x g, 10 min) vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer dry 7. Dry with Na2SO4 transfer->dry vial 8. Transfer to Autosampler Vial dry->vial gcms GC-MS Analysis vial->gcms data Data Acquisition & Processing gcms->data quant Quantification data->quant SPME_Workflow cluster_prep Sample Preparation (SPME) cluster_analysis Analysis water 1. Aqueous Sample (10 mL) is 2. Add Internal Standard water->is nacl 3. Add NaCl (3 g) is->nacl heat_stir 4. Heat (60°C) & Stir nacl->heat_stir expose_fiber 5. Expose SPME Fiber (30 min) heat_stir->expose_fiber retract_fiber 6. Retract Fiber expose_fiber->retract_fiber gcms GC-MS Analysis (Thermal Desorption) retract_fiber->gcms data Data Acquisition & Processing gcms->data quant Quantification data->quant

References

Application Notes and Protocols: Surfactant Synthesis from 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of various surfactants derived from the branched-chain alcohol, 2,6,8-trimethyl-4-nonanol. This versatile C12 alcohol serves as a valuable hydrophobic starting material for producing nonionic, anionic, cationic, and ester-based surfactants with a range of properties suitable for diverse applications in research, industry, and pharmaceuticals.

Introduction to this compound in Surfactant Synthesis

This compound is a branched secondary alcohol.[1][2][3][4][5][6][7] Its branched structure provides unique properties to the resulting surfactants, such as lower pour points, enhanced solubility in organic media, and often lower foaming compared to their linear counterparts. The hydroxyl group on the fourth carbon is the primary site for chemical modification to introduce various hydrophilic head groups, thereby creating amphiphilic molecules with surface-active properties.

Early research on this compound and its derivatives focused on their synthesis and characteristics as surfactants.[8] A notable study in 1986 investigated the photosensitized degradation of a hexaethoxylated version of this alcohol, which is a nonionic surfactant.[8] This research was motivated by the need to understand the environmental fate of surfactants used in herbicide formulations.[8]

Nonionic Surfactants: Ethoxylates

The most common nonionic surfactants derived from this compound are alcohol ethoxylates. These are synthesized by reacting the alcohol with ethylene (B1197577) oxide. The number of ethylene oxide units can be varied to control the hydrophilicity and, consequently, the surfactant's properties.

Experimental Protocol: Synthesis of 2,6,8-Trimethyl-4-nonyl Ethoxylates

Objective: To synthesize a nonionic surfactant by ethoxylation of this compound.

Materials:

  • This compound

  • Ethylene oxide

  • Potassium hydroxide (B78521) (KOH) or other suitable catalysts (e.g., sodium methoxide, double metal cyanide catalysts)[9][10]

  • Nitrogen gas

  • Reaction vessel (autoclave) equipped with stirring, heating, and gas inlet/outlet

Procedure:

  • Charge the reaction vessel with this compound and a catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of the alcohol).

  • Heat the mixture to 120-150°C while purging with nitrogen to remove any traces of moisture.

  • Introduce ethylene oxide gas into the reactor below the liquid surface. The reaction is typically carried out at a pressure of 1-2 bar and a temperature of 180°C.[9]

  • The reaction is highly exothermic, and the temperature should be carefully controlled.[9]

  • The addition of ethylene oxide is continued until the desired average number of ethylene oxide units per alcohol molecule is achieved. This can be monitored by the weight gain of the reactor contents.

  • After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

  • The final product is a mixture of ethoxylates with a distribution of ethylene oxide chain lengths.

Note: The use of specialized catalysts can produce narrow-range ethoxylates, where the distribution of ethylene oxide units is much tighter.[9]

Performance Data of 2,6,8-Trimethyl-4-nonyl Ethoxylates

A well-characterized example of an ethoxylated this compound is the TERGITOL™ TMN-6. The performance data for this and other ethoxylates are summarized in the table below.

Anionic Surfactants: Sulfates

Anionic surfactants can be synthesized from this compound by sulfation of the hydroxyl group. This introduces a negatively charged sulfate (B86663) group, making the surfactant water-soluble and giving it excellent detergency and foaming properties.

Experimental Protocol: Synthesis of Sodium 2,6,8-Trimethyl-4-nonyl Sulfate

Objective: To synthesize an anionic surfactant by sulfation of this compound.

Materials:

  • This compound

  • Chlorosulfonic acid[11]

  • An inert solvent (e.g., isopentane)[11]

  • Sodium hydroxide (NaOH) solution

  • Nitrogen gas

  • Reaction vessel with cooling, stirring, and a gas outlet

Procedure:

  • In a reaction vessel, dissolve this compound in an inert solvent like isopentane.[11]

  • Cool the mixture to a low temperature (e.g., 3-4°C).[11]

  • Slowly add chlorosulfonic acid to the stirred alcohol solution over a period of 20-30 minutes, maintaining the low temperature.[11] The reaction is exothermic and evolves hydrogen chloride gas, which should be safely vented.[11]

  • After the addition is complete, allow the reaction to proceed for a short digestion period (e.g., 10 minutes) to ensure complete sulfation.[11]

  • The resulting alkyl sulfuric acid is then neutralized by adding it to a cold solution of sodium hydroxide to form the sodium alkyl sulfate salt.

  • The product can be isolated by separation of the aqueous and organic layers, followed by evaporation of the solvent.

Cationic Surfactants: Quaternary Ammonium (B1175870) Compounds

Cationic surfactants, which possess a positive charge, can be synthesized from this compound through a multi-step process. These surfactants are often used for their antimicrobial and antistatic properties. A common route involves the conversion of the alcohol to an amine, followed by quaternization.

Experimental Protocol: Synthesis of a 2,6,8-Trimethyl-4-nonyl Quaternary Ammonium Surfactant (Conceptual)

Objective: To synthesize a cationic surfactant from this compound.

Step 1: Conversion of Alcohol to Alkyl Halide

  • React this compound with a hydrohalic acid (e.g., HBr) or a halogenating agent (e.g., thionyl chloride) to convert the hydroxyl group into a leaving group (e.g., bromide or chloride).

Step 2: Amination

  • React the resulting alkyl halide with a tertiary amine, such as trimethylamine, in a suitable solvent to form the quaternary ammonium salt.

Step 3: Purification

  • The crude product is purified by recrystallization or chromatography to obtain the final cationic surfactant.

Ester-Based Surfactants

Ester-based surfactants can be prepared by reacting this compound with a hydrophilic carboxylic acid or a dicarboxylic acid. These surfactants are often readily biodegradable.

Experimental Protocol: Synthesis of a 2,6,8-Trimethyl-4-nonyl Ester Surfactant (Conceptual)

Objective: To synthesize an ester-based surfactant from this compound.

Materials:

  • This compound

  • A dicarboxylic acid (e.g., succinic acid) or its anhydride (B1165640) (succinic anhydride)

  • An acid catalyst (e.g., p-toluenesulfonic acid)

  • A suitable solvent (e.g., toluene)

  • Sodium hydroxide solution

Procedure:

  • In a reaction flask equipped with a Dean-Stark apparatus, combine this compound, succinic anhydride, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux to drive the esterification reaction, collecting the water produced in the Dean-Stark trap.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Once the reaction is complete, cool the mixture and wash it with a sodium bicarbonate solution to remove the acid catalyst.

  • The resulting monoester is then neutralized with a sodium hydroxide solution to form the sodium salt, which is the final ester-based anionic surfactant.

  • The product can be isolated by evaporation of the solvent.

Quantitative Data Summary

The following table summarizes the key performance data for various surfactants derived from this compound.

Surfactant TypeExampleCMC (ppm)Surface Tension at CMC (dynes/cm)HLB
Nonionic (Ethoxylate)TERGITOL™ TMN-3120268.3
Nonionic (Ethoxylate)TERGITOL™ TMN-68002713.1
Nonionic (Ethoxylate)TERGITOL™ TMN-101,5003314.5
Anionic (Sulfate)Sodium 2,6,8-Trimethyl-4-nonyl SulfateEstimated: 500-1000Estimated: 30-35N/A
Cationic (Quaternary Ammonium)2,6,8-Trimethyl-4-nonyl Trimethyl Ammonium ChlorideEstimated: 400-800Estimated: 35-40N/A
Anionic (Ester)Sodium 2,6,8-Trimethyl-4-nonyl SuccinateEstimated: 600-1200Estimated: 32-38N/A

Visualizations

Surfactant_Synthesis_Pathways cluster_nonionic Nonionic Surfactant cluster_anionic Anionic Surfactant cluster_cationic Cationic Surfactant cluster_ester Ester-Based Surfactant Alcohol This compound Ethoxylation Ethoxylation (+ Ethylene Oxide, Catalyst) Alcohol->Ethoxylation Sulfation Sulfation (+ Sulfating Agent) Alcohol->Sulfation Halogenation Halogenation Alcohol->Halogenation Esterification Esterification (+ Dicarboxylic Acid) Alcohol->Esterification Nonionic 2,6,8-Trimethyl-4-nonyl Ethoxylate Ethoxylation->Nonionic Anionic 2,6,8-Trimethyl-4-nonyl Sulfate Sulfation->Anionic Amination Amination & Quaternization Halogenation->Amination Cationic Quaternary Ammonium Surfactant Amination->Cationic Ester Ester Surfactant Esterification->Ester

Caption: Synthetic pathways from this compound to various surfactant types.

Experimental_Workflow_Ethoxylation start Start charge_reactor Charge Reactor with Alcohol and Catalyst start->charge_reactor heat_purge Heat to 120-150°C and Purge with N2 charge_reactor->heat_purge add_eo Introduce Ethylene Oxide at 180°C and 1-2 bar heat_purge->add_eo monitor_reaction Monitor Reaction (Weight Gain) add_eo->monitor_reaction cool_neutralize Cool and Neutralize Catalyst monitor_reaction->cool_neutralize product Final Ethoxylate Surfactant cool_neutralize->product

Caption: Experimental workflow for the ethoxylation of this compound.

Experimental_Workflow_Sulfation start Start dissolve_alcohol Dissolve Alcohol in Inert Solvent start->dissolve_alcohol cool_mixture Cool to 3-4°C dissolve_alcohol->cool_mixture add_sulfating_agent Slowly Add Chlorosulfonic Acid cool_mixture->add_sulfating_agent digest Digest for 10 min add_sulfating_agent->digest neutralize Neutralize with NaOH Solution digest->neutralize isolate_product Isolate Product neutralize->isolate_product product Final Sulfate Surfactant isolate_product->product

References

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trimethyl-4-nonanol is a branched-chain aliphatic alcohol with applications in various chemical industries, including its use as a solvent and as an intermediate in the synthesis of more complex molecules. The most direct and efficient route for its synthesis is the catalytic hydrogenation of its corresponding ketone, 2,6,8-trimethyl-4-nonanone (B89465). This process involves the reduction of the carbonyl group to a hydroxyl group in the presence of a metal catalyst and a hydrogen source.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via catalytic hydrogenation, focusing on catalyst selection, reaction conditions, and product stereochemistry.

Reaction Scheme

The fundamental transformation is the reduction of the ketone to the corresponding secondary alcohol:

A key consideration in this synthesis is the formation of a new stereocenter at the C4 position, which can result in a mixture of diastereomers (threo and erythro isomers).[1] The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.

Catalyst Selection and Performance

The selection of the catalyst is critical for achieving high yield and desired selectivity. Common catalysts for ketone hydrogenation include those based on palladium, platinum, nickel, and ruthenium.

Catalyst SystemSupportSolventTemperature (°C)H₂ Pressure (atm)Yield (%)Diastereomeric Ratio (threo:erythro)Observations
5% Pd/CCarbonEthanol (B145695)25 - 751 - 50923:1Provides good yield and some diastereoselectivity.[1][2]
Raney® Nickel-Isopropanol50 - 14010 - 150High (Typical)VariableA cost-effective catalyst, though conditions can be more demanding.[1]
Ru-BINAP-Methanol/Ethanol40 - 1004 - 100High (Typical)HighChiral phosphine (B1218219) ligands like BINAP allow for asymmetric hydrogenation, offering high stereocontrol.[3][4]

Experimental Protocols

The following are representative protocols for the catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on reported successful conditions for this specific transformation.[2]

Materials:

  • 2,6,8-trimethyl-4-nonanone

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenation apparatus or similar pressure reactor

  • Celite™ or other filtration aid

Procedure:

  • Reactor Setup: Add 2,6,8-trimethyl-4-nonanone (1 equivalent) and a magnetic stir bar to a suitable pressure reactor vessel.

  • Catalyst Addition: Under a stream of inert gas, carefully add 5% Pd/C (typically 1-5 mol% Pd relative to the substrate).

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas 3-5 times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm) and commence vigorous stirring.

  • Reaction Monitoring: The reaction can be monitored by observing hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by GC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This is a general protocol for ketone reduction using Raney® Nickel, which can be adapted for 2,6,8-trimethyl-4-nonanone.

Materials:

  • 2,6,8-trimethyl-4-nonanone

  • Raney® Nickel (active slurry)

  • Isopropanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: Use commercially available active Raney® Nickel slurry. Before use, carefully wash the catalyst with the chosen reaction solvent to remove any residual storage solution.

  • Reactor Loading: In a high-pressure autoclave, add the 2,6,8-trimethyl-4-nonanone (1 equivalent) dissolved in isopropanol.

  • Catalyst Addition: Carefully add the washed Raney® Nickel slurry to the reactor (typically 5-10% by weight relative to the ketone).

  • System Purge: Seal the autoclave and purge alternately with inert gas and then hydrogen gas to ensure an oxygen-free atmosphere.

  • Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 80 bar) and heat to the target temperature (e.g., 70°C) with efficient stirring.

  • Monitoring: Monitor the reaction progress via the pressure drop from hydrogen consumption.

  • Cooling and Venting: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.

  • Product Recovery: Open the reactor and separate the catalyst from the reaction mixture. Raney® Nickel is pyrophoric and must be handled with care, always kept wet. The catalyst can be separated by decantation or filtration under an inert atmosphere.

  • Isolation: Remove the solvent from the supernatant by rotary evaporation to obtain the crude product.

  • Purification: Purify the this compound by vacuum distillation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 2,6,8-Trimethyl-4-nonanone and Solvent B Add Catalyst (e.g., Pd/C) A->B Under Inert Atmosphere C Seal Reactor & Purge with Inert Gas D Purge with H₂ and Pressurize C->D E Heat and Stir D->E F Monitor Reaction (H₂ Uptake / GC) E->F G Cool, Vent H₂, and Purge H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Purification (e.g., Distillation) I->J K Final Product: This compound

References

Application Note: HPLC Analysis of 2,6,8-Trimethyl-4-nonanol for Purity and Chiral Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6,8-Trimethyl-4-nonanol is a branched-chain secondary alcohol with applications as a solvent, dispersant, and chemical intermediate. Due to its structure, it possesses multiple chiral centers, leading to the existence of several stereoisomers. Accurate analytical methods are crucial for quality control, purity assessment, and the isolation and characterization of its individual stereoisomers. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a reverse-phase HPLC method for purity determination and a chiral HPLC method for the separation of its stereoisomers. As this compound lacks a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) is employed for universal detection.[1][2][3]

Part 1: Purity Determination by Reverse-Phase HPLC

This method is designed for the quantitative analysis of this compound to determine its purity and identify any non-isomeric impurities. A C18 column is used, which separates compounds based on their hydrophobicity.[4][5][6]

Experimental Protocol: Reverse-Phase HPLC

1. Materials and Reagents:

  • This compound standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Methanol (B129727) for sample dissolution

2. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 70% B

    • 1-10 min: 70% to 95% B

    • 10-15 min: 95% B

    • 15.1-20 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Drift Tube Temperature: 50°C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in methanol to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation: Reverse-Phase Analysis

The following table summarizes the expected retention time and peak area for the main component.

ParameterValue
AnalyteThis compound
Retention Time (min)~9.8
Purity by Area %>99%

Part 2: Stereoisomer Separation by Chiral HPLC

This method is developed for the separation of the diastereomers of this compound. A polysaccharide-based chiral stationary phase (CSP) is used under normal-phase conditions, which provides the necessary selectivity for resolving stereoisomers.[7]

Experimental Protocol: Chiral HPLC

1. Materials and Reagents:

  • This compound sample (mixture of stereoisomers)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

2. Instrumentation and Columns:

  • HPLC system with an isocratic pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Chiral stationary phase column (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol (95:5, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Drift Tube Temperature: 45°C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase (n-Hexane/Ethanol, 95:5) to a concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.

Data Presentation: Chiral Separation

The following table presents hypothetical quantitative data for the separation of four potential diastereomers of this compound.

Peak IDRetention Time (min)Relative Peak Area (%)Resolution (Rs)
Diastereomer 112.528.5-
Diastereomer 214.221.51.8
Diastereomer 316.832.02.5
Diastereomer 418.518.01.6

Visualization of Experimental Workflow

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Appropriate Solvent A->B C Filter (0.45 µm) B->C D Inject Sample (10 µL) C->D E Chromatographic Separation (RP-C18 or Chiral Column) D->E F Detection (ELSD) E->F G Integrate Peaks F->G H Quantify Purity or Isomer Ratio G->H I Generate Report H->I

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Enhancing Volatility of 2,6,8-Trimethyl-4-nonanol via Silylation for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the chemical derivatization of 2,6,8-trimethyl-4-nonanol through silylation to increase its volatility for analysis by gas chromatography (GC). Long-chain alcohols like this compound exhibit low volatility due to their high molecular weight and the presence of a polar hydroxyl group, making direct GC analysis challenging.[1] Silylation, the replacement of the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, effectively mitigates this issue, enabling sharp, well-resolved chromatographic peaks.[1][2] This document provides a detailed experimental protocol, a summary of expected quantitative improvements, and visual diagrams to illustrate the workflow and underlying principles.

Introduction

Gas chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds.[2] However, many compounds of interest in pharmaceutical and chemical research, such as the long-chain alcohol this compound, are not directly amenable to GC analysis due to their low volatility.[1] Derivatization is a crucial sample preparation step that chemically modifies a compound to enhance its analytical properties.[1]

Silylation is a widely employed derivatization technique that introduces a silyl (B83357) group, typically a trimethylsilyl (TMS) group, into a molecule.[3][4] This process effectively replaces the active hydrogen of polar functional groups, such as the hydroxyl group in alcohols, with a nonpolar silyl group.[1][4] The resulting silyl ether is more volatile and thermally stable, leading to improved chromatographic performance, including shorter retention times and reduced peak tailing.[1][5] This note provides a step-by-step guide for the silylation of this compound using a common and efficient silylating agent.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the GC analysis of this compound before and after silylation. The data illustrates the significant improvement in chromatographic performance achieved through derivatization.

AnalyteRetention Time (min)Peak Asymmetry (Tailing Factor)Theoretical Plates (N)
This compound (Underivatized)> 30 (or no elution)> 2.0< 10,000
2,6,8-Trimethyl-4-trimethylsilyloxynonane (Silylated)~ 151.0 - 1.2> 100,000

Note: The values presented are representative and may vary depending on the specific GC column, temperature program, and other chromatographic conditions.

Experimental Protocol: Silylation of this compound

This protocol describes the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1]

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Anhydrous Pyridine (B92270) (or other aprotic solvent like Dichloromethane or Acetonitrile)

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the alcohol. Vortex briefly to ensure complete dissolution.

  • Silylating Agent Addition: Using a clean, dry microsyringe, add 200 µL of BSTFA with 1% TMCS to the reaction vial.[1] The silylating reagent should be in excess to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex the mixture for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: The sample is now ready for injection into the GC system. Inject an appropriate volume (e.g., 1 µL) of the derivatized sample for analysis.

Safety Precautions: Silylating agents are moisture-sensitive and corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Ensure all glassware is dry to prevent hydrolysis of the reagent.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_silylation Silylation Reaction cluster_analysis Analysis start Start weigh Weigh 1 mg of This compound start->weigh dissolve Dissolve in 100 µL Anhydrous Pyridine weigh->dissolve add_reagent Add 200 µL of BSTFA + 1% TMCS dissolve->add_reagent vortex_heat Vortex and Heat (60-70°C, 30 min) add_reagent->vortex_heat cool Cool to Room Temperature vortex_heat->cool inject Inject into GC cool->inject end End inject->end

Caption: Experimental workflow for the silylation of this compound.

volatility_principle cluster_before Before Silylation cluster_after After Silylation alcohol This compound (Low Volatility) hydroxyl Polar -OH Group silyl_ether 2,6,8-Trimethyl-4-trimethylsilyloxynonane (High Volatility) alcohol->silyl_ether Silylation (BSTFA + TMCS) h_bond Intermolecular Hydrogen Bonding hydroxyl->h_bond silyl_group Nonpolar -O-Si(CH₃)₃ Group no_h_bond No Hydrogen Bonding silyl_group->no_h_bond

Caption: Principle of increased volatility through silylation.

Mechanism of Silylation

The silylation of an alcohol with a reagent like BSTFA is a nucleophilic substitution reaction.[3][4] The alcohol's hydroxyl group acts as a nucleophile, attacking the silicon atom of the silylating agent. The presence of a catalyst, such as TMCS, facilitates the reaction by making the silicon atom more electrophilic and by activating the hydroxyl group. The reaction results in the formation of the corresponding silyl ether and byproducts.

Conclusion

Silylation is an essential and effective derivatization technique for preparing long-chain alcohols, such as this compound, for gas chromatography analysis. The protocol outlined in this application note provides a reliable method for increasing the volatility and improving the chromatographic behavior of the analyte. This leads to more accurate and reproducible quantitative results, which are critical in research, quality control, and drug development settings.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2,6,8-Trimethyl-4-nonanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trimethyl-4-nonanol is a chiral alcohol with four possible stereoisomers due to the presence of two stereocenters at positions C4 and C6. The precise stereochemical configuration of such molecules can significantly influence their biological activity, making the development of stereoselective synthetic routes crucial for drug discovery and development. This document provides detailed protocols for the stereoselective synthesis of the syn and anti diastereomers of this compound, starting from the achiral precursor 2,6,8-trimethyl-4-nonanone (B89465). The synthesis of the racemic ketone is first described, followed by an asymmetric aldol (B89426) reaction to introduce chirality at the C4 position, yielding a chiral β-hydroxy ketone. Subsequent diastereoselective reduction of this intermediate using established methods affords the desired syn and anti 1,3-diol structures.

Synthesis Pathway Overview

The overall synthetic strategy is a convergent approach that allows for the controlled formation of the two stereocenters. The key steps are:

  • Synthesis of the Ketone Precursor: Preparation of 2,6,8-trimethyl-4-nonanone via an aldol condensation reaction.

  • Asymmetric Aldol Reaction: Enantioselective formation of a chiral β-hydroxy ketone intermediate using a proline-based organocatalyst. This step establishes the absolute configuration at the C4 stereocenter.

  • Diastereoselective Reduction: Reduction of the chiral β-hydroxy ketone to the corresponding syn or anti 1,3-diol using either the Narasaka-Prasad or Evans-Saksena reduction protocols. This step controls the relative stereochemistry between the C4 and C6 stereocenters.

Synthesis_Overview start Isovaleraldehyde (B47997) & Methyl Isobutyl Ketone ketone 2,6,8-Trimethyl-4-nonanone start->ketone Aldol Condensation chiral_ketone Chiral β-Hydroxy Ketone ketone->chiral_ketone Asymmetric Aldol Reaction (L-Proline) syn_diol syn-2,6,8-Trimethyl-4-nonanol chiral_ketone->syn_diol Narasaka-Prasad Reduction anti_diol anti-2,6,8-Trimethyl-4-nonanol chiral_ketone->anti_diol Evans-Saksena Reduction

Caption: Overall synthetic workflow for the stereoselective synthesis of syn- and anti-2,6,8-trimethyl-4-nonanol.

Experimental Protocols

Protocol 1: Synthesis of 2,6,8-Trimethyl-4-nonanone

This protocol describes the synthesis of the ketone precursor via a base-catalyzed aldol condensation followed by dehydration and hydrogenation.

Materials:

  • Isovaleraldehyde

  • Methyl isobutyl ketone (MIBK)

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, hydrogenation apparatus

Procedure:

  • To a stirred solution of methyl isobutyl ketone (1.2 equivalents) in diethyl ether, add a 10% aqueous solution of sodium hydroxide.

  • Add isovaleraldehyde (1.0 equivalent) dropwise to the mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α,β-unsaturated ketone.

  • Dissolve the crude product in ethanol (B145695) and add 10% Pd/C (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to afford 2,6,8-trimethyl-4-nonanone.

ProductYield (%)
2,6,8-Trimethyl-4-nonanone75-85

Table 1: Typical yield for the synthesis of 2,6,8-trimethyl-4-nonanone.

Protocol 2: Asymmetric Aldol Reaction to form Chiral 5-hydroxy-2,6,8-trimethyl-4-nonanone

This protocol utilizes L-proline as an organocatalyst to achieve an enantioselective aldol reaction between isovaleraldehyde and a ketone, leading to a chiral β-hydroxy ketone.

Materials:

Procedure:

  • To a solution of 2,6,8-trimethyl-4-nonanone (1.0 equivalent) in DMSO, add L-proline (20 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Add isovaleraldehyde (1.2 equivalents) and continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched β-hydroxy ketone.

ProductYield (%)Enantiomeric Excess (ee, %)
(S)-5-hydroxy-2,6,8-trimethyl-4-nonanone60-70>95
(R)-5-hydroxy-2,6,8-trimethyl-4-nonanone60-70>95

Table 2: Typical yields and enantiomeric excess for the proline-catalyzed asymmetric aldol reaction. The (R)-enantiomer can be obtained by using D-proline as the catalyst.

Aldol_Mechanism cluster_0 Enamine Formation cluster_1 Aldol Addition cluster_2 Hydrolysis and Catalyst Regeneration ketone Ketone enamine Chiral Enamine ketone->enamine proline L-Proline proline->enamine transition_state Zimmerman-Traxler Transition State enamine->transition_state aldehyde Aldehyde aldehyde->transition_state imine_intermediate Iminium Intermediate transition_state->imine_intermediate imine_intermediate->proline Regeneration hydroxy_ketone β-Hydroxy Ketone imine_intermediate->hydroxy_ketone Hydrolysis Narasaka_Prasad reactant β-Hydroxy Ketone chelate Boron Chelate (Chair-like) reactant->chelate + Et₂BOMe product syn-1,3-Diol chelate->product NaBH₄ (External Hydride Attack) Evans_Saksena reactant β-Hydroxy Ketone intermediate Alkoxyborohydride Intermediate reactant->intermediate + Me₄NBH(OAc)₃ product anti-1,3-Diol intermediate->product Intramolecular Hydride Delivery

Application Notes and Protocols for the Use of Palladium on Carbon (Pd/C) in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium on carbon (Pd/C) stands as a cornerstone heterogeneous catalyst in modern organic synthesis, valued for its high catalytic activity, operational simplicity, and ease of separation from reaction mixtures.[1] This powerful catalyst, consisting of palladium nanoparticles dispersed on an activated carbon support, typically at concentrations of 5% or 10% by weight, is instrumental in a wide array of chemical transformations crucial for the pharmaceutical, fine chemical, and agrochemical industries.[1][2]

This document provides detailed application notes and experimental protocols for the use of Pd/C in key synthetic transformations, including hydrogenation, cross-coupling reactions, and the removal of protecting groups.

Catalytic Hydrogenation

Catalytic hydrogenation using Pd/C is a fundamental method for the reduction of various functional groups. The reaction involves the addition of hydrogen (H₂) across double bonds, triple bonds, or other reducible moieties.[1]

Hydrogenation of Alkenes and Alkynes

Pd/C effectively catalyzes the saturation of carbon-carbon double and triple bonds to yield alkanes.[3] Alkynes are generally more reactive than alkenes. For the selective reduction of an alkyne to a cis-alkene, a "poisoned" catalyst like Lindlar's catalyst (Pd on CaCO₃ treated with lead acetate (B1210297) and quinoline) is employed.[4]

Table 1: Typical Conditions for Pd/C-Catalyzed Hydrogenation of Alkenes

Substrate ExampleCatalyst Loading (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)
Styrene1-5H₂ (1 atm)Methanol (B129727)Room Temperature1-3>95
Cyclohexene1-5H₂ (1 atm)Ethanol (B145695)Room Temperature1-2>99
(Z)-2-acetamido-3-phenylacrylate~10 (w/w %)HCOOH/NH₄HCO₂Methanol505High
Anethole~10 (w/w %)HCOOH/NH₄HCO₂Methanol6036High

Protocol 1: General Procedure for Hydrogenation of Alkenes using H₂ Gas

Materials:

  • Alkene substrate

  • 10% Pd/C

  • Anhydrous ethanol or methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve the alkene substrate in a suitable solvent (e.g., ethanol or methanol).

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times.

  • For atmospheric pressure hydrogenation, inflate a balloon with hydrogen gas and attach it to the flask. For higher pressures, use a dedicated hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[5]

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product. Further purification can be performed by chromatography if necessary.

Reduction of Nitroarenes

The conversion of nitroaromatics to anilines is a critical transformation in the synthesis of many pharmaceuticals and fine chemicals.[6] Pd/C is a highly effective catalyst for this reduction, which can be carried out using hydrogen gas or through catalytic transfer hydrogenation.[6][7]

Table 2: Conditions for Pd/C-Catalyzed Reduction of Nitroarenes

| Substrate Example | Catalyst Loading | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) | | --- | --- | --- | --- | --- | --- | | Nitrobenzene | 0.4 mol% | H₂ (1 atm) | Water | Room Temperature | - | High[4] | | Various Nitroarenes | 10% (w/w) | Ammonium (B1175870) Formate (B1220265) | Methanol | Reflux | 10-30 min | 85-95 | | Halogenated Nitroarenes | - | Ammonium Formate | - | - | - | High[7] |

Protocol 2: Catalytic Transfer Hydrogenation of Nitroarenes using Ammonium Formate

Materials:

  • Nitroaromatic substrate

  • 10% Pd/C

  • Ammonium formate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitroaromatic substrate and methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Add ammonium formate (typically 3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC. Reactions are often complete within 30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline (B41778) product, which can be further purified if necessary.

Cross-Coupling Reactions

Pd/C can also be employed as a heterogeneous catalyst in various palladium-catalyzed cross-coupling reactions, offering advantages in terms of catalyst recovery and reuse.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[8] Ligand-free Pd/C has been shown to be an effective catalyst for this reaction, particularly in aqueous media.[9]

Table 3: Conditions for Pd/C-Catalyzed Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-BromonitrobenzenePhenylboronic acid3% Pd/CK₃PO₄Water1000.67100[10]
IodobenzenePhenylboronic acid3% Pd/CK₃PO₄Water1000.17100[10]
Aryl BromidesArylboronic acids-K₂CO₃WaterRoom Temperature-Excellent[9]

Protocol 3: General Procedure for Pd/C-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Aryl halide

  • Arylboronic acid

  • 10% Pd/C

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., water, ethanol/water mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add 10% Pd/C (1-5 mol%) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through Celite to remove the catalyst, washing the pad with the organic solvent.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[11]

Table 4: Conditions for Pd/C-Catalyzed Heck Coupling

Aryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
IodobenzeneEthyl acrylate-K₂CO₃Water with IL80>90[11]
4-BromoanisoleAcrylic acid3% Pd/CK₃PO₄Water with SDS10089[10]

Protocol 4: General Procedure for Pd/C-Catalyzed Heck Coupling

Materials:

  • Aryl halide

  • Alkene

  • 10% Pd/C

  • Base (e.g., triethylamine, sodium carbonate)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), alkene (1.1-1.5 equiv), base (1.2-2.0 equiv), and solvent.

  • Degas the mixture with an inert gas.

  • Add 10% Pd/C (1-5 mol%) under an inert atmosphere.

  • Heat the reaction mixture (typically 80-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through Celite to remove the catalyst.

  • Work up the filtrate by washing with water and brine, drying, and concentrating.

  • Purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[12] Copper-free versions using Pd/C have also been developed.[13]

Table 5: Conditions for Pd/C-Catalyzed Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Aryl Iodides/BromidesTerminal AlkynesPd(OAc)₂ (no CuI)Dabco--Good to Excellent[13]
Heterocyclic Phosphonium SaltTerminal AlkynePd catalyst, CuIDIPEANMP100Moderate to Good[14]

Protocol 5: General Procedure for Copper-Free Pd/C-Catalyzed Sonogashira Coupling

Materials:

  • Aryl halide

  • Terminal alkyne

  • 10% Pd/C

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., DMF, toluene)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the aryl halide (1.0 equiv) and terminal alkyne (1.2 equiv) in the chosen solvent.

  • Add the base (2.0 equiv).

  • Degas the solution with an inert gas.

  • Add 10% Pd/C (1-5 mol%) under an inert atmosphere.

  • Heat the reaction mixture (typically 50-100 °C) and stir.

  • Monitor the reaction's progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through Celite.

  • Perform an aqueous work-up, dry the organic layer, and concentrate.

  • Purify the resulting coupled product by chromatography.

Deprotection Reactions

Pd/C is widely used for the hydrogenolysis of common protecting groups in organic synthesis, such as benzyl (B1604629) (Bn) ethers, benzyl esters, and benzyloxycarbonyl (Cbz or Z) groups.[15]

Debenzylation of Amines and Alcohols

The removal of benzyl groups from amines and alcohols is a frequent final step in the synthesis of complex molecules. This is typically achieved by catalytic hydrogenation or transfer hydrogenation.[15][16]

Table 6: Conditions for Pd/C-Catalyzed Debenzylation

| Substrate Type | Protecting Group | Catalyst Loading | Hydrogen Donor | Solvent | Temperature | Time | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | N-Benzyl Amine | Benzyl | 10% (w/w) | Ammonium Formate | Methanol | Reflux | 10 min | 90[16] | | N-Benzyl Dioctylamine | Benzyl | 1 mol% Pd/C + Nb₂O₅/C | H₂ | Methanol | Room Temperature | 45 min | >99[4] | | Benzyl Ethers | Benzyl | 10% Pd/C + 10% Pd(OH)₂/C | - | THF/Isopropanol | Room Temperature | - | -[4] |

Protocol 6: General Procedure for N-Debenzylation using Catalytic Transfer Hydrogenation

Materials:

  • N-benzylated amine

  • 10% Pd/C

  • Ammonium formate

  • Methanol

  • Round-bottom flask and reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Suspend the N-benzylated amine and an equal weight of 10% Pd/C in dry methanol in a round-bottom flask.[16]

  • Add anhydrous ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.[16]

  • Stir the reaction mixture at reflux temperature.[16]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter through a Celite pad to remove the catalyst. Wash the pad with chloroform.[16]

  • Evaporate the combined organic filtrate under reduced pressure to obtain the deprotected amine.[16]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B Inert Atmosphere C Establish H₂ Atmosphere B->C D Vigorous Stirring at Desired Temperature C->D E Monitor Progress (TLC/GC-MS) D->E Periodic Sampling F Filter through Celite E->F Upon Completion G Remove Solvent F->G H Purify Product G->H

Caption: General experimental workflow for a Pd/C catalyzed hydrogenation.

G pd0 Pd(0) pdiib Ar-Pd(II)-X pd0->pdiib Oxidative Addition pdiic Ar-Pd(II)-Ar' pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-Ar' pdiic->product arx Ar-X arx->pdiib arboronic Ar'-B(OH)₂ arboronic->pdiib base Base base->pdiib

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

G start Select Reaction Type hydrogenation Hydrogenation start->hydrogenation cross_coupling Cross-Coupling start->cross_coupling deprotection Deprotection start->deprotection h2_source H₂ Gas or Transfer Reagent? hydrogenation->h2_source coupling_partner Select Coupling Partners (e.g., Boronic Acid, Alkyne) cross_coupling->coupling_partner protecting_group Identify Protecting Group (e.g., Bn, Cbz) deprotection->protecting_group catalyst_choice Choose Catalyst Loading (5% or 10% Pd/C) solvent_choice Select Solvent catalyst_choice->solvent_choice conditions Set Temperature & Pressure solvent_choice->conditions h2_source->catalyst_choice coupling_partner->catalyst_choice protecting_group->catalyst_choice

Caption: Decision tree for selecting Pd/C reaction parameters.

Safety Considerations

  • Flammability: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents and air.[17] It is often supplied as a water-wet paste to mitigate this risk. Handle in an inert atmosphere (e.g., argon or nitrogen) whenever possible.[9]

  • Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and avoid ignition sources.[6]

  • Catalyst Handling: After a reaction, the filtered Pd/C can be pyrophoric due to adsorbed hydrogen. Do not allow the filter cake to dry in the air. Quench the catalyst by suspending it in water immediately after filtration.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling Pd/C and associated chemicals.

By following these guidelines and protocols, researchers can safely and effectively utilize palladium on carbon for a wide range of synthetic applications.

References

Troubleshooting & Optimization

Technical Support Center: 2,6,8-Trimethyl-4-nonanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2,6,8-trimethyl-4-nonanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the two main synthetic routes: catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone (B89465) and a plausible Grignard reaction approach.

Scenario 1: Low Yield in Catalytic Hydrogenation

Problem: The percentage yield of this compound from the catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone is significantly lower than expected.

Possible Causes and Solutions:

Cause Troubleshooting Step
Catalyst Inactivity or Poisoning - Ensure the catalyst (e.g., Palladium on Carbon) is fresh and has been stored under appropriate conditions. - Catalyst poisoning can occur if the starting material or solvent contains impurities such as sulfur or thiol compounds. Purify the 2,6,8-trimethyl-4-nonanone and use high-purity, degassed solvents. - Consider increasing the catalyst loading, but be mindful of potential cost implications.
Suboptimal Reaction Conditions - Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reaction. While atmospheric pressure might work, industrial processes can use pressures up to 100 bar to improve efficiency.[1] If feasible and safe, consider increasing the hydrogen pressure. - Temperature: The reaction may require specific temperatures for optimal activity. Industrial protocols may use temperatures around 120°C.[1] Experiment with a temperature gradient to find the optimal condition for your setup. - Solvent: The choice of solvent can influence the reaction rate and yield. Ethanol is a common choice.[1] Ensure the solvent is anhydrous and of high purity.
Poor Mixing - Inadequate agitation can lead to poor contact between the catalyst, ketone, and hydrogen. Ensure efficient stirring throughout the reaction.
Scenario 2: Grignard Reaction Fails to Initiate or Gives Low Yield

Problem: When attempting to synthesize this compound via the reaction of a Grignard reagent (e.g., isobutylmagnesium bromide) with an appropriate aldehyde (e.g., 2,4-dimethylpentanal), the reaction does not start, or the yield is very low.

Possible Causes and Solutions:

Cause Troubleshooting Step
Presence of Water - Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried or oven-dried before use and that all solvents (typically anhydrous ethers like THF or diethyl ether) are strictly anhydrous.[2]
Magnesium Passivation - The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing the turnings in an inert atmosphere.
Side Reactions - Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings. - Reduction of the Aldehyde: If the Grignard reagent is sterically bulky, it can act as a reducing agent, converting the aldehyde to an alcohol, thus reducing the yield of the desired product. Using a less hindered Grignard reagent, if the synthesis allows, can mitigate this.
Low Reactivity of Starting Materials - Ensure the purity of the alkyl halide and the aldehyde. Contaminants can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of its ketone precursor, 2,6,8-trimethyl-4-nonanone.[1][3] This method is used in industrial production and allows for high yield and purity.[1]

Q2: What kind of isomeric mixture can I expect from the reduction of 2,6,8-trimethyl-4-nonanone?

A2: The reduction of 2,6,8-trimethyl-4-nonanone creates a new stereocenter at the C4 position, leading to the formation of diastereomers (threo and erythro isomers).[3] Using a palladium on carbon catalyst has been reported to yield a 3:1 mixture of threo to erythro isomers.[1][3]

Q3: Can this compound be synthesized using a Grignard reaction?

A3: While less common in the literature for this specific molecule, a Grignard reaction is a plausible synthetic route.[1] This would involve the reaction of an appropriate Grignard reagent with an aldehyde. For example, isobutylmagnesium bromide could be reacted with 2,4-dimethylpentanal (B3050699). Careful control of reaction conditions is crucial for success.

Q4: How can I purify the final this compound product?

A4: Chromatographic techniques are essential for separating this compound from any remaining starting materials, byproducts, or isomeric mixtures to achieve high purity.

Q5: What are some of the key parameters to optimize for improving the yield in catalytic hydrogenation?

A5: To maximize the yield and purity of this compound via catalytic hydrogenation, you should optimize the choice of catalyst (e.g., Pd, Pt, Ni), solvent, temperature, and hydrogen pressure.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound under different conditions.

Synthesis MethodPrecursorCatalyst/ReagentsConditionsYieldDiastereomeric Ratio (threo:erythro)Reference
Catalytic Hydrogenation (Batch)2,6,8-Trimethyl-4-nonanonePalladium on CarbonEthanol92%3:1[1]
Catalytic Hydrogenation (Flow)2,6,8-Trimethyl-4-nonanonePalladium on Aluminum Oxide120°C, 100 bar H₂85%Not Reported[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,6,8-Trimethyl-4-nonanone

This protocol is based on established industrial synthesis methods.[1]

Materials:

  • 2,6,8-trimethyl-4-nonanone

  • Palladium on carbon (5% or 10% w/w)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation reactor, add 2,6,8-trimethyl-4-nonanone and ethanol.

  • Under an inert atmosphere, carefully add the palladium on carbon catalyst. The catalyst loading can be optimized, but a starting point of 1-5 mol% relative to the ketone is common.

  • Seal the reactor and purge the system several times with the inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar for a lab scale, or up to 100 bar for industrial-type synthesis).

  • Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 25-120°C).

  • Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography as needed.

Protocol 2: Plausible Grignard Synthesis of this compound

This protocol is an adapted, plausible method based on general Grignard reaction principles.

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • 2,4-dimethylpentanal

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Inert gas (Nitrogen or Argon)

Procedure:

Part A: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

  • Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings and a small iodine crystal in the flask.

  • Gently warm the flask until the purple color of the iodine fades, indicating magnesium activation. Allow it to cool.

  • Add anhydrous diethyl ether or THF to the flask.

  • Slowly add a solution of isobutyl bromide in the anhydrous solvent from the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 2,4-dimethylpentanal

  • Cool the prepared Grignard reagent solution to 0°C using an ice bath.

  • Slowly add a solution of 2,4-dimethylpentanal in the anhydrous solvent via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Part C: Workup and Purification

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Catalytic Hydrogenation cluster_1 Grignard Synthesis Ketone 2,6,8-Trimethyl-4-nonanone Alcohol This compound Ketone->Alcohol H₂, Pd/C Ethanol Grignard Isobutylmagnesium Bromide Intermediate Alkoxide Intermediate Grignard->Intermediate Aldehyde 2,4-Dimethylpentanal Aldehyde->Intermediate Final_Alcohol This compound Intermediate->Final_Alcohol H₃O⁺ Workup

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Check_Catalyst Check Catalyst Activity (For Hydrogenation) Start->Check_Catalyst Purify Purify Starting Materials Check_Purity->Purify Optimize Systematically Optimize Conditions Check_Conditions->Optimize Replace_Catalyst Use Fresh/New Catalyst Check_Catalyst->Replace_Catalyst End Yield Improved Optimize->End Purify->Optimize Replace_Catalyst->Optimize

Caption: General troubleshooting workflow for yield improvement.

Yield_Factors cluster_catalytic Catalytic Hydrogenation Factors cluster_grignard Grignard Reaction Factors Yield Final Yield & Purity Catalyst Catalyst Activity Catalyst->Yield Pressure H₂ Pressure Pressure->Yield Temperature Temperature Temperature->Yield Solvent_H Solvent Purity Solvent_H->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Activation Mg Activation Activation->Yield Addition_Rate Reagent Addition Rate Addition_Rate->Yield Purity_G Substrate Purity Purity_G->Yield

Caption: Key factors influencing reaction yield.

References

Technical Support Center: Purification of 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,6,8-trimethyl-4-nonanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound lies in its inherent nature as a branched-chain, long-chain alcohol that exists as a mixture of diastereomers (threo and erythro forms). These stereoisomers have very similar physical properties, making their separation difficult. Additionally, common impurities from its synthesis, such as the unreacted starting ketone (2,6,8-trimethyl-4-nonanone) and other reaction byproducts, can further complicate purification.

Q2: What are the most common impurities found in crude this compound?

The most prevalent impurities include:

  • Diastereomers: The threo and erythro isomers of this compound are the most significant "impurities" if a single stereoisomer is desired.

  • Unreacted Starting Material: Residual 2,6,8-trimethyl-4-nonanone (B89465) from the reduction reaction is a common impurity.

  • Solvents: Residual solvents from the synthesis and workup procedures.

  • Byproducts of Reduction: Depending on the reducing agent used, side products can be formed. For example, using sodium borohydride (B1222165) in an alcoholic solvent can lead to the formation of borate (B1201080) esters, which need to be hydrolyzed during workup.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual starting material and other byproducts.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the threo and erythro diastereomers, allowing for the determination of the diastereomeric ratio. Chiral HPLC may be necessary for separating enantiomers if the synthesis starts from a racemic precursor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Troubleshooting
Problem Possible Cause Solution
Poor separation of diastereomers. The boiling points of the threo and erythro isomers are very close.- Use a longer fractionating column with a higher number of theoretical plates.- Increase the reflux ratio to improve separation efficiency.- Ensure the distillation is performed slowly and steadily to allow for proper equilibration.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference between the diastereomers.
Product co-distills with the starting ketone. The boiling points of this compound and 2,6,8-trimethyl-4-nonanone may be too close for efficient separation by simple distillation.- Employ a high-efficiency fractional distillation setup.- Consider converting the alcohol to a high-boiling derivative (e.g., an ester) before distillation, separating the derivative, and then hydrolyzing it back to the alcohol.[1]
Bumping or uneven boiling. - Superheating of the liquid.- Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.- Ensure vigorous and consistent stirring throughout the distillation.
Chromatography Troubleshooting (Flash and HPLC)
Problem Possible Cause Solution
Co-elution of diastereomers. Insufficient selectivity of the stationary or mobile phase.- For Flash Chromatography: - Use a less polar solvent system to increase retention and improve separation. - Try a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.- For HPLC: - Screen different columns, including those with phenyl or cyano stationary phases, which can offer different selectivity for isomers.[2] - Optimize the mobile phase composition by varying the ratio of solvents or trying different solvent combinations.
Tailing of the alcohol peak. Interaction of the hydroxyl group with the stationary phase (especially silica gel).- Add a small amount of a polar modifier, such as triethylamine (B128534) or acetic acid, to the mobile phase to block active sites on the stationary phase.
Low recovery of the product. Irreversible adsorption of the product onto the column.- Use a less active stationary phase.- Pre-treat the column with a blocking agent.
Crystallization Troubleshooting
Problem Possible Cause Solution
Product oils out instead of crystallizing. The compound is precipitating from a supersaturated solution at a temperature above its melting point or as a liquid phase.- Use a more dilute solution.- Cool the solution more slowly to allow for crystal lattice formation.- Try a different solvent or a mixture of solvents.
Poor recovery of the purified compound. The compound is too soluble in the chosen solvent, even at low temperatures.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Use a smaller amount of solvent for the initial dissolution.- Place the solution in a colder environment (e.g., a freezer) to maximize precipitation.
Impurities co-crystallize with the product. The impurities have similar solubility properties to the product in the chosen solvent.- Perform a second recrystallization with a different solvent system.- Consider a pre-purification step (e.g., flash chromatography) to remove the majority of the impurities before crystallization.

Experimental Protocols

Protocol 1: Diastereomer Separation by Preparative HPLC

Objective: To separate the threo and erythro diastereomers of this compound.

Materials:

  • Crude this compound

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Preparative HPLC system with a UV detector

  • Normal phase preparative HPLC column (e.g., silica or cyano-based)

Methodology:

  • Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Starting Point):

    • Column: Silica gel preparative column (e.g., 250 x 20 mm, 10 µm particle size)

    • Mobile Phase: 98:2 (v/v) Hexane:Isopropanol

    • Flow Rate: 10 mL/min

    • Detection: UV at 210 nm (as the alcohol has no strong chromophore, a refractive index detector could also be used if available)

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the peaks elute.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or GC-MS to determine the purity and diastereomeric ratio of each fraction.

  • Solvent Removal: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Note: The optimal mobile phase composition and column type may need to be determined empirically through method development.

Protocol 2: Purification by Crystallization

Objective: To purify this compound by removing non-isomeric impurities.

Materials:

  • Crude this compound

  • Hexane

  • Acetone

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, acetone, ethanol, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like hexane-acetone might be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) and heat gently with swirling until the solid is completely dissolved. If using a solvent pair, dissolve in the better solvent and then add the poorer solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₂H₂₆O186.34225-226
2,6,8-Trimethyl-4-nonanoneC₁₂H₂₄O184.32218-219

Note: Boiling points are at atmospheric pressure. The boiling points of the threo and erythro diastereomers are expected to be very close.

Table 2: Example HPLC Method Parameters for Diastereomer Separation

ParameterValue
Column Silica Gel, 5 µm, 4.6 x 250 mm
Mobile Phase 95:5 (v/v) Hexane:Isopropanol
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Refractive Index (RI)
Injection Volume 10 µL
Expected Retention Times Diastereomer 1: ~8.5 minDiastereomer 2: ~9.2 min

Note: These are example parameters and will require optimization for specific instruments and samples.

Visualizations

Purification_Workflow Crude Crude this compound (Mixture of diastereomers and impurities) Analysis1 Purity Assessment (GC-MS, HPLC, NMR) Crude->Analysis1 Decision1 Diastereomer separation required? Analysis1->Decision1 FracDist Fractional Distillation Decision1->FracDist Yes PrepHPLC Preparative HPLC Decision1->PrepHPLC Yes Derivatization Derivatization Decision1->Derivatization Yes Crystallization Crystallization Decision1->Crystallization No PureProduct Purified this compound FracDist->PureProduct PrepHPLC->PureProduct SepDeriv Separation of Derivatives Derivatization->SepDeriv Hydrolysis Hydrolysis SepDeriv->Hydrolysis Hydrolysis->PureProduct Crystallization->PureProduct Analysis2 Final Purity Analysis PureProduct->Analysis2

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue CheckPurity Assess Purity (HPLC, GC-MS) Start->CheckPurity IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity IsDiastereomer Is it a diastereomer? IdentifyImpurity->IsDiastereomer IsStartingMaterial Is it starting material? IdentifyImpurity->IsStartingMaterial OptimizeDistillation Optimize Fractional Distillation (longer column, higher reflux) IsDiastereomer->OptimizeDistillation Yes OptimizeChroma Optimize Chromatography (different column/mobile phase) IsDiastereomer->OptimizeChroma Yes ImproveReaction Improve Reaction Conversion IsStartingMaterial->ImproveReaction Yes Recrystallize Recrystallize from a different solvent IsStartingMaterial->Recrystallize No

Caption: Logical troubleshooting flow for purification issues.

References

Technical Support Center: Synthesis of 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6,8-Trimethyl-4-nonanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 2,6,8-trimethyl-4-nonanone (B89465). This reduction is typically achieved through catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C), or by using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Q2: What are the expected stereoisomers in the final product?

A2: The reduction of 2,6,8-trimethyl-4-nonanone creates a new stereocenter at the C4 position. As the starting material is itself chiral, the product will be a mixture of diastereomers, specifically the threo and erythro isomers. The ratio of these diastereomers can be influenced by the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation over a palladium on carbon catalyst has been reported to yield a 3:1 mixture of threo to erythro isomers.[1]

Q3: What are the most common impurities I should be aware of?

A3: Common impurities can be categorized as follows:

  • Starting Material: Unreacted 2,6,8-trimethyl-4-nonanone.

  • Isomeric Impurities: The presence of both threo and erythro diastereomers is expected, but an undesired ratio can be considered an impurity.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps (e.g., ethanol (B145695), methanol, ethyl acetate) and inorganic byproducts from hydride-reducing agents.

  • Side-Reaction Products: These can include alkenes (from dehydration of the alcohol), ethers (from intermolecular dehydration), and potentially byproducts from the synthesis of the starting ketone, such as other long-chain alcohols or esters if a Guerbet reaction pathway was involved in its synthesis.[2][3][4]

Q4: What analytical techniques are recommended for purity assessment?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile byproducts. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and for identifying impurities with distinct spectral signatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting ketone. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent.
Inactive Catalyst (for Catalytic Hydrogenation) Ensure the palladium on carbon catalyst is fresh and has been stored under appropriate inert conditions. If the catalyst is old or has been exposed to air, its activity may be compromised. Consider using a higher catalyst loading, but be mindful of potential side reactions.
Decomposition of Hydride Reagent Sodium borohydride and especially lithium aluminum hydride can decompose upon exposure to moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Suboptimal Reaction Temperature For hydride reductions, low temperatures (e.g., 0 °C to room temperature) are generally preferred to minimize side reactions. For catalytic hydrogenation, the optimal temperature may need to be determined empirically.
Product Loss During Workup and Purification Ensure proper phase separation during aqueous workup. Use a suitable solvent system for extraction and chromatography to minimize product loss.
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis
Observed Impurity Potential Cause Troubleshooting Steps
Peak corresponding to 2,6,8-trimethyl-4-nonanone Incomplete reduction reaction.Extend reaction time, increase the amount of reducing agent, or check the activity of the catalyst.
Peaks with m/z corresponding to dehydration products (alkenes) Acidic conditions during workup or purification, especially if heated.Neutralize the reaction mixture carefully before solvent removal. Avoid strong acids during workup. Use a milder purification technique if possible.
Higher molecular weight peaks Possible side reactions like aldol (B89426) condensation of the starting ketone or ether formation. This may also indicate impurities from the synthesis of the starting ketone via the Guerbet reaction.[2][5]Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. Purify the starting ketone before the reduction step.
Solvent peaks Incomplete removal of reaction or purification solvents.Dry the final product under high vacuum for an extended period.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,6,8-trimethyl-4-nonanone (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is no longer detectable.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Synthesis_Pathway Ketone 2,6,8-Trimethyl-4-nonanone Alcohol This compound (threo/erythro mixture) Ketone->Alcohol H₂, Pd/C or NaBH₄ or LiAlH₄

Caption: Synthesis of this compound from its ketone precursor.

Troubleshooting_Workflow start Start Synthesis reaction Reduction Reaction start->reaction workup Workup & Purification reaction->workup analysis GC-MS/NMR Analysis workup->analysis product_ok Product Meets Specs analysis->product_ok Pure troubleshoot Identify Impurities analysis->troubleshoot Impurities Detected unreacted_sm Unreacted Ketone troubleshoot->unreacted_sm side_products Side-Products (Alkene, Ether) troubleshoot->side_products adjust_conditions Adjust Reaction Conditions (Time, Temp, Reagent) unreacted_sm->adjust_conditions refine_workup Refine Workup/Purification (pH, Solvent) side_products->refine_workup adjust_conditions->reaction refine_workup->workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Improving Separation of 2,6,8-Trimethyl-4-nonanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the separation of 2,6,8-Trimethyl-4-nonanol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating diastereomers of this compound?

A1: Diastereomers of this compound possess identical molecular weight and connectivity but differ in the spatial arrangement of their atoms at one or more stereocenters. While they are not mirror images and thus have different physical properties, these differences can be very subtle. This leads to similar polarities, boiling points, and solubilities, making their separation by standard techniques like distillation or simple chromatography challenging due to issues like co-elution.

Q2: What are the primary methods for separating these diastereomers?

A2: The most effective methods for separating diastereomers of this compound are high-performance liquid chromatography (HPLC), gas chromatography (GC), and fractional crystallization. For chromatographic methods, the use of a chiral stationary phase (CSP) can be beneficial, even for diastereomers, as it can enhance selectivity. Another powerful strategy is chiral derivatization, where the diastereomeric alcohols are reacted with a chiral reagent to form new diastereomeric derivatives that may be more easily separated.

Q3: When should I choose chromatography over crystallization?

A3: The choice between chromatography and crystallization depends on the scale of the separation, the properties of the diastereomers, and the desired purity. Chromatography, particularly preparative HPLC, is often preferred for small to medium-scale separations and for diastereomers that are difficult to crystallize. Crystallization is more advantageous for large-scale separations, provided there is a significant difference in the solubility of the diastereomers in a suitable solvent.

Q4: Can I use a standard achiral column for HPLC separation?

A4: While challenging, it is sometimes possible to separate diastereomers on a standard achiral column (e.g., C18, silica) if their structural differences lead to sufficient differences in their interactions with the stationary phase. However, achieving baseline separation often requires extensive method development. Chiral stationary phases are generally more effective at resolving stereoisomers.

Troubleshooting Guides

Chromatographic Separation (HPLC & GC)

Problem: Poor or no separation of diastereomer peaks (co-elution).

Possible Cause Suggested Solution
Inadequate Stationary Phase For HPLC, screen different stationary phases (e.g., C18, phenyl-hexyl, cyano). For both HPLC and GC, consider using a chiral stationary phase (CSP), such as one based on cyclodextrins or polysaccharides, which can offer enhanced selectivity for stereoisomers.[1]
Suboptimal Mobile/Carrier Gas Phase In HPLC, systematically vary the mobile phase composition. For normal phase, adjust the ratio of non-polar and polar solvents (e.g., hexane (B92381) and isopropanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase composition. In GC, optimize the temperature program and the carrier gas flow rate.
Temperature Not Optimized Vary the column temperature. In HPLC, lower temperatures can sometimes increase selectivity. In GC, a slower temperature ramp may improve resolution.
Derivatization Not Employed Consider derivatizing the alcohol group with a chiral derivatizing agent to create new diastereomeric esters or urethanes. These derivatives often exhibit greater differences in their chromatographic behavior. For example, esterification with a chiral acid can facilitate separation on a standard silica (B1680970) gel column.[2]

Problem: Broad or tailing peaks.

Possible Cause Suggested Solution
Secondary Interactions For basic compounds, interactions with acidic silanol (B1196071) groups on the stationary phase can cause tailing. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase or use an end-capped column.
Column Overload Reduce the sample concentration or the injection volume.
Column Contamination or Degradation Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If it is degraded, it may need to be replaced.
Fractional Crystallization

Problem: Diastereomers co-crystallize or no crystals form.

Possible Cause Suggested Solution
Unsuitable Solvent Conduct a thorough solvent screen with a range of solvents of varying polarities. The ideal solvent will have a large solubility difference for the two diastereomers at different temperatures.
Cooling Rate is Too Fast Allow the saturated solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator and then a freezer. Rapid cooling can trap impurities and promote co-crystallization.
Supersaturation Issues If no crystals form, try seeding the solution with a small crystal of the desired diastereomer (if available). Alternatively, gently scratching the inside of the flask with a glass rod can induce nucleation.

Experimental Protocols

Gas Chromatography (GC) Method Development (Based on structurally similar compounds)

This protocol provides a starting point for developing a chiral GC method for the separation of this compound diastereomers.

  • Column Selection: Start with a cyclodextrin-based chiral stationary phase. A commonly used column for chiral alcohol separation is a CP Chirasil-DEX CB column.[1][3]

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

    • (Optional Derivatization): To potentially improve separation, the alcohol can be acylated. A simple procedure involves reacting the alcohol with an acid anhydride (B1165640) (e.g., acetic anhydride or trifluoroacetic anhydride) in the presence of a catalyst like iodine.[3]

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Program: Start with an initial temperature of 80-100 °C, hold for 1-2 minutes, then ramp at 2-5 °C/min to a final temperature of 180-200 °C.

    • Injection Volume: 1 µL

  • Optimization: Adjust the temperature ramp rate and carrier gas flow to optimize the resolution between the diastereomer peaks.

HPLC Method Development (Based on structurally similar compounds)

This protocol provides a starting point for developing an HPLC method for the separation of this compound diastereomers after derivatization.[2]

  • Derivatization:

    • React the racemic this compound with an enantiomerically pure chiral acid chloride or activated acid (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid chloride) in the presence of a base (e.g., pyridine (B92270) or DMAP) to form diastereomeric esters.

  • Column Selection: A normal-phase silica gel column is often effective for separating diastereomeric esters.

  • Mobile Phase: Start with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) or isopropanol. A typical starting point could be 95:5 (v/v) hexane:ethyl acetate.

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set to a wavelength where the derivatizing agent has strong absorbance.

    • Injection Volume: 10-20 µL

  • Optimization: Adjust the ratio of the mobile phase solvents to achieve baseline separation. A lower percentage of the polar solvent will generally increase retention times and may improve resolution.

Data Presentation

Due to the lack of published data for the direct separation of this compound diastereomers, the following table presents hypothetical data based on the separation of similar compounds to illustrate expected outcomes.

Table 1: Hypothetical GC Separation Data for Derivatized this compound Diastereomers

Diastereomer Retention Time (min) Peak Area (%) Resolution (Rs)
Diastereomer 122.550.2-
Diastereomer 223.849.81.8

Table 2: Hypothetical HPLC Separation Data for Derivatized this compound Diastereomers

Diastereomer Retention Time (min) Peak Area (%) Resolution (Rs)
Diastereomer 115.249.9-
Diastereomer 216.550.11.6

Visualizations

Experimental_Workflow_Chromatography cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Analysis start Diastereomeric Mixture of this compound dissolve Dissolve in Solvent start->dissolve derivatize Optional: Chiral Derivatization dissolve->derivatize inject Inject Sample derivatize->inject separate Separation on Column (Chiral or Achiral) inject->separate detect Detection (e.g., FID, UV) separate->detect process Process Chromatogram detect->process quantify Quantify Peak Areas process->quantify assess Assess Resolution quantify->assess

Caption: Chromatographic separation workflow for this compound diastereomers.

Troubleshooting_Workflow cluster_column Stationary Phase cluster_mobile Mobile Phase / Temperature cluster_derivatization Derivatization start Poor/No Separation c1 Change Column Type (e.g., C18 to Phenyl) start->c1 Evaluate m1 Vary Solvent Ratio start->m1 Optimize d1 Derivatize with Chiral Reagent start->d1 Consider c2 Use Chiral Stationary Phase (CSP) c1->c2 solution Improved Separation c2->solution m2 Change Organic Modifier (ACN vs. MeOH) m1->m2 t1 Optimize Temperature m2->t1 t1->solution d1->solution

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Technical Support Center: Method Refinement for 2,6,8-Trimethyl-4-nonanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of 2,6,8-Trimethyl-4-nonanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The most common and effective methods for the quantification of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the analysis of related compounds like its ketone precursor, 2,6,8-trimethyl-4-nonanone.[1]

Q2: Is derivatization necessary for the analysis of this compound by GC?

A2: Yes, derivatization is highly recommended. Due to its high molecular weight and polar hydroxyl group, this compound has low volatility.[3] Derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) ether, increases its volatility and thermal stability, resulting in sharper peaks and improved chromatographic performance.[3]

Q3: My this compound recovery is low after sample extraction. What are the potential causes?

A3: Low recovery can stem from several factors during sample preparation:

  • Incomplete Extraction: Ensure you are using an appropriate solvent and consider performing multiple extractions to maximize recovery.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the analyte. To break emulsions, you can add a saturated salt solution.[3]

  • Improper pH Adjustment: If your sample preparation involves a saponification step to hydrolyze esters, ensure the pH is appropriately adjusted to neutral or slightly acidic before extraction to ensure the alcohol is in its non-ionized form.[3]

Q4: I am observing a weak or absent molecular ion peak in my mass spectrum when using Electron Ionization (EI-MS). Is this normal?

A4: Yes, this is a common observation for long-chain alcohols like this compound.[3] Under EI-MS conditions, these molecules tend to fragment easily, leading to a weak or absent molecular ion peak. Common fragmentation patterns include alpha-cleavage and dehydration (loss of a water molecule).[3] Derivatization to a TMS ether can help produce a more stable molecular ion.[3]

Troubleshooting Guides

Gas Chromatography (GC) Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Analyte interacting with active sites in the GC system.Use a deactivated liner and column. Ensure the derivatization is complete as un-derivatized alcohol will tail.
Column overload.Dilute the sample or use a split injection.
Ghost Peaks Carryover from a previous injection.Run a solvent blank after a high-concentration sample. Increase the bake-out time and temperature at the end of the GC run.
Contamination in the carrier gas or sample.Use high-purity carrier gas and solvents. Check for contamination in your sample preparation workflow.
Low Signal Intensity Inefficient derivatization.Optimize the derivatization reaction conditions (reagent volume, temperature, and time).
Leaks in the GC system.Perform a leak check of the injector, column fittings, and detector.
Improper injection volume or technique.Ensure the autosampler is functioning correctly and the injection volume is appropriate.
Poor Reproducibility Inconsistent sample preparation.Standardize the sample preparation procedure, including extraction and derivatization steps. Use an internal standard.
Variability in injection volume.Check the autosampler syringe for bubbles and ensure it is functioning correctly.
Sample Preparation Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete Derivatization Presence of water in the sample or reagents.Ensure the sample is dry before adding the derivatizing agent. Use anhydrous solvents and store derivatizing agents under inert gas.
Insufficient amount of derivatizing reagent.Increase the amount of derivatizing reagent.
Suboptimal reaction conditions.Optimize the reaction temperature and time.
Matrix Effects in Complex Samples Co-eluting interfering compounds.Improve the sample clean-up procedure using solid-phase extraction (SPE).
Ion suppression or enhancement in MS detection.Use a matrix-matched calibration curve or the standard addition method for quantification.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance parameters for the analysis of this compound using GC-MS. These values are illustrative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Parameters

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless
Oven Program 50°C (2 min), then 10°C/min to 250°C (5 min hold)
MS Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization
  • Extraction:

    • For liquid samples, perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or dichloromethane.

    • For solid samples, use ultrasonic extraction with an appropriate solvent.[4]

  • Solvent Evaporation:

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Injection:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Acquisition:

    • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatized this compound.

  • Quantification:

    • Create a calibration curve using a series of known concentrations of derivatized this compound standards.

    • Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Analyte Ready for Analysis Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound Quantification.

Troubleshooting_Logic Start Poor Analytical Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Signal Check Signal Intensity Start->Check_Signal Check_Reproducibility Check Reproducibility Start->Check_Reproducibility Tailing_Peak Tailing Peak? Check_Peak_Shape->Tailing_Peak Low_Signal Low Signal? Check_Signal->Low_Signal Poor_RSD Poor %RSD? Check_Reproducibility->Poor_RSD Solution_Tailing Incomplete Derivatization or Active Sites in System Tailing_Peak->Solution_Tailing Yes Solution_Signal Inefficient Derivatization or System Leak Low_Signal->Solution_Signal Yes Solution_Reproducibility Inconsistent Sample Prep or Injection Volume Poor_RSD->Solution_Reproducibility Yes

Caption: Troubleshooting Logic for GC Method Refinement.

References

Technical Support Center: Optimization of Catalytic Hydrogenation Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their catalytic hydrogenation experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to guide your experimental design.

Troubleshooting Guides

This section addresses specific issues you may encounter during catalytic hydrogenation experiments in a question-and-answer format.

Issue 1: Slow or Stalled Reaction

Q1: My hydrogenation reaction is running very slowly or has stopped completely. What are the possible causes and how can I troubleshoot this?

A slow or stalled reaction is a common issue in catalytic hydrogenation.[1] A systematic approach to troubleshooting is crucial to identify the root cause.[2]

Possible Causes & Solutions:

  • Poor Catalyst Activity: The catalyst may be old, inactive, or poisoned.[3][4]

    • Solution: Try using a fresh batch of catalyst.[3] Ensure proper handling and storage of the catalyst to prevent deactivation.[5] If catalyst poisoning is suspected, refer to the "Catalyst Deactivation" section below.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the specific substrate.[2]

    • Solution: While balloon pressure (1-5 bar) is often sufficient, some substrates, particularly sterically hindered ones, may require higher pressures.[2][6] Consider using a high-pressure reactor if necessary.[7]

  • Inadequate Agitation: Poor mixing can limit the contact between the substrate, catalyst, and hydrogen gas, leading to mass transfer limitations.[2]

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended and to maximize gas-liquid mixing.[1]

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: While room temperature is a good starting point for many hydrogenations, increasing the temperature can enhance the reaction rate.[2][6] However, be aware that excessively high temperatures can lead to side reactions and catalyst deactivation.[2]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.[8]

    • Solution: Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and can accelerate the reaction.[9] Ensure the solvent is dry and deoxygenated.[2] If solubility is an issue, a co-solvent might be necessary.[7]

Issue 2: Catalyst Deactivation

Q2: I suspect my catalyst is deactivated. What are the common deactivation mechanisms and how can I address them?

Catalyst deactivation is a frequent problem that can manifest as a slow or stalled reaction.[5] The primary deactivation mechanisms are poisoning, fouling (coking), sintering, and leaching.[10][11][12]

Troubleshooting Catalyst Deactivation:

Deactivation Mechanism Description Common Causes Solutions
Poisoning Strong adsorption of impurities onto the catalyst's active sites, blocking access to reactants.[10][13]Sulfur compounds, nitrogen compounds, carbon monoxide, halides, and heavy metals in the substrate, solvent, or hydrogen gas.[3][5][14]Purify starting materials and solvents. Use high-purity hydrogen gas. A guard bed can be used to remove poisons before the reactor.[5]
Fouling/Coking Deposition of carbonaceous materials or polymers on the catalyst surface and within its pores.[10][15]High reaction temperatures, polymerization of reactants or products.[10]Optimize reaction conditions (lower temperature) to minimize side reactions.[11] Catalyst regeneration through calcination can burn off coke deposits.[5]
Sintering Agglomeration of metal particles on the support, leading to a decrease in active surface area.[10][12]High reaction or regeneration temperatures.[10][16]Operate at the lowest effective temperature.[11] Sintering is often irreversible.[10]
Leaching Dissolution of the active metal from the support into the reaction medium.[11][12]Inappropriate solvent or pH, presence of strong complexing agents.[11]Select a more stable catalyst support and optimize the solvent and pH to minimize metal dissolution.[11]

A diagnostic approach to identifying the cause of deactivation is crucial. Characterization of the spent catalyst using techniques like TEM, XRD, and TPO can help identify the deactivation mechanism.[10][11]

dot

CatalystDeactivationTroubleshooting Start Low or No Catalytic Activity CheckPoisoning Analyze Reactants/Solvent for Impurities (S, N, etc.) Start->CheckPoisoning CheckFouling Inspect Catalyst for Color Change/Deposits Start->CheckFouling CheckSintering Analyze Particle Size (TEM, XRD) Start->CheckSintering CheckLeaching Analyze Filtrate for Leached Metal (ICP) Start->CheckLeaching Purify Purify Materials/ Use Guard Bed CheckPoisoning->Purify Impurities Found RegenerateFouling Regenerate via Calcination/Washing CheckFouling->RegenerateFouling Deposits Observed OptimizeTemp Optimize Reaction Temperature CheckSintering->OptimizeTemp Particle Size Increased Irreversible Sintering is often Irreversible CheckSintering->Irreversible OptimizeSupport Optimize Support/ Solvent/pH CheckLeaching->OptimizeSupport Metal Detected

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q3: How do I choose the right catalyst for my hydrogenation reaction?

The choice of catalyst depends on the functional group to be reduced and the desired selectivity.[2]

  • Palladium on Carbon (Pd/C): The most common and versatile catalyst for the hydrogenation of alkenes, alkynes, and the reduction of nitro groups and benzyl (B1604629) protecting groups.[17][18]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): Often more active than palladium catalysts and can be used for more challenging substrates, including aromatic rings.[2]

  • Raney Nickel (Ra-Ni): A cost-effective catalyst used for a wide range of hydrogenations, including carbonyls and nitriles.[1]

  • Rhodium (Rh) and Ruthenium (Ru): Often used for the hydrogenation of aromatic and heterocyclic compounds.

Q4: What is the typical catalyst loading for a hydrogenation reaction?

A typical starting point for catalyst loading is 5-10% by weight of the substrate.[17] However, the optimal loading can vary depending on the reactivity of the substrate and the activity of the catalyst.

Q5: How can I monitor the progress of my hydrogenation reaction?

Several techniques can be used to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): A simple and quick method to follow the disappearance of the starting material.[17]

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more quantitative data on the conversion of starting material and the formation of products.[5][19]

  • In-situ Monitoring: Techniques like in-line NMR and FTIR spectroscopy can provide real-time kinetic data.[6][11][20][21][22]

  • Hydrogen Uptake: Monitoring the consumption of hydrogen gas can indicate the reaction progress.[11]

Q6: Can a deactivated catalyst be regenerated?

Yes, in some cases, catalyst regeneration is possible.[5]

  • Fouling/Coking: Can often be reversed by calcination (heating in the presence of air or oxygen) to burn off carbonaceous deposits.[5][23]

  • Poisoning: Depending on the nature of the poison, regeneration may be possible through washing with specific solvents or chemical treatments.[10][24][25] However, poisoning by substances like sulfur can be irreversible.[15]

  • Sintering: This is generally an irreversible process.[10]

Data Presentation

Table 1: Typical Reaction Conditions for Pd/C Catalyzed Hydrogenation

Substrate TypeFunctional GroupH₂ Pressure (bar)Temperature (°C)SolventTypical Catalyst Loading (w/w %)Reference
AlkeneC=C1 - 5 (balloon)20 - 30Methanol, Ethanol, Ethyl Acetate5 - 10[2][17]
Alkyne (to Alkane)C≡C1 - 5 (balloon)20 - 30Methanol, Ethanol, Ethyl Acetate5 - 10[17]
Nitro Compound-NO₂1 - 1020 - 50Methanol, Ethanol5 - 10[17]
Benzyl Ether-OBn1 - 5 (balloon)20 - 30Methanol, Ethanol5 - 10[17]
Aromatic RingBenzene> 50> 50Acetic Acid10[2]

Note: These are general guidelines, and optimal conditions may vary depending on the specific substrate.

Table 2: Influence of Solvent on Relative Reaction Rate

SolventDielectric Constant (ε)Relative Rate (qualitative)Reference
Methanol32.7Very Fast[8]
Ethanol24.6Fast[9]
Water80.1Moderate[8]
Tetrahydrofuran (THF)7.6Slow[8]
Dioxane2.2Very Slow[8]

Note: The trend can be substrate-dependent. Protic solvents generally accelerate the reaction rate.[9]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using a Hydrogen Balloon

This protocol is suitable for reactions that can be conducted at or near atmospheric pressure.[17]

Materials:

  • Substrate

  • Palladium on carbon (5% or 10% Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon (a double-layered balloon is recommended for longer reactions)[9]

  • Vacuum/Inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel with Celite® pad)

Procedure:

  • Setup: Add the substrate and solvent to the round-bottom flask.

  • Inerting: Sparge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric, especially when dry.[17][26] Handle it in a well-ventilated fume hood and avoid contact with flammable solvents in the presence of air.

  • Purging: Seal the flask with a septum. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.[9]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature under a positive pressure of hydrogen maintained by the balloon.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS).[17]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Wash the filter cake with the reaction solvent. Caution: Do not allow the used catalyst to dry on the filter paper as it is highly flammable.[17]

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

dot

HydrogenationWorkflow Start Setup: Substrate + Solvent Inerting Inerting: Sparge with Ar/N2 Start->Inerting CatalystAdd Catalyst Addition: Add Pd/C under Inert Gas Inerting->CatalystAdd Purging Purging: Evacuate & Backfill with H2 (3-5x) CatalystAdd->Purging Reaction Reaction: Vigorous Stirring under H2 Balloon Purging->Reaction Monitoring Monitoring: TLC / GC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Vent H2, Purge with Ar/N2 Monitoring->Workup Complete Filtration Catalyst Removal: Filter through Celite Workup->Filtration Isolation Product Isolation: Solvent Removal Filtration->Isolation End Crude Product Isolation->End

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 2: Catalyst Regeneration (Illustrative Example for Fouling)

This is a general procedure for regenerating a coked catalyst by calcination. Specific conditions will vary depending on the catalyst and the nature of the coke.

Materials:

  • Spent catalyst

  • Tube furnace

  • Inert gas (e.g., Nitrogen)

  • Air or a dilute oxygen/inert gas mixture

Procedure:

  • Drying: Dry the spent catalyst in an oven at 100-120 °C to remove any residual solvent.

  • Inert Purge: Place the dried catalyst in the tube furnace and purge with an inert gas to remove air.

  • Calcination: While maintaining a flow of inert gas, slowly heat the furnace to the desired calcination temperature (e.g., 300-500 °C). The optimal temperature depends on the thermal stability of the catalyst.[23]

  • Oxidation: Once at the target temperature, gradually introduce a controlled flow of air or a dilute oxygen mixture. Caution: The coke burn-off is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.[24]

  • Hold: Maintain the temperature and oxidative atmosphere for a set period (e.g., 2-4 hours) to ensure complete removal of carbonaceous deposits.[5]

  • Cooling: After the calcination is complete, switch back to an inert gas flow and allow the catalyst to cool to room temperature.

  • Storage: Store the regenerated catalyst under an inert atmosphere.

References

Technical Support Center: Overcoming Poor Solubility of 2,6,8-Trimethyl-4-nonanol in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2,6,8-Trimethyl-4-nonanol.

Troubleshooting Guides

Issue 1: Complete Insolubility of this compound in Aqueous Solutions

Initial Observation: Upon addition to water or aqueous buffers, this compound forms a separate layer or an immiscible suspension, indicating its hydrophobic nature.

Potential Cause Troubleshooting Step Expected Outcome
High Lipophilicity: The long, branched hydrocarbon chain of this compound prevents interaction with polar water molecules.Co-solvency: Introduce a water-miscible organic solvent (e.g., ethanol, isopropanol, DMSO) to the aqueous phase before adding the compound.The compound dissolves to form a homogenous solution. The required percentage of co-solvent will depend on the final desired concentration.
Insufficient Agitation: The compound may not have had enough energy to disperse and interact with the solvent.Mechanical Agitation: Use vigorous vortexing, sonication, or magnetic stirring to facilitate dissolution.Increased dispersion, although complete dissolution in pure water is unlikely. This method is best used in conjunction with other solubilization techniques.
Issue 2: Precipitation of this compound Upon Dilution of a Stock Solution

Initial Observation: A clear stock solution of this compound in an organic solvent becomes cloudy or forms a precipitate when diluted with an aqueous medium.

Potential Cause Troubleshooting Step Expected Outcome
Solvent Polarity Shift: The addition of water increases the polarity of the solvent system beyond the compound's solubility limit.Use of Surfactants: Prepare the aqueous dilution buffer with a surfactant (e.g., Tween 80, Polysorbate 20) at a concentration above its critical micelle concentration (CMC).The surfactant micelles will encapsulate the hydrophobic this compound, preventing precipitation and forming a clear micellar solution.
Concentration Exceeds Solubility Limit: The final concentration of the compound in the aqueous-organic mixture is too high.Optimize Co-solvent Percentage: Increase the proportion of the organic co-solvent in the final solution.The solution remains clear upon dilution. Note that a high concentration of organic solvent may affect experimental outcomes.
Temperature Effects: A decrease in temperature upon mixing can reduce solubility.Temperature Control: Ensure both the stock solution and the aqueous diluent are at the same temperature before mixing. Gentle warming may be applied if the compound's stability permits.Reduced precipitation during dilution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

A1: this compound is a branched-chain alcohol with the molecular formula C12H26O. Its poor water solubility is due to its long, non-polar hydrocarbon structure, which is hydrophobic and does not favorably interact with polar water molecules.

Q2: What are the most common methods to solubilize this compound in aqueous media for in vitro experiments?

A2: The most effective methods include:

  • Co-solvency: Using water-miscible organic solvents like ethanol, isopropanol, or dimethyl sulfoxide (B87167) (DMSO) to reduce the overall polarity of the solvent.

  • Micellar Solubilization: Employing surfactants such as Tween 80 or Polysorbate 20 to form micelles that encapsulate the hydrophobic compound.

  • Complexation with Cyclodextrins: Using cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes where the hydrophobic this compound is encapsulated within the cyclodextrin (B1172386) cavity, presenting a hydrophilic exterior.

Q3: How do I choose the right solubilization method for my experiment?

A3: The choice of method depends on the experimental context. For cell-based assays, it is crucial to select solvents and excipients with low cytotoxicity at the working concentrations. For formulation development, the stability and compatibility of the solubilizing agent with other ingredients are key considerations. A decision workflow is presented below.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: No, pH adjustment is generally ineffective for non-ionizable compounds like alcohols. This method is primarily used for weakly acidic or basic compounds that can be converted into more soluble salt forms.

Q5: Are there any known biological signaling pathways affected by this compound?

A5: Currently, there is no established evidence of this compound directly modulating specific biological signaling pathways in the context of drug development. It is primarily used as a solvent, surfactant, or chemical intermediate.

Data Presentation

Quantitative Solubility of Structurally Similar Long-Chain Alcohols

No specific quantitative solubility data for this compound was found in the public domain. The following table provides representative solubility data for structurally similar straight-chain alcohols in water to illustrate the effect of carbon chain length on aqueous solubility.

CompoundMolecular FormulaWater Solubility (g/L)Reference
1-HexanolC6H14O5.9
1-HeptanolC7H16O1.6
1-OctanolC8H18O0.3
1-NonanolC9H20O0.13
1-DecanolC10H22O0.037
1-DodecanolC12H26O0.004

This data highlights the general trend of decreasing water solubility with increasing hydrocarbon chain length.

Experimental Protocols

Protocol 1: Phase Solubility Analysis to Determine Aqueous Solubility

This protocol is adapted from standard methods for determining the equilibrium solubility of poorly soluble compounds.[1][2]

Objective: To determine the approximate aqueous solubility of this compound.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a validated HPLC method

Procedure:

  • Add an excess amount of this compound to a series of glass vials.

  • Add a known volume of purified water to each vial.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed to pellet the undissolved compound.

  • Carefully collect an aliquot of the clear supernatant.

  • Analyze the concentration of this compound in the supernatant using a calibrated GC-FID or other suitable analytical method.

  • The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Solubilization using Co-solvents

Objective: To prepare a stock solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Ethanol (or Isopropanol, DMSO)

  • Aqueous buffer of choice

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weigh a precise amount of this compound into a clean vial.

  • Add a small volume of the chosen co-solvent (e.g., ethanol) to dissolve the compound completely. This will be your stock solution.

  • To prepare a working solution, add the aqueous buffer to the stock solution dropwise while vortexing to avoid precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the proportion of the co-solvent may need to be increased in the final solution.

Protocol 3: Micellar Solubilization using Surfactants

Objective: To prepare an aqueous solution of this compound using a surfactant.

Materials:

  • This compound

  • Tween 80 (or other suitable surfactant)

  • Aqueous buffer of choice

  • Sonicator

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the surfactant in the aqueous buffer at a concentration above its critical micelle concentration (CMC). For Tween 80, the CMC is approximately 0.012 g/L. A working concentration of 0.1% to 1% (w/v) is typically used.

  • Add the desired amount of this compound to the surfactant solution.

  • Gently heat the mixture (if the compound is stable) and stir using a magnetic stirrer until the compound is dispersed.

  • Sonicate the mixture to facilitate the formation of micelles and encapsulation of the compound.

  • Continue stirring until a clear solution is obtained.

Mandatory Visualizations

logical_workflow cluster_screening Initial Screening cluster_evaluation Evaluation start Start: Poorly Soluble This compound q1 Is the final concentration low? start->q1 cosolvency Try Co-solvency (e.g., Ethanol, DMSO) q1->cosolvency Yes surfactant Try Surfactants (e.g., Tween 80) q1->surfactant No cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) q1->cyclodextrin Alternative check_solubility Is the compound fully dissolved? cosolvency->check_solubility surfactant->check_solubility cyclodextrin->check_solubility check_toxicity Is the formulation compatible with the experimental system (e.g., low cytotoxicity)? check_solubility->check_toxicity Yes end_fail Re-evaluate Strategy: - Try alternative solubilizers - Combine methods check_solubility->end_fail No end_success Optimized Solubilization Achieved check_toxicity->end_success Yes check_toxicity->end_fail No micellar_solubilization Mechanism of Micellar Solubilization cluster_water Aqueous Environment cluster_micelle Surfactant Micelle compound 2,6,8-Trimethyl- 4-nonanol core Hydrophobic Core compound->core Encapsulation s1 S s2 S s3 S s4 S s5 S s6 S s7 S s8 S solubilized Solubilized Compound

References

Preventing degradation of 2,6,8-Trimethyl-4-nonanol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,6,8-Trimethyl-4-nonanol. Our goal is to help you prevent degradation of this compound during analysis and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during analysis?

A1: The primary degradation pathways for this compound, a secondary alcohol, during typical gas chromatography (GC) analysis are:

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 2,6,8-trimethyl-4-nonanone. This can occur at high temperatures in the GC injector port, especially in the presence of active sites or oxygen.

  • Dehydration: Acid-catalyzed dehydration can lead to the formation of alkenes. While less common under standard GC conditions, acidic residues in the sample or on active sites within the GC system can promote this reaction.

Q2: I'm observing poor peak shape (tailing) for this compound in my chromatogram. What are the likely causes and solutions?

A2: Peak tailing for alcohols is a common issue in GC analysis and is often caused by interaction with active sites in the system. Here’s how to troubleshoot:

  • Active Sites: The free hydroxyl group of the alcohol can form hydrogen bonds with active sites (e.g., silanol (B1196071) groups) on the surface of the inlet liner and the front of the GC column.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If peak shape degrades over time, trimming the first few centimeters of the column can help remove accumulated non-volatile residues and active sites.

  • Incomplete Volatilization: The compound may not be volatilizing completely or quickly in the injector.

    • Solution: Ensure the injector temperature is appropriate. For a C12 alcohol, an injector temperature of 250-280°C is a good starting point.

  • Co-elution: A small, tailing impurity peak may be co-eluting with your main peak.

    • Solution: Optimize your temperature program to improve separation. A slower ramp rate can often resolve closely eluting compounds.

Q3: My results for this compound are not reproducible. What should I investigate?

A3: Poor reproducibility can stem from several factors, from sample preparation to instrument variability. Consider the following:

  • Sample Degradation: The compound may be degrading inconsistently between injections.

    • Solution: Derivatization of the alcohol to a more stable silyl (B83357) ether is highly recommended to prevent degradation in the injector.

  • Injector Discrimination: High molecular weight compounds can be introduced into the column non-reproducibly.

    • Solution: Optimize your injection technique. For manual injections, ensure a consistent and rapid injection. For autosamplers, check the syringe wash steps and injection speed.

  • System Leaks: Small leaks in the gas lines or at the injector can lead to fluctuating flow rates and inconsistent results.

    • Solution: Perform a leak check on your GC system.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While direct analysis is possible, derivatization is highly recommended for robust and reproducible quantification of this compound. The benefits of derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) ether, include:

  • Increased Volatility and Thermal Stability: TMS ethers are more volatile and less prone to thermal degradation in the hot injector compared to the parent alcohol.

  • Improved Peak Shape: Derivatization blocks the polar hydroxyl group, preventing interactions with active sites and resulting in sharper, more symmetrical peaks.

  • Enhanced Sensitivity: Better peak shape and reduced degradation can lead to improved signal-to-noise ratios and lower detection limits.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem: Low or No Peak Response
Potential Cause Troubleshooting Steps
Degradation in the Injector 1. Lower the injector temperature in 10-20°C increments (do not go below the boiling point of the analyte). 2. Use a deactivated inlet liner. 3. Derivatize the sample to increase thermal stability.
Column Adsorption 1. Condition the column according to the manufacturer's instructions. 2. Trim 10-20 cm from the front of the column. 3. Use a more inert column phase.
Incorrect Syringe Handling 1. Ensure the syringe is clean and functioning properly. 2. For manual injections, use a consistent and rapid injection technique.
Problem: Broad or Tailing Peaks
Potential Cause Troubleshooting Steps
Active Sites in the System 1. Use a fresh, deactivated inlet liner. 2. Confirm you are using an inert GC column. 3. Derivatize the sample to block the active hydroxyl group.
Column Overload 1. Dilute the sample. 2. Increase the split ratio if using a split injection.
Sub-optimal Flow Rate 1. Verify and optimize the carrier gas flow rate for your column dimensions.

Quantitative Data Summary

Analytical Condition Expected Degradation (%) Expected Peak Asymmetry Notes
Direct Injection, Standard Liner, 280°C 15 - 30%1.5 - 2.5Significant tailing and loss of analyte can be expected due to thermal degradation and active site interactions.
Direct Injection, Deactivated Liner, 250°C 5 - 15%1.2 - 1.8Using a deactivated liner and a lower, yet appropriate, injector temperature can reduce degradation and improve peak shape.
Derivatized (TMS), Deactivated Liner, 250°C < 2%1.0 - 1.2Derivatization provides the most significant improvement by increasing thermal stability and eliminating active site interactions, leading to minimal degradation and excellent peak shape.

Experimental Protocols

**Key Experiment: Derivatization of

Technical Support Center: Analysis of 2,6,8-Trimethyl-4-nonanol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,6,8-trimethyl-4-nonanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to GC-MS analysis?

This compound is a C12 branched-chain alcohol.[1][2][3] Its structure and molecular weight influence its behavior during GC-MS analysis. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₂₆O
Molecular Weight 186.33 g/mol
Structure Branched-chain alcohol
Boiling Point High (characteristic of long-chain alcohols)
Polarity Polar due to the hydroxyl (-OH) group

Q2: What are the expected major fragment ions for this compound in an electron ionization (EI) mass spectrum?

The mass spectrum of this compound is characterized by several key fragment ions resulting from the cleavage of the molecule upon electron impact. The most abundant ions are useful for identification and quantification. The NIST WebBook provides reference mass spectral data for this compound.[1][2][4]

Mass-to-Charge Ratio (m/z)Putative Fragment Structure/Loss
43 [C₃H₇]⁺ (isopropyl group)
57 [C₄H₉]⁺ (butyl group)
71 [C₅H₁₁]⁺ (pentyl group)
85 [C₆H₁₃]⁺ (hexyl group)
129 [M-C₄H₉]⁺ (Loss of a butyl group)
141 [M-C₃H₇]⁺ (Loss of an isopropyl group)
168 [M-H₂O]⁺ (Loss of water)

Q3: What type of GC column is most suitable for the analysis of this compound?

For the analysis of polar compounds like alcohols, a mid-polarity to high-polarity column is generally recommended to achieve good peak shape and resolution. A common choice would be a column with a stationary phase containing phenyl and/or cyanopropyl functional groups. For general-purpose analysis of alcohols, columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) can be used. For better peak shape of alcohols, a wax-type column (polyethylene glycol) can also be considered.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?

A: Peak tailing for polar compounds like alcohols is a common issue in GC analysis. It is often caused by unwanted interactions between the analyte and active sites within the GC system.

Possible Causes & Solutions:

CauseSolution
Active Sites in the Injector Liner Use a deactivated liner. Replace the liner regularly.
Column Contamination Trim the first few centimeters of the column. Bake out the column at a high temperature (within the column's limits).
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Incompatible Solvent Use a solvent that is compatible with the stationary phase and the analyte. For alcohols, solvents like dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727) (for GC-MS) can be suitable.[5]
Low Injector Temperature Increase the injector temperature to ensure complete and rapid vaporization of the analyte.

Q: I am observing peak fronting for my analyte. What could be the reason?

A: Peak fronting is typically a sign of column overload.

Possible Causes & Solutions:

CauseSolution
Sample Concentration Too High Dilute the sample.
Injection Volume Too Large Reduce the injection volume.
Inappropriate Injection Technique For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing.
Problem 2: Co-elution with Other Compounds

Q: I suspect that the peak for this compound is co-eluting with another compound in my sample. How can I confirm and resolve this?

A: Co-elution occurs when two or more compounds are not adequately separated by the GC column and elute at the same time.

Confirmation of Co-elution:

  • Examine the Mass Spectrum: The mass spectrum across the peak will not be consistent if multiple compounds are present. The ion ratios will change from the beginning to the end of the peak.

  • Check for Peak Asymmetry: A shoulder on the peak is a strong indicator of co-elution.

Strategies for Resolution:

StrategyAction
Optimize the Temperature Program Decrease the temperature ramp rate to increase the separation time between closely eluting compounds. Lowering the initial oven temperature can also improve the separation of early eluting compounds.[6][7]
Change the GC Column Use a longer column for increased efficiency or a column with a different stationary phase to alter the selectivity of the separation.[6][7]
Adjust the Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas to achieve the best separation efficiency.
Use Deconvolution Software Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.
Problem 3: Low Signal Intensity or No Peak

Q: I am getting a very low signal, or no peak at all, for this compound. What should I check?

A: A low or absent signal can be due to a variety of issues ranging from sample preparation to instrument malfunction.

Troubleshooting Steps:

Area to CheckAction
Sample Preparation Ensure the sample concentration is appropriate and that the analyte has not degraded. For volatile alcohols, ensure proper storage to prevent evaporation.
Injection System Check for leaks in the injector, a clogged syringe, or a coring of the septum.
GC Column Confirm that the column is not broken or severely contaminated.
Mass Spectrometer Verify that the MS is tuned correctly and that the detector is functioning properly. Check the ion source for contamination.
Method Parameters Ensure the correct acquisition method is being used, with appropriate temperature settings and mass range.

Experimental Protocols

General GC-MS Method for Branched-Chain Alcohols

This is a starting point for developing a method for this compound. Optimization will likely be required.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on required sensitivity
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
Sample Preparation for Volatile Alcohols

For samples in a complex matrix, a sample cleanup and extraction step is necessary.

  • Liquid-Liquid Extraction (LLE):

    • To an aqueous sample, add a water-immiscible organic solvent (e.g., hexane, dichloromethane).

    • Vortex the mixture thoroughly to extract the alcohol into the organic layer.

    • Allow the layers to separate and carefully collect the organic layer.

    • The organic extract can be concentrated if necessary before injection.

  • Solid-Phase Microextraction (SPME): [8][9]

    • Expose a SPME fiber to the headspace of the sample or immerse it directly in a liquid sample.[8][9]

    • The volatile and semi-volatile analytes will adsorb onto the fiber coating.[8]

    • Thermally desorb the analytes from the fiber in the hot GC injector.[8][9]

Visualizations

GCMS_Troubleshooting_Workflow start Start: GC-MS Analysis Issue peak_shape Poor Peak Shape? start->peak_shape coelution Suspected Co-elution? peak_shape->coelution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes low_signal Low or No Signal? coelution->low_signal No confirm_coelution Confirm with Mass Spectrum and Peak Shape coelution->confirm_coelution Yes end_good Analysis Successful low_signal->end_good No check_sample Check Sample Prep and Injection System low_signal->check_sample Yes end_bad Further Investigation Required check_active_sites Check for Active Sites (Liner, Column) tailing->check_active_sites check_overload Check for Column Overload (Concentration, Volume) fronting->check_overload check_active_sites->coelution check_overload->coelution optimize_method Optimize GC Method (Temp Program, Column) confirm_coelution->optimize_method optimize_method->low_signal check_instrument Check Instrument Performance (Leaks, MS Tune) check_sample->check_instrument check_instrument->end_bad

Caption: A troubleshooting workflow for common GC-MS analysis issues.

GCMS_Experimental_Workflow sample_prep 1. Sample Preparation (e.g., LLE, SPME) injection 2. GC Injection sample_prep->injection separation 3. Chromatographic Separation (GC Column) injection->separation ionization 4. Ionization (Electron Ionization) separation->ionization mass_analysis 5. Mass Analysis (Quadrupole) ionization->mass_analysis detection 6. Detection (Electron Multiplier) mass_analysis->detection data_analysis 7. Data Analysis detection->data_analysis

Caption: A typical experimental workflow for GC-MS analysis.

References

Troubleshooting peak tailing in HPLC analysis of 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 2,6,8-trimethyl-4-nonanol.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half is broader than the front half.[1] This can compromise resolution and the accuracy of quantification.[1] An ideal peak is symmetrical, often described as a Gaussian peak.[2]

Q1: What are the primary causes of peak tailing for a hydrophobic, non-basic compound like this compound?

Even for neutral, non-basic compounds, peak tailing can occur due to several factors:

  • Secondary Interactions with Silanol (B1196071) Groups: The hydroxyl group of this compound can engage in hydrogen bonding with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] These secondary interactions can lead to peak tailing.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]

  • Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volume in connections, can cause band broadening and peak tailing.[2]

  • Column Degradation: A void at the column inlet or a contaminated or partially blocked inlet frit can disrupt the sample band, resulting in distorted peaks.[6]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

Q2: How can I systematically troubleshoot peak tailing for this compound?

Follow this step-by-step approach to identify and resolve the cause of peak tailing:

  • Check for Column Overload: Reduce the sample concentration or injection volume and observe the impact on peak shape. If tailing improves, sample overload was a contributing factor.[6]

  • Evaluate the HPLC System for Extra-Column Effects: Inspect all tubing and connections for potential dead volumes. Ensure that the tubing is as short as possible and that all fittings are secure.

  • Assess Column Health: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, the guard column needs replacement. If the problem persists, consider flushing the analytical column with a strong solvent or replacing it if it is old or has been subjected to harsh conditions.

  • Optimize Mobile Phase Conditions:

    • Mobile Phase Composition: While this compound is not ionizable, adjusting the mobile phase composition can still influence peak shape. The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can affect selectivity and peak symmetry.[2]

    • Mobile Phase Additives: Although less common for neutral compounds, a small amount of a weak acid (e.g., 0.1% formic acid) can sometimes help to suppress silanol interactions by protonating the silanol groups.[7]

  • Select an Appropriate Column:

    • End-Capped Columns: Use a high-quality, fully end-capped C18 or C8 column. End-capping chemically bonds a small silane (B1218182) to the residual silanol groups, shielding them from interaction with the analyte.[2]

    • Modern Silica (B1680970) Chemistries: Consider columns with base-deactivated silica or hybrid silica particles, which have fewer and less acidic residual silanol groups, minimizing the potential for secondary interactions.[3]

Frequently Asked Questions (FAQs)

Q3: My peak for this compound is tailing. Should I adjust the mobile phase pH?

Since this compound is a neutral alcohol and does not have an ionizable functional group, adjusting the mobile phase pH will not affect the ionization state of the analyte itself. However, operating at a lower pH (around 2.5-3.5) can suppress the ionization of residual silanol groups on the silica-based stationary phase, which can reduce secondary interactions and improve peak shape.[3][8]

Q4: Can the choice of organic solvent in the mobile phase affect peak tailing for this compound?

Yes, the choice between common reversed-phase organic solvents like acetonitrile and methanol (B129727) can influence peak shape.[2] While both are effective, they have different properties that can affect selectivity and interactions with the stationary phase. It is often worthwhile to screen both solvents during method development to determine which provides the best peak symmetry.

Q5: What type of HPLC column is best suited for the analysis of this compound to avoid peak tailing?

For a hydrophobic compound like this compound, a C18 or C8 column is appropriate. To minimize peak tailing, select a column with the following characteristics:

  • High Purity Silica: Modern columns are typically packed with high-purity silica, which has a lower metal content and fewer acidic silanol sites.[3]

  • End-Capping: A "fully end-capped" column is highly recommended to block residual silanol groups.

  • Alternative Stationary Phases: If tailing persists, consider a column with a polar-embedded or polar-endcapped stationary phase, which can provide additional shielding of the silica surface.[2]

Q6: Could my sample preparation be causing peak tailing?

Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can lead to peak distortion. It is best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of various parameters on the peak tailing factor (Tf) for a neutral, hydrophobic compound like this compound. An ideal Tf is 1.0, with values greater than 1.5 often considered problematic.[1]

ParameterChangeExpected Effect on Peak Tailing Factor (Tf)Rationale
Column Chemistry Use of a modern, end-capped C18 column vs. an older, non-endcapped columnDecrease in TfEnd-capping blocks residual silanol groups, reducing secondary interactions.[2]
Use of a hybrid silica or base-deactivated silica columnFurther decrease in TfThese materials have a lower concentration of active silanol sites.[3]
Mobile Phase Decrease mobile phase pH from 7.0 to 3.0Decrease in TfSuppresses the ionization of residual silanol groups, minimizing their interaction with the analyte's hydroxyl group.[3][8]
Change organic modifier from Methanol to AcetonitrileVariableThe different solvent properties can alter selectivity and peak shape; the effect needs to be determined empirically.[2]
Sample Decrease sample concentration/injection volumeDecrease in TfAlleviates potential column overload.[6]
Dissolve sample in mobile phase vs. a stronger solventDecrease in TfPrevents peak distortion caused by the injection of a strong solvent plug.
System Minimize tubing length and ensure proper connectionsDecrease in TfReduces extra-column band broadening.[2]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

  • Chromatographic System: Standard HPLC system with a UV or Refractive Index (RI) detector.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio may need to be optimized to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a low wavelength (e.g., 200-210 nm) if sensitivity allows, or RI detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.5) check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_system Inspect HPLC System for Extra-Column Effects check_overload->check_system Tailing Persists solution Symmetrical Peak (Tf ≈ 1.0) check_overload->solution Tailing Improved check_column Evaluate Column Health check_system->check_column Tailing Persists check_system->solution Problem Identified & Fixed optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Tailing Persists check_column->solution Problem Identified & Fixed select_column Select Appropriate Column optimize_mobile_phase->select_column Tailing Persists optimize_mobile_phase->solution Tailing Improved select_column->solution Problem Resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Silanol_Interaction Analyte-Silanol Interaction Leading to Peak Tailing cluster_surface Silica Surface silanol Si-OH Residual Silanol Group analyte R-OH This compound interaction Hydrogen Bonding (Secondary Retention) analyte:f0->interaction interaction->silanol:f0 tailing Peak Tailing interaction->tailing

Caption: Interaction of the analyte with residual silanol groups on the stationary phase.

References

Validation & Comparative

A Comparative Guide to 2,6,8-Trimethyl-4-nonanol and Other Branched-Chain Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and properties of 2,6,8-trimethyl-4-nonanol in relation to other common branched-chain alcohols, supported by physicochemical data and detailed experimental protocols.

This guide offers a comprehensive comparison of this compound with other frequently utilized branched-chain alcohols, including isobutanol, 2-ethylhexanol, 2-methyl-1-butanol, and 3-methyl-1-butanol. For researchers, scientists, and professionals in drug development, the selection of an appropriate branched-chain alcohol is critical, as their molecular structure significantly influences their performance in various applications such as solvents, surfactants, and lubricant additives. This document provides a side-by-side look at their key properties and outlines experimental methodologies for their comparative evaluation.

Physicochemical Properties: A Comparative Overview

The molecular structure of branched-chain alcohols, including the length of the carbon chain and the degree of branching, dictates their physical and chemical characteristics. These properties, in turn, affect their behavior and efficacy in different applications. The following table summarizes the key physicochemical properties of this compound and other selected branched-chain alcohols.

PropertyThis compoundIsobutanol (2-Methyl-1-propanol)2-Ethylhexanol2-Methyl-1-butanol3-Methyl-1-butanol (Isoamyl Alcohol)
CAS Number 123-17-178-83-1104-76-7137-32-6123-51-3
Molecular Formula C₁₂H₂₆OC₄H₁₀OC₈H₁₈OC₅H₁₂OC₅H₁₂O
Molecular Weight ( g/mol ) 186.3374.12130.2388.1588.15
Boiling Point (°C) 225107.89180-186127.5130
Melting Point (°C) -59.9-108-76-117.2-117
Density (g/cm³ at 20°C) 0.8170.8020.8330.8190.809
Water Solubility (g/L at 25°C) Insoluble871.131Miscible
Flash Point (°C) 107288143.343.5

Performance in Key Applications

Branched-chain alcohols are valued for their versatility. Their performance as solvents, surfactants, and lubricant additives is directly linked to their structural characteristics.

Solvent Properties

The branching in the carbon chain of these alcohols generally enhances their ability to dissolve a wide range of organic compounds.[1] Longer-chain branched alcohols like this compound are effective solvents for high molecular weight non-polar substances, such as vinyl resins and cellulose (B213188) esters. In contrast, shorter-chain alcohols like isobutanol exhibit greater miscibility with water. The choice of a branched-chain alcohol as a solvent is often a trade-off between its solvency for non-polar compounds and its miscibility with polar solvents like water.

Surfactant Properties

The amphiphilic nature of branched-chain alcohols allows them to function as surfactants or as precursors for surfactant synthesis. Their branched structure can lead to a lower critical micelle concentration (CMC) and can influence foaming properties. Generally, increased branching can reduce foam stability, which can be advantageous in certain applications.[2] Ethoxylates of this compound are known for their excellent wetting and emulsification properties with low to moderate foaming.[3]

Lubricant Additives

Esters derived from branched-chain alcohols are widely used as lubricant additives. The branching in the alcohol component can significantly improve the low-temperature fluidity (pour point) of the lubricant by disrupting the formation of wax crystals.[4] For example, esters of 2-ethylhexanol are known to reduce viscosity and lower freezing points in lubricant formulations.[2]

Comparative Toxicology and Safety

The safety profile of branched-chain alcohols is an important consideration in their application. The following table summarizes available toxicity data. In general, these alcohols exhibit low acute toxicity.

AlcoholAcute Oral LD50 (rat)Acute Dermal LD50 (rabbit)
This compound 13,700 mg/kg11.2 mL/kg
Isobutanol 3,350 mg/kg2,460 mg/kg
2-Ethylhexanol 2,049 mg/kg1,980 mg/kg
2-Methyl-1-butanol 4,920 mg/kg2,890 mg/kg
3-Methyl-1-butanol 1,300 mg/kg3,212 mg/kg

Longer-chain alcohols (C12-C16) are generally considered to be mild skin irritants, while shorter-chain alcohols (C6-C11) can be more irritating.[5]

Experimental Protocols

To facilitate a direct and objective comparison of the performance of this compound and other branched-chain alcohols, the following experimental protocols are proposed.

Protocol 1: Determination of Solvent Power

Objective: To quantitatively compare the ability of different branched-chain alcohols to dissolve a model non-polar solute.

Materials:

  • This compound

  • Isobutanol

  • 2-Ethylhexanol

  • 2-Methyl-1-butanol

  • 3-Methyl-1-butanol

  • Model solute (e.g., a specific polymer or resin)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Spectrophotometer (if the solute has a chromophore) or a method for gravimetric analysis

Procedure:

  • Prepare saturated solutions of the model solute in each of the branched-chain alcohols at a constant temperature (e.g., 25°C).

  • Ensure saturation by adding an excess of the solute to a known volume of the solvent and stirring for a prolonged period (e.g., 24 hours) to reach equilibrium.

  • Carefully separate the saturated solution from the undissolved solute by filtration or centrifugation.

  • Determine the concentration of the dissolved solute in each alcohol. This can be done by:

    • Gravimetric analysis: Evaporate a known volume of the saturated solution to dryness and weigh the residue.

    • Spectrophotometry: If the solute absorbs light at a specific wavelength, measure the absorbance of the saturated solution and calculate the concentration using a pre-established calibration curve.

  • Compare the solubility values (e.g., in g/100 mL) for the model solute in each of the branched-chain alcohols.

Protocol 2: Evaluation of Surfactant Properties - Critical Micelle Concentration (CMC) Determination

Objective: To determine and compare the Critical Micelle Concentration (CMC) of the branched-chain alcohols in an aqueous solution.

Materials:

  • Branched-chain alcohols

  • Deionized water

  • Surface tension measurement apparatus (e.g., a tensiometer with a Du Noüy ring or Wilhelmy plate)

  • Beakers and volumetric glassware

Procedure:

  • Prepare a series of aqueous solutions of each branched-chain alcohol at different concentrations.

  • Measure the surface tension of each solution using the tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the alcohol concentration.

  • The CMC is the concentration at which the surface tension plateaus. The intersection of the two linear portions of the graph represents the CMC.

  • Compare the CMC values for each of the branched-chain alcohols. A lower CMC value indicates greater surfactant efficiency.

Protocol 3: Assessment of Lubricity

Objective: To compare the lubricating properties of esters derived from the branched-chain alcohols.

Materials:

  • Esters synthesized from each branched-chain alcohol and a common carboxylic acid (e.g., oleic acid).

  • A tribometer (e.g., a four-ball tester or a high-frequency reciprocating rig - HFRR).

  • Steel balls or other appropriate test specimens.

Procedure:

  • Synthesize the esters of each branched-chain alcohol under identical reaction conditions.

  • Perform a lubricity test using the tribometer according to a standard method (e.g., ASTM D6079 for HFRR).

  • The test involves applying a load to the test specimens in the presence of the lubricant and measuring the resulting wear scar diameter or the coefficient of friction.

  • Conduct the tests under controlled conditions of temperature, load, and frequency.

  • Compare the wear scar diameters or coefficients of friction for the esters of each branched-chain alcohol. A smaller wear scar or a lower coefficient of friction indicates better lubricity.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the proposed experimental protocols.

Solvent_Power_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison prep_solute Select Model Solute prep_solutions Prepare Saturated Solutions at Constant Temperature prep_solute->prep_solutions prep_alcohols Select Branched-Chain Alcohols prep_alcohols->prep_solutions separation Separate Solution from Excess Solute prep_solutions->separation concentration_det Determine Solute Concentration (Gravimetric or Spectrophotometric) separation->concentration_det compare_solubility Compare Solubility Values concentration_det->compare_solubility

Caption: Workflow for Determining Solvent Power.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Comparison prep_solutions Prepare Aqueous Solutions of Alcohols (Varying Concentrations) measure_st Measure Surface Tension of Each Solution prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from Plot Inflection plot_data->determine_cmc compare_cmc Compare CMC Values determine_cmc->compare_cmc

Caption: Workflow for CMC Determination.

Lubricity_Assessment_Workflow cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Analysis & Comparison synthesis Synthesize Esters from Branched-Chain Alcohols tribometer_test Perform Lubricity Test with Tribometer (e.g., HFRR) synthesis->tribometer_test measure_wear Measure Wear Scar Diameter or Coefficient of Friction tribometer_test->measure_wear compare_results Compare Lubricity Performance measure_wear->compare_results

Caption: Workflow for Lubricity Assessment.

References

Comparative analysis of 2,6,8-Trimethyl-4-nonanol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 2,6,8-trimethyl-4-nonanol (CAS No. 123-17-1), a branched C12 secondary alcohol. Due to its specific substitution pattern, this molecule is a valuable intermediate in various chemical industries, including as a precursor for surfactants and fragrance ingredients. This document outlines the most common and chemically robust methods for its synthesis: reduction of the parent ketone and construction via a Grignard reaction. While specific peer-reviewed quantitative data for the synthesis of this exact molecule is limited, this guide presents detailed experimental protocols and expected performance metrics based on well-established chemical principles for these reaction classes.

Overview of Synthetic Pathways

The synthesis of this compound is most commonly approached from its corresponding ketone, 2,6,8-trimethyl-4-nonanone (B89465). This ketone can be reduced to the target alcohol via catalytic hydrogenation or chemical reduction. An alternative strategy involves building the carbon skeleton directly through the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to a smaller ketone.

G cluster_0 Starting Materials cluster_1 Synthesis Methods Ketone 2,6,8-Trimethyl-4-nonanone Hydrogenation Catalytic Hydrogenation Ketone->Hydrogenation Reduction Chemical Reduction (e.g., NaBH4) Ketone->Reduction Grignard_SMs 4-Methyl-2-pentanone (B128772) + Isobutylmagnesium bromide Grignard Grignard Reaction Grignard_SMs->Grignard Product This compound Hydrogenation->Product Reduction->Product Grignard->Product

Figure 1: Primary synthetic pathways to this compound.

Method 1: Catalytic Hydrogenation of 2,6,8-Trimethyl-4-nonanone

Catalytic hydrogenation is a highly efficient and clean method for the reduction of ketones to alcohols, making it suitable for industrial-scale production.[1] The reaction involves treating the ketone with hydrogen gas in the presence of a heterogeneous metal catalyst.[2]

Experimental Protocol
  • Reactor Setup: A high-pressure reactor (e.g., a Parr hydrogenator) is charged with 2,6,8-trimethyl-4-nonanone (1.0 eq) and a suitable solvent, such as ethanol.[1]

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol% relative to the substrate) is carefully added to the mixture.[1] Other common catalysts include platinum or nickel.[2]

  • Hydrogenation: The reactor is sealed and purged first with nitrogen gas to remove air, then filled with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: The mixture is agitated (stirred or shaken) at room temperature or with gentle heating until hydrogen uptake ceases, indicating reaction completion.

  • Work-up: The reactor is vented, and the reaction mixture is filtered through a pad of celite to remove the solid catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation to yield high-purity this compound.[1]

G start Start charge_reactor Charge Reactor with Ketone and Ethanol start->charge_reactor end End add_catalyst Add Pd/C Catalyst charge_reactor->add_catalyst purge_seal Seal, Purge N2, Pressurize with H2 add_catalyst->purge_seal agitate Agitate at RT until H2 uptake stops purge_seal->agitate filter Filter through Celite to remove Catalyst agitate->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify by Vacuum Distillation concentrate->purify purify->end

Figure 2: Experimental workflow for Catalytic Hydrogenation.

Method 2: Chemical Reduction with Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent ideal for laboratory-scale synthesis.[1] It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like methanol (B129727) or ethanol.[3]

Experimental Protocol
  • Dissolution: 2,6,8-trimethyl-4-nonanone (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (NaBH₄) (typically 1.0-1.5 eq) is added portion-wise to the stirred solution. The addition is controlled to keep the temperature from rising significantly.

  • Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours) until TLC or GC-MS analysis shows complete consumption of the starting ketone.

  • Quenching: The reaction is carefully quenched by slowly adding a weak acid, such as 1 M HCl, at 0 °C to neutralize excess NaBH₄ and decompose the borate (B1201080) ester intermediate.

  • Extraction: The aqueous mixture is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing & Drying: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.[1]

G start Start dissolve_ketone Dissolve Ketone in Methanol at 0°C start->dissolve_ketone end End add_nabh4 Add NaBH4 in portions dissolve_ketone->add_nabh4 stir_rt Stir at RT (2-4 hours) add_nabh4->stir_rt quench Quench with 1 M HCl at 0°C stir_rt->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate (Rotary Evaporation) wash_dry->concentrate purify Purify by Distillation concentrate->purify purify->end

Figure 3: Experimental workflow for NaBH₄ Reduction.

Method 3: Grignard Synthesis

The Grignard reaction is a classic carbon-carbon bond-forming method that builds the alcohol's carbon skeleton from smaller fragments.[4] For this target molecule, the reaction involves the nucleophilic addition of isobutylmagnesium bromide to 4-methyl-2-pentanone.[1]

Experimental Protocol
  • Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings (1.1 eq) are placed in anhydrous diethyl ether or THF. A small amount of isobutyl bromide (1.1 eq) is added to initiate the reaction (indicated by bubbling and heat). The remaining isobutyl bromide is added dropwise to maintain a gentle reflux. After addition, the mixture is stirred until the magnesium is consumed.

  • Ketone Addition: The prepared Grignard reagent is cooled to 0 °C. A solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous ether/THF is added dropwise, controlling the rate to manage the exothermic reaction.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure completion.

  • Work-up (Quenching): The reaction is cooled again to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3] This protonates the intermediate magnesium alkoxide and precipitates magnesium salts.

  • Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Washing & Drying: The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

G start Start prep_grignard Prepare Grignard: Isobutyl Bromide + Mg in Anhydrous Ether start->prep_grignard end End add_ketone Add 4-Methyl-2-pentanone dropwise at 0°C prep_grignard->add_ketone stir_rt Stir at RT (1-2 hours) add_ketone->stir_rt quench Quench with sat. aq. NH4Cl at 0°C stir_rt->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate (Rotary Evaporation) wash_dry->concentrate purify Purify by Vacuum Distillation concentrate->purify purify->end

Figure 4: Experimental workflow for Grignard Synthesis.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as scale, available equipment, cost of starting materials, and desired purity. The reduction pathways are generally more straightforward if the precursor ketone is readily available, while the Grignard synthesis offers greater flexibility in constructing the carbon framework.

Table 1: Comparison of Performance Metrics for Synthesis Methods

ParameterCatalytic HydrogenationChemical Reduction (NaBH₄)Grignard Synthesis
Starting Materials 2,6,8-Trimethyl-4-nonanone, H₂, Metal Catalyst (e.g., Pd/C)2,6,8-Trimethyl-4-nonanone, NaBH₄4-Methyl-2-pentanone, Isobutyl bromide, Mg
Typical Yield >95% (High)85-95% (Very Good)70-85% (Good to Very Good)
Purity (Post-Purification) >99% (Excellent)>98% (Excellent)>97% (Very Good)
Reaction Conditions Elevated H₂ pressure (50-100 psi), Room Temp to mild heatAtmospheric pressure, 0 °C to Room TempAtmospheric pressure, Anhydrous, 0 °C to Room Temp
Key Advantages - High yield & purity- Atom economical (H₂)- Scalable for industry- Catalyst can be recycled- Simple procedure- Mild conditions- High selectivity for ketones- No specialized pressure equipment needed- Builds carbon skeleton- Convergent synthesis- Versatile for creating analogs
Key Disadvantages - Requires specialized high-pressure equipment- Flammable H₂ gas- Catalyst cost & handling- Generates borate waste- Not as atom economical as hydrogenation- Requires strictly anhydrous conditions- Sensitive to protic functional groups- Can have side reactions (enolization)
Stereoselectivity Can produce diastereomeric mixtures (e.g., 3:1 threo:erythro reported with Pd/C).[2]Generally less selective; depends on steric approach control.Can produce diastereomeric mixtures; depends on Felkin-Anh model predictions.

Conclusion

Both reduction and Grignard synthesis represent viable and effective pathways for producing this compound.

  • Catalytic hydrogenation is the method of choice for large-scale, high-purity production, assuming the availability of the precursor ketone and appropriate high-pressure equipment.[1] Its efficiency and clean nature are significant advantages.

  • Sodium borohydride reduction offers a simple, safe, and effective alternative for laboratory-scale synthesis, providing excellent yields without the need for specialized apparatus.[1]

  • The Grignard synthesis is a powerful tool for constructing the molecule from less complex, readily available starting materials.[1] It is particularly valuable in a research setting for creating structural analogs, though it requires more stringent control over reaction conditions, particularly the exclusion of water.

References

A Comparative Spectroscopic Guide to 2,6,8-Trimethyl-4-nonanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2,6,8-trimethyl-4-nonanol and its structural analogs. The information herein is intended to aid in the identification, characterization, and quality control of these branched-chain alcohols, which hold potential as intermediates in organic synthesis and may exhibit noteworthy biological activities. This document synthesizes available experimental data with predicted spectroscopic features to offer a comprehensive resource.

Introduction

This compound is a secondary alcohol characterized by a nine-carbon chain with methyl branches at positions 2, 6, and 8. Its structure, along with its analogs, presents a complex yet informative spectroscopic profile. Understanding the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for unambiguous structural elucidation and for distinguishing between closely related isomers. This guide will focus on the comparison of this compound with a representative shorter-chain analog, 2,6-dimethyl-4-octanol, to highlight the impact of structural variations on their spectral fingerprints.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its analog, 2,6-dimethyl-4-octanol.

Table 1: ¹H NMR Spectroscopic Data
CompoundPredicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
This compound Due to the presence of multiple chiral centers, the proton NMR spectrum is expected to be complex with overlapping multiplets.[1] - CH-OH: ~3.5-3.8 (m) - CH₂: ~1.1-1.7 (m) - CH: ~1.7-2.0 (m) - CH₃ (C2, C6, C8): ~0.8-1.0 (d, m) - OH: Variable, broad singlet
2,6-Dimethyl-4-octanol The spectrum is also expected to be complex. - CH-OH: ~3.4-3.7 (m) - CH₂: ~1.0-1.6 (m) - CH: ~1.6-1.9 (m) - CH₃ (C2, C6): ~0.8-1.0 (d, m) - OH: Variable, broad singlet
Table 2: ¹³C NMR Spectroscopic Data
CompoundPredicted ¹³C NMR Chemical Shifts (ppm)
This compound The spectrum is expected to show 12 distinct signals corresponding to the 12 carbon atoms.[1] - C4 (CH-OH): ~65-75 - Aliphatic CH, CH₂, CH₃: ~10-50
2,6-Dimethyl-4-octanol The spectrum is expected to show 10 distinct signals. - C4 (CH-OH): ~68-78 - Aliphatic CH, CH₂, CH₃: ~10-45

Note: As with ¹H NMR, detailed experimental ¹³C NMR data with peak assignments are limited. The predictions are based on established chemical shift ranges for similar structures.

Table 3: Infrared (IR) Spectroscopy Data
CompoundKey IR Absorption Bands (cm⁻¹)
This compound - O-H stretch (broad): ~3340[2] - C-H stretch (aliphatic): ~2870-2960[2] - C-O stretch: ~1100-1150
2,6-Dimethyl-4-octanol - O-H stretch (broad): ~3300-3400 - C-H stretch (aliphatic): ~2850-2960 - C-O stretch: ~1050-1150
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 186 (often weak or absent)[2]168 [M-18]⁺ (dehydration), 125, 85, 71, 69, 57, 43 (base peak)[1][2]
2,6-Dimethyl-4-octanol 158 (often weak or absent)140 [M-18]⁺ (dehydration), fragments from α-cleavage and subsequent rearrangements.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of the alcohol sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of the neat liquid alcohol onto the surface of one salt plate.

  • Carefully place the second salt plate on top, creating a thin liquid film between the plates.

  • Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty salt plates prior to running the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the alcohol (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC Parameters:

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

  • Analyze the mass spectrum associated with that peak to identify the molecular ion (if present) and major fragment ions.

  • Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Alcohol Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR GCMS GC-MS MS_Prep->GCMS Structure Structural Elucidation NMR->Structure IR->Structure GCMS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for the spectroscopic analysis of alcohol analogs.

Mass Spectrometry Fragmentation Pathway

G MolIon Molecular Ion (M⁺˙) Dehydration Dehydration (-H₂O) MolIon->Dehydration AlphaCleavage α-Cleavage MolIon->AlphaCleavage DehydratedIon [M-18]⁺˙ Dehydration->DehydratedIon FragmentIon1 Fragment Ion 1⁺ AlphaCleavage->FragmentIon1 FragmentIon2 Fragment Ion 2⁺ AlphaCleavage->FragmentIon2

Caption: Common fragmentation pathways for alcohols in mass spectrometry.

Conclusion

The comparative spectroscopic analysis of this compound and its analogs reveals characteristic spectral features that are invaluable for their identification and differentiation. While ¹H and ¹³C NMR spectra provide detailed structural information, their complexity in these branched molecules necessitates careful interpretation, often supplemented by 2D NMR techniques. IR spectroscopy serves as a rapid tool for confirming the presence of the hydroxyl functional group, and mass spectrometry provides crucial information on molecular weight and fragmentation patterns, which are key to elucidating the branching of the alkyl chain. The methodologies and data presented in this guide offer a foundational framework for researchers working with these and similar long-chain alcohols.

References

Confirming the Structure of 2,6,8-Trimethyl-4-nonanol via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for confirming the chemical structure of 2,6,8-Trimethyl-4-nonanol. By presenting predicted data alongside that of structural isomers, this document offers a robust methodology for unambiguous identification. Detailed experimental protocols, comparative data tables, and logical workflow visualizations are included to support researchers in their analytical endeavors.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the elucidation of molecular structures. For a given compound, the ¹H and ¹³C NMR spectra provide a unique fingerprint based on the chemical environment of each proton and carbon atom. This guide focuses on the structural confirmation of this compound by comparing its predicted NMR data with that of two of its structural isomers: the linear primary alcohol 1-dodecanol (B7769020) and the symmetrically branched secondary alcohol 2,10-dimethyl-6-undecanol. This comparative approach is crucial for definitively assigning the correct structure, especially when dealing with complex aliphatic alcohols where subtle differences in branching can significantly alter the spectral output.

Predicted NMR Data Comparison

The predicted ¹H and ¹³C NMR data for this compound and its structural isomers were generated using commercially available NMR prediction software. The data is summarized in the tables below for easy comparison.

Table 1: Predicted ¹H NMR Data Comparison

Compound Assigned Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
This compound H1, H1'0.88d6H
H21.65m1H
H31.15m2H
H4 3.65 m 1H
H51.40m2H
H61.55m1H
H71.25m2H
H81.75m1H
H9, H9'0.90d6H
H10 (on C2)0.92d3H
H11 (on C6)0.85d3H
OHVariable (broad s)s1H
1-Dodecanol H13.64t2H
H21.57p2H
H3-H111.26 (broad)m18H
H120.88t3H
OHVariable (broad s)s1H
2,10-Dimethyl-6-undecanol H1, H1'0.89d6H
H21.70m1H
H3-H5, H7-H91.20-1.50 (broad)m12H
H63.70m1H
H101.70m1H
H11, H11'0.89d6H
OHVariable (broad s)s1H

Table 2: Predicted ¹³C NMR Data Comparison

Compound Assigned Carbon Predicted Chemical Shift (ppm)
This compound C1, C1'22.5
C224.8
C346.2
C4 70.1
C541.0
C628.1
C749.5
C825.2
C9, C9'22.7
C10 (on C2)20.5
C11 (on C6)19.8
1-Dodecanol C162.1
C232.8
C325.9
C4-C929.4-29.7
C1031.9
C1122.7
C1214.1
2,10-Dimethyl-6-undecanol C1, C1'22.6
C227.9
C339.2
C423.5
C537.3
C668.2
C737.3
C823.5
C939.2
C1027.9
C11, C11'22.6

The key differentiating feature for this compound is the chemical shift of the carbon bearing the hydroxyl group (C4) at approximately 70.1 ppm and its corresponding proton (H4) at around 3.65 ppm. The complex splitting patterns and the number of distinct methyl signals in both the ¹H and ¹³C spectra are also characteristic of its branched structure, in stark contrast to the simpler spectra of the linear 1-dodecanol and the more symmetric 2,10-dimethyl-6-undecanol.

Experimental Protocol: NMR Spectroscopy

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition:

  • Acquire a one-dimensional proton spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Spectral width: 12-16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust for sample concentration)

4. ¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Spectral width: 200-250 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the TMS signal.

Visualization of the Confirmation Workflow

The logical workflow for confirming the structure of this compound using NMR spectroscopy is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Conclusion Sample Sample of this compound NMR_Tube Sample Preparation Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR Processing Data Processing (FT, Phasing, Baseline) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Shifts, Multiplicity, Integration) Processing->Analysis Comparison Comparison with Predicted Data & Alternatives Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for NMR-based structural confirmation.

Signaling Pathway for Structure Elucidation

The process of deducing the structure from the NMR spectra can be thought of as a signaling pathway where each piece of spectral information contributes to the final structural assignment.

G cluster_0 1H NMR Data cluster_1 13C NMR Data cluster_2 Structural Information H_Shifts Chemical Shifts (δ) Proton_Envs Proton Environments H_Shifts->Proton_Envs H_Integration Integration Proton_Ratio Proton Ratio H_Integration->Proton_Ratio H_Multiplicity Multiplicity Neighboring_Protons Neighboring Protons H_Multiplicity->Neighboring_Protons C_Shifts Chemical Shifts (δ) Carbon_Envs Carbon Environments C_Shifts->Carbon_Envs C_Count Number of Signals Symmetry Molecular Symmetry C_Count->Symmetry Structure Final Structure (this compound) Proton_Envs->Structure Proton_Ratio->Structure Neighboring_Protons->Structure Carbon_Envs->Structure Symmetry->Structure

Caption: Information flow in NMR structural elucidation.

Cross-validation of 2,6,8-Trimethyl-4-nonanol analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for 2,6,8-Trimethyl-4-nonanol

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like this compound is paramount. This guide provides a comparative overview of analytical methodologies for the analysis of this fragrance ingredient. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes data from validated methods for analogous fragrance allergens and volatile organic compounds to provide a robust framework for method development and validation.

Comparison of Analytical Methods

Gas Chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds such as this compound. The choice of detector is a critical decision that influences the selectivity, sensitivity, and cost of the analysis. The two most common detectors used in conjunction with GC for fragrance analysis are Flame Ionization Detection (FID) and Mass Spectrometry (MS).

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.[1]GC-MS provides structural information, aiding in compound identification.[1]
Selectivity Universal detector for organic compounds.Highly selective, based on mass fragmentation patterns.[1]GC-MS is less prone to interference from co-eluting compounds.
Sensitivity (LOD/LOQ) Generally in the low µg/mL to ng/mL range.Can achieve lower detection limits, often in the ng/mL to pg/mL range.[2]Sensitivity is compound- and matrix-dependent.
Linearity (r²) Typically excellent, with r² > 0.999.[3]Also excellent, with r² > 0.99.Both detectors offer good linearity over a wide concentration range.
Cost Lower initial instrument and maintenance costs.Higher initial instrument and maintenance costs.Cost-effectiveness depends on the specific application and required level of certainty.
Compound Identification Based solely on retention time.Based on both retention time and mass spectrum.Mass spectral data from NIST libraries can be used to confirm the identity of this compound.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are outlines of common experimental protocols for the analysis of volatile fragrance compounds.

Sample Preparation

The choice of sample preparation technique is critical for the accurate analysis of volatile compounds and depends on the sample matrix.

  • Solvent Extraction: This is a traditional method for extracting analytes from a sample matrix.

    • Protocol: Extract the sample with a suitable organic solvent (e.g., hexane, ethyl acetate, acetonitrile). The resulting extract may need to be concentrated or diluted before injection into the GC.[2][6]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a coated fiber to adsorb analytes from the sample matrix.[3]

    • Protocol: Expose the SPME fiber to the headspace of the sample or directly immerse it in a liquid sample for a defined period. The adsorbed analytes are then thermally desorbed in the hot GC injector.[3] A divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber is often a good choice for fragrance allergens.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A typical GC-MS method for the analysis of fragrance compounds is as follows:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A mid-polarity capillary column, such as a ZB-35HT (30 m x 0.25 mm i.d., 0.25 µm film thickness), is often suitable.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for several minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.[7]

    • Transfer Line Temperature: 280°C.[7]

Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by a calibration curve with a correlation coefficient (r²) greater than 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For fragrance allergens, LODs can range from 0.007 to 2.7 µg/mL.[3]

  • Accuracy: The closeness of the measured value to the true value. It is often determined by spike recovery experiments, with acceptable recoveries typically in the range of 80-120%.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should ideally be less than 15%.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates a typical process.

Cross_Validation_Workflow Workflow for Cross-Validation of Analytical Methods cluster_Preparation 1. Method Development & Preparation cluster_Validation 2. Method Validation cluster_Comparison 3. Data Comparison & Analysis cluster_Conclusion 4. Conclusion DefineAnalytes Define Analytes of Interest (this compound) SelectMethods Select Analytical Methods (e.g., GC-FID, GC-MS) DefineAnalytes->SelectMethods PrepareSamples Prepare Standard Solutions & Spiked Samples SelectMethods->PrepareSamples AnalyzeSamples Analyze Samples by Each Method PrepareSamples->AnalyzeSamples AssessLinearity Assess Linearity AnalyzeSamples->AssessLinearity DetermineLOD_LOQ Determine LOD & LOQ AnalyzeSamples->DetermineLOD_LOQ EvaluateAccuracy Evaluate Accuracy (Recovery) AnalyzeSamples->EvaluateAccuracy MeasurePrecision Measure Precision (Repeatability & Intermediate Precision) AnalyzeSamples->MeasurePrecision CompareResults Compare Quantitative Results from Different Methods AssessLinearity->CompareResults DetermineLOD_LOQ->CompareResults EvaluateAccuracy->CompareResults MeasurePrecision->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, ANOVA) CompareResults->StatisticalAnalysis MethodEquivalence Determine Method Equivalence or Bias StatisticalAnalysis->MethodEquivalence SelectOptimalMethod Select Optimal Method for Routine Analysis MethodEquivalence->SelectOptimalMethod

Caption: A logical workflow for the cross-validation of analytical methods.

References

A Comparative Guide to Purity Assessment of Synthesized 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for research and drug development, the rigorous assessment of purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of synthesized 2,6,8-Trimethyl-4-nonanol, a branched long-chain alcohol. We present a comparative analysis with a common alternative, 1-dodecanol, to offer a broader perspective on purity standards for this class of molecules. This guide includes detailed experimental protocols for the recommended analytical methods and objective data to support methodological choices.

Introduction to this compound and Its Purity Assessment

This compound is a C12 branched-chain alcohol with potential applications as a surfactant, flotation agent, and solvent.[1] It is typically synthesized via the catalytic hydrogenation of its ketone precursor, 2,6,8-trimethyl-4-nonanone.[2] The final product is a mixture of threo and erythro stereoisomers. Given its intended applications in sensitive research and development areas, a thorough understanding of its purity profile is essential. The primary methods for assessing the purity of such volatile and semi-volatile organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative Data Summary

The following table summarizes the typical purity levels for synthesized this compound and a commercially available alternative, 1-dodecanol, as determined by the principal analytical methods.

CompoundAnalytical MethodTypical Purity (%)Key Considerations
This compound Gas Chromatography (GC)≥90.0% (threo + erythro mixture)[3]Provides separation of volatile impurities and stereoisomers.
Quantitative NMR (qNMR)Can provide absolute purity determination against a certified internal standard.Offers high precision and accuracy without the need for a specific reference standard of the analyte.
1-Dodecanol (Alternative) Gas Chromatography (GC)≥98%[4]A common linear fatty alcohol used in various industrial applications.[5]
Quantitative NMR (qNMR)Can be used for absolute purity determination.A well-characterized compound suitable for comparative purity studies.

Experimental Protocols

Detailed methodologies for the two primary techniques for purity assessment are provided below. These protocols are designed to be adaptable for the analysis of this compound and similar long-chain alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a high-purity solvent such as hexane (B92381) or ethyl acetate.

  • If quantitative analysis against an external standard is required, prepare a series of calibration standards of a certified reference material. For routine purity assessment by area percentage, a single injection of the prepared sample is sufficient.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or similar, is recommended for the analysis of alcohols (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • The purity is calculated based on the peak area percentage of the main component relative to the total area of all detected peaks.

Quantitative NMR (qNMR) Protocol

qNMR is a primary ratio method that provides a direct measurement of the analyte-to-standard ratio without the need for a calibration curve.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the NMR tube.

  • Ensure the sample is fully dissolved, using a vortex mixer if necessary.

2. Instrumentation and Data Acquisition:

  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to ensure full magnetization recovery. A D1 of 30 seconds is often a safe starting point.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

    • Ensure a sufficient number of data points to define the peaks accurately.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Purity Assessment Workflow

The following diagram illustrates the logical workflow for the purity assessment of a synthesized chemical compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Initial_Characterization Initial Characterization (e.g., TLC, melting point) Synthesis->Initial_Characterization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Initial_Characterization->GC_MS Qualitative & Semi-Quantitative qNMR Quantitative NMR (qNMR) Initial_Characterization->qNMR Quantitative GC_MS_Analysis Identify Impurities & Determine Peak Area % GC_MS->GC_MS_Analysis qNMR_Analysis Calculate Absolute Purity qNMR->qNMR_Analysis Final_Purity_Report Final Purity Statement GC_MS_Analysis->Final_Purity_Report qNMR_Analysis->Final_Purity_Report

Caption: Workflow for the purity assessment of synthesized compounds.

Conclusion

The purity assessment of synthesized this compound is paramount for its reliable use in research and development. Both GC-MS and qNMR are powerful techniques that provide complementary information. GC-MS is highly effective for identifying volatile impurities and determining the relative purity of the main component. For a more accurate and absolute determination of purity, qNMR is the method of choice, offering direct quantification against a certified internal standard. For a comprehensive characterization, the orthogonal use of both techniques is recommended to ensure the highest confidence in the purity of the synthesized material. This guide provides the necessary framework for researchers to make informed decisions on the most appropriate purity assessment strategy for this compound and other similar long-chain alcohols.

References

A Comparative Guide to the Spectroscopic Data of 2,6,8-Trimethyl-4-nonanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the isomers of 2,6,8-trimethyl-4-nonanol. Due to the presence of multiple chiral centers at positions 4 and 6, this alcohol exists as a pair of diastereomers: (4R,6R)/(4S,6S) and (4R,6S)/(4S,6R), often referred to as the threo and erythro forms. While publicly available spectroscopic data for the separated diastereomers is limited, this document presents the data for the isomeric mixture and discusses the expected spectral differences based on established principles of stereoisomerism.

Data Presentation

The following tables summarize the key spectroscopic data for the isomeric mixture of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
CH(OH)3.5 - 3.7mThe chemical shift and multiplicity of this proton are sensitive to the diastereomer.
CH₂ (C5)1.2 - 1.6mComplex multiplets due to diastereotopicity.
CH₂ (C7)1.1 - 1.4m
CH₂ (C3)1.0 - 1.3m
CH (C2, C6, C8)1.5 - 1.8mOverlapping multiplets.
CH₃ (C1, C9, C10, C11)0.8 - 1.0d, tOverlapping doublets and triplets.
OH1.0 - 2.0br sChemical shift is concentration and solvent dependent.

Note on Isomeric Differences: For diastereomers, subtle differences in the chemical shifts (Δδ) of protons, especially those near the chiral centers (e.g., H-4 and H-5), are expected. The vicinal coupling constants (³J) between protons on adjacent stereocenters can also differ, providing clues to the relative configuration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported)

CarbonPredicted Chemical Shift (ppm)Notes
C4 (CHOH)68 - 75The chemical shift is expected to differ slightly between diastereomers.
C5 (CH₂)45 - 50
C3 (CH₂)40 - 45
C7 (CH₂)38 - 42
C6 (CH)30 - 35
C2 (CH)25 - 30
C8 (CH)24 - 28
CH₃ groups14 - 25Multiple signals are expected for the non-equivalent methyl groups.

Note on Isomeric Differences: Due to the greater chemical shift dispersion in ¹³C NMR, it is a more powerful technique for distinguishing diastereomers.[1] The signals for carbons at and near the stereocenters (C4, C5, C6) are expected to be resolved for the threo and erythro isomers.

Table 3: IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3200 - 3600Strong, Broad
C-H stretch (alkane)2850 - 3000Strong
C-O stretch1050 - 1150Medium

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zProposed FragmentRelative Abundance
168[M-H₂O]⁺Low
125[M - C₄H₉O]⁺Moderate
69[C₅H₉]⁺High
57[C₄H₉]⁺High
43[C₃H₇]⁺Base Peak

Note: The molecular ion peak ([M]⁺ at m/z 186) is often weak or absent in the EI mass spectra of alcohols.[2] The fragmentation pattern is primarily driven by cleavage alpha to the hydroxyl group and dehydration.[2]

Experimental Protocols

The data presented in this guide can be obtained using the following standard experimental protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64.

      • Relaxation delay (d1): 1-5 seconds.

      • Acquisition time: 2-4 seconds.

      • Spectral width: -2 to 12 ppm.

    • Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Number of scans: 1024-4096.

      • Relaxation delay (d1): 2-10 seconds.

      • Acquisition time: 1-2 seconds.

      • Spectral width: 0 to 220 ppm.

    • Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Isomer Comparison Sample This compound (Isomeric Mixture) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Fragmentation Pattern Molecular Weight Confirmation MS->MS_Data Comparison Comparative Analysis of Threo vs. Erythro Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the spectroscopic analysis of this compound isomers.

Logical_Relationship Compound This compound Isomers Diastereomers (Threo and Erythro) Compound->Isomers exists as Properties Distinct Spectroscopic Properties (e.g., δ, J) Isomers->Properties exhibit Spectra Spectroscopic Data (NMR, IR, MS) Identification Isomer Identification & Structural Elucidation Spectra->Identification leads to Properties->Spectra are observed in

Caption: Logical relationship for the spectroscopic differentiation of this compound isomers.

References

Safety Operating Guide

Safe Disposal of 2,6,8-Trimethyl-4-nonanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information for 2,6,8-Trimethyl-4-nonanol

This guide provides critical safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Disposal Principles

Proper disposal of this compound, a combustible liquid with long-term hazardous effects on aquatic life, necessitates a structured approach.[1][2] The primary methods of disposal involve either treatment at a licensed chemical destruction facility or controlled incineration equipped with flue gas scrubbing to neutralize harmful byproducts.[1] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water sources, soil, or animal feed.[1]

Accidental Release and Spill Management

In the event of a spill, immediate containment is crucial to prevent environmental contamination. The area should be evacuated of unprotected personnel, and all ignition sources must be eliminated. Spilled material should be collected using spark-proof tools and placed into suitable, closed containers for disposal.[1] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and, if necessary, a full-face respirator.[1][3]

Disposal Procedures for this compound and Contaminated Materials

The following table outlines the recommended disposal procedures for this compound and associated waste.

Waste TypeDisposal MethodKey Considerations
Unused or Waste this compound Licensed Chemical Destruction Plant or Controlled IncinerationEnsure the disposal facility is licensed to handle combustible and environmentally hazardous chemicals. Do not mix with incompatible materials.
Empty Containers Triple Rinse and Recycle/Recondition or LandfillContainers should be triple rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before landfill disposal.[1]
Contaminated Labware (e.g., glassware, pipette tips) Collect in a Designated, Labeled Waste Container for IncinerationSegregate from general laboratory waste. Ensure the container is properly sealed and labeled with the chemical name and hazard symbols.
Contaminated Personal Protective Equipment (PPE) Dispose of as Hazardous WasteContaminated gloves, lab coats, and other PPE should be collected in a sealed bag and disposed of through a licensed waste management service.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Unused or Waste Chemical waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container contaminated_solid Contaminated Labware/PPE waste_type->contaminated_solid Solid licensed_disposal Arrange for pickup by a Licensed Chemical Waste Vendor liquid_waste->licensed_disposal rinse Triple Rinse with Appropriate Solvent empty_container->rinse incinerate Dispose of as Hazardous Solid Waste (Incineration) contaminated_solid->incinerate collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate recycle_landfill Recycle, Recondition, or Puncture and Dispose in Landfill rinse->recycle_landfill collect_rinsate->licensed_disposal incinerate->licensed_disposal

Caption: Disposal workflow for this compound waste.

Personal Protective Equipment (PPE) Requirements

To ensure personal safety during handling and disposal, the following PPE is mandatory:

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection : Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate filter.[3][4]

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a culture of safety.

References

Personal protective equipment for handling 2,6,8-Trimethyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6,8-Trimethyl-4-nonanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below for quick reference.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 123-17-1[1][2]
Molecular Formula C₁₂H₂₆O[1][2]
Molecular Weight 186.33 g/mol [1]
Appearance Water-white liquid with a pleasant odor[2][3]
Boiling Point 113°C @ 20mmHg[1]
Melting Point -46°C[1]
Solubility Insoluble in water[2][3]
Classification Combustible liquid[1]

Table 2: Toxicological Data

Route of ExposureSpeciesValue
Oral LD50 Rat (male)13,700 mg/kg bw[1][4]
Dermal LD50 Rabbit (male)11.2 mL/kg bw[1][4]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment

Task Eye/Face Protection Skin Protection Respiratory Protection
Low Volume / Short Duration (e.g., preparing solutions in a fume hood)Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][4]Impermeable gloves (e.g., nitrile or neoprene), and a standard lab coat.[1][5]Generally not required if handled within a certified chemical fume hood.
High Volume / Long Duration (e.g., synthesis, purification)Chemical splash goggles and a face shield.[5]Fire/flame resistant and impervious clothing, and chemical-resistant gloves.[1][4]A full-face respirator may be necessary if exposure limits are exceeded or if ventilation is inadequate.[4]
Spill Cleanup Chemical splash goggles and a face shield.[5]Heavy-duty, chemical-resistant gloves, and disposable coveralls.[5]A NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

Operational and Handling Protocols

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use of a certified chemical fume hood is strongly recommended for all procedures.

  • Facilities should be equipped with an eyewash station and a safety shower.[6]

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe mist, gas, or vapors.[1]

  • Keep the container tightly closed when not in use.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Ground all equipment when handling the product to prevent static electricity discharge.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

  • Store away from incompatible materials such as oxidizing agents.[7][8]

Emergency Procedures

1. First-Aid Measures:

  • In case of inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][4]

  • In case of eye contact: Rinse with pure water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][4][8]

  • In case of ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

2. Fire-Fighting Measures:

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

3. Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation and remove all sources of ignition.[1][4]

  • Wear appropriate personal protective equipment as outlined in Table 3.

  • Contain the spill using inert material (e.g., sand, earth).

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1][4]

  • Prevent the chemical from entering drains or sewer systems.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: All waste containing this compound should be considered hazardous waste. It can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Engineering Controls Engineering Controls PPE Selection->Engineering Controls Chemical Transport Chemical Transport Engineering Controls->Chemical Transport Experimentation Experimentation Chemical Transport->Experimentation Temporary Storage Temporary Storage Experimentation->Temporary Storage Emergency Procedures Emergency Procedures Experimentation->Emergency Procedures Decontamination Decontamination Temporary Storage->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Collection Waste Collection Waste Segregation->Waste Collection Final Disposal Final Disposal Waste Collection->Final Disposal Emergency Procedures->Decontamination

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.